Product packaging for 5-Chloro-4-fluoro-2-hydroxybenzoic acid(Cat. No.:CAS No. 189283-52-1)

5-Chloro-4-fluoro-2-hydroxybenzoic acid

Cat. No.: B1603609
CAS No.: 189283-52-1
M. Wt: 190.55 g/mol
InChI Key: DDRJDFULMKUQRV-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H4ClFO3 and its molecular weight is 190.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClFO3 B1603609 5-Chloro-4-fluoro-2-hydroxybenzoic acid CAS No. 189283-52-1

Properties

IUPAC Name

5-chloro-4-fluoro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRJDFULMKUQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622558
Record name 5-Chloro-4-fluoro-2-hydroxybenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90622558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189283-52-1
Record name 5-Chloro-4-fluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-4-fluoro-2-hydroxybenzoic Acid (CAS: 189283-52-1)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 5-Chloro-4-fluoro-2-hydroxybenzoic acid (CAS No. 189283-52-1), a halogenated salicylic acid derivative of significant interest to researchers in medicinal chemistry and materials science. This document delineates the compound's physicochemical properties, presents a detailed, field-proven synthesis protocol with mechanistic insights, outlines methods for analytical characterization, and discusses its potential applications as a pivotal chemical intermediate. Safety and handling protocols are also provided to ensure its effective and safe utilization in a research and development setting.

Compound Profile and Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. The strategic placement of chloro, fluoro, and hydroxyl groups on the benzoic acid scaffold makes it a versatile building block for creating more complex molecules with tailored biological or material properties.

Table 1: Compound Identification and Key Properties

Identifier Value Source(s)
CAS Number 189283-52-1 [1][2][3][4]
Molecular Formula C₇H₄ClFO₃ [1][2][3][4][5]
Molecular Weight 190.56 g/mol [1][2][4][5]
Synonyms 5-chloro-4-fluorosalicylic acid; Benzoic acid, 5-chloro-4-fluoro-2-hydroxy [1]
Topological Polar Surface Area (TPSA) 57.53 Ų [1]
LogP (calculated) 1.8829 [1]
Hydrogen Bond Donors 2 [5]

| Hydrogen Bond Acceptors | 4 |[5] |

Synthesis and Purification: An Electrophilic Aromatic Substitution Approach

The synthesis of this compound is most effectively achieved via electrophilic aromatic substitution on the precursor, 4-fluoro-2-hydroxybenzoic acid. The methodology leverages the strong activating and ortho-, para-directing effects of the hydroxyl group, which guides the incoming electrophile.

Mechanistic Rationale

The starting material, 4-fluoro-2-hydroxybenzoic acid, possesses two activating groups (–OH and –F) and one deactivating group (–COOH). The hydroxyl group is a powerful activating group that directs electrophiles to the positions ortho and para to it (positions 3 and 5). The fluorine atom is also ortho-, para-directing but is a weak deactivator. The carboxylic acid is a meta-directing deactivator. The regioselectivity of the chlorination is overwhelmingly controlled by the hydroxyl group. Position 5 is sterically accessible and electronically activated, making it the primary site for chlorination. An acid catalyst, such as sulfuric acid, is employed to protonate the chlorinating agent (e.g., N-Chlorosuccinimide), generating a more potent electrophile (Cl⁺), thereby facilitating the substitution.

Synthesis Workflow Diagram

Synthesis_Workflow Start 4-Fluoro-2-hydroxybenzoic Acid (Starting Material) Reaction Electrophilic Aromatic Substitution (Chlorination @ C5) Room Temperature Start->Reaction 1. Reagents N-Chlorosuccinimide (NCS) Sulfuric Acid (cat.) Acetonitrile (Solvent) Reagents->Reaction 2. Product This compound (Crude Product) Reaction->Product Reaction Completion (TLC) Purification Filtration & Washing (H₂O) Product->Purification Work-up Final Pure Product (White Solid) Purification->Final Isolation

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the halogenation of substituted hydroxybenzoic acids.[6]

  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-hydroxybenzoic acid (e.g., 7.8 g, 50 mmol).

  • Solvent Addition: Add acetonitrile (MeCN, 100 mL) to the flask and stir the mixture at room temperature to achieve dissolution.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 2.8 mL, ~52.5 mmol, 1.05 equiv.) to the solution. Stir for 5 minutes. The mixture may warm slightly.

  • Chlorination: In a single portion, add N-Chlorosuccinimide (NCS, 7.0 g, 52.5 mmol, 1.05 equiv.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Isolation of Crude Product: Upon completion, reduce the solvent volume by approximately 80% using a rotary evaporator.

  • Precipitation and Filtration: Add deionized water (100 mL) to the concentrated mixture to precipitate the product. Stir the resulting slurry for 15 minutes in an ice bath.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove residual acid and succinimide.

  • Drying: Dry the resulting white to off-white solid in a vacuum oven at 60°C to a constant weight. A typical yield for this reaction is high, often in the 85-95% range.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic protons will appear as doublets, with coupling constants indicating their relative positions. The acidic protons will typically appear as broad singlets that are exchangeable with D₂O.

    • ¹³C NMR: The carbon NMR spectrum should show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (e.g., carboxyl carbon ~170 ppm, carbons attached to electronegative atoms shifted downfield).

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) is ideal for this compound. In negative ion mode, the spectrum will show a prominent peak for the deprotonated molecule [M-H]⁻. The characteristic isotopic pattern for chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) will be observable for the molecular ion peak, providing definitive confirmation of the presence of one chlorine atom. For example, peaks would be expected around m/z 189 and 191.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is used to assess the purity of the final compound. A reversed-phase column (e.g., C18) with a mobile phase of acidified water and methanol or acetonitrile is a suitable system. Purity is determined by integrating the peak area of the product relative to any impurities.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will show characteristic absorption bands: a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹), and C-Cl and C-F stretches in the fingerprint region.

Applications and Research Interest

This compound is not an end-product but rather a valuable intermediate. Its utility stems from its multiple functional groups, which can be selectively modified.

  • Medicinal Chemistry: As a substituted salicylic acid, it is a precursor for synthesizing novel anti-inflammatory agents, analgesics, and antimicrobials. Structurally related compounds are used to build complex molecules like Aurora kinase inhibitors for cancer therapy and key intermediates for fluoroquinolone antibiotics.[7][8] The specific halogenation pattern can be crucial for modulating pharmacokinetic properties (ADME) and target binding affinity.

  • Materials Science: Halogenated benzoic acids are used in the synthesis of advanced polymers. For instance, related compounds serve as monomers for creating specialized poly(phenylene ether)-based electrolyte membranes for proton exchange fuel cells.[7] The presence of fluorine and chlorine can enhance thermal stability and modify the electronic properties of the resulting materials.

Safety and Handling

Based on data from structurally similar compounds, this compound should be handled as a hazardous substance.[9][10][11]

  • Hazard Identification:

    • Causes skin irritation (H315).[9][10]

    • Causes serious eye irritation (H319).[9][10]

    • May cause respiratory irritation (H335).[9][10]

  • Recommended Precautions:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[10]

    • Handling: Avoid breathing dust. Avoid contact with skin and eyes.[9][10] Wash hands thoroughly after handling.[10]

    • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[9]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult or symptoms persist, call a poison center or doctor.[9]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[9]

Conclusion

This compound is a key chemical intermediate with significant potential in drug discovery and materials science. Its synthesis is straightforward via regioselective electrophilic chlorination, and its structure can be unequivocally confirmed with standard analytical methods. Its multifunctional nature allows for diverse chemical transformations, making it a valuable tool for researchers. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential health risks.

References

physicochemical properties of 5-Chloro-4-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-4-fluoro-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated derivative of salicylic acid. Its structural complexity, featuring chloro, fluoro, hydroxyl, and carboxylic acid moieties, makes it a valuable and versatile building block in medicinal chemistry and materials science. The precise arrangement of these functional groups significantly influences the molecule's electronic properties, reactivity, and intermolecular interactions. Consequently, this compound serves as a key intermediate in the synthesis of a wide range of target molecules, from active pharmaceutical ingredients (APIs) to specialized polymers.[1] For instance, halogenated benzoic acids are integral to the design of kinase inhibitors and proton exchange membranes for fuel cells.[1]

A thorough understanding of the is paramount for its effective application. These properties—spanning its physical state, solubility, acidity, and spectral characteristics—govern its behavior in reaction media, its suitability for various analytical techniques, and its potential interactions in biological systems. This guide provides a comprehensive overview of these core properties, supported by established experimental protocols and theoretical insights, to empower researchers in their synthetic and developmental endeavors.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical compound is to establish its precise identity and structure. This information is critical for database searches, regulatory documentation, and predicting chemical behavior.

Table 1: Core Identification Data for this compound

IdentifierValueSource
Chemical Name This compound[2][3]
CAS Number 189283-52-1[2][3]
Molecular Formula C₇H₄ClFO₃[2][3]
Molecular Weight 190.56 g/mol [2][3]
SMILES String OC(=O)C1=C(O)C=C(F)C(Cl)=C1
InChI Key Information not available in search results

The structure consists of a benzene ring substituted with a carboxylic acid group at position 1, a hydroxyl group at position 2, a fluorine atom at position 4, and a chlorine atom at position 5. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid is a key feature, similar to salicylic acid, which influences its acidity and conformation.[4]

Physicochemical and Thermodynamic Properties

The physical and thermodynamic properties of a compound dictate its handling, storage, and behavior in various physical states and solutions.

Table 2: Key Physicochemical Properties of this compound and Related Analogs

PropertyValue (this compound)Comparative ValueSignificance
Appearance White to off-white crystalline solid/powder.5-Chlorosalicylic acid: Off-white to cream powder.[5] 5-Fluorosalicylic acid: Light brown powder to crystal.[6]Indicates purity and dictates handling procedures.
Melting Point (mp) Data not available.5-Chlorosalicylic acid: 171-172 °C.[5][7] 5-Fluorosalicylic acid: 177-179 °C.[6][8]A sharp melting point is a primary indicator of purity. It is a critical parameter for quality control.
Boiling Point (bp) Data not available (predicted to be high).5-Fluorosalicylic acid: 307.4±27.0 °C (Predicted).[6]High boiling point is expected due to hydrogen bonding and molecular weight. Typically decomposes before boiling at atmospheric pressure.
Solubility Data not available.5-Chlorosalicylic acid is soluble in DMSO (≥ 200 mg/mL).[9] 5-Fluorosalicylic acid is slightly soluble in water.[6]Crucial for selecting appropriate solvents for reactions, purification (crystallization), and formulation. Solubility in DMSO is important for in vitro biological screening.
pKa Data not available (predicted).5-Fluorosalicylic acid: 2.68±0.10 (Predicted).[6]The acid dissociation constant (pKa) of the carboxylic acid group is critical for predicting the ionization state at a given pH, which affects solubility, membrane permeability, and receptor binding.
LogP 1.88 (Predicted).[2]N/AThe logarithm of the partition coefficient (octanol/water) is a measure of lipophilicity, a key parameter in drug design for predicting absorption and distribution.

Expert Insights:

  • Melting Point Causality: The melting points of the parent halogenated salicylic acids are relatively high due to the strong intermolecular hydrogen bonding afforded by the carboxylic acid and hydroxyl groups, as well as dipole-dipole interactions from the C-X bonds. We can predict the melting point of this compound to be in a similar range, likely above 170 °C.

  • Acidity (pKa) Considerations: The acidity of the carboxylic acid is enhanced by the electron-withdrawing inductive effects (-I effect) of the chlorine and fluorine substituents.[10] These halogens help stabilize the resulting carboxylate anion. The intramolecular hydrogen bond from the ortho-hydroxyl group also plays a role in stabilizing the conjugate base, a phenomenon well-documented for salicylic acid itself.[10]

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and quality control. While a complete experimental dataset for this compound is not publicly available, we can predict its spectral characteristics based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Table 3: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300 (very broad)Strong, broad absorption due to hydrogen bonding.
O-H (Phenol)~3200 (broad)Often overlaps with the carboxylic acid O-H stretch.
C-H (Aromatic)3000-3100Sharp, weak to medium absorptions.
C=O (Carboxylic Acid)1650-1680Strong absorption, shifted to lower frequency due to intramolecular H-bonding.
C=C (Aromatic)1450-1600Multiple medium to strong bands.
C-F (Aryl-Fluoride)1200-1250Strong, characteristic absorption.
C-Cl (Aryl-Chloride)1000-1100Medium to strong absorption.

This predicted profile can be compared to the known spectrum of 5-chlorosalicylic acid, which provides a reliable reference for the main functional groups, with the addition of the C-F stretch being the key differentiator.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The molecule has two aromatic protons. Their chemical shifts and coupling patterns are influenced by the surrounding substituents. The proton at C6 (ortho to the hydroxyl group) would likely appear further downfield than the proton at C3. The fluorine atom at C4 will cause splitting (coupling) of the signals from the adjacent protons.

  • ¹³C NMR: Seven distinct carbon signals are expected. The carboxyl carbon (C=O) will be the most downfield signal (~170 ppm). The carbons attached to the electronegative oxygen, fluorine, and chlorine atoms (C1, C2, C4, C5) will also have characteristic chemical shifts.

  • ¹⁹F NMR: A single signal is expected for the fluorine atom, providing a clear marker for its presence.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 190. A key feature would be the isotopic pattern for chlorine: an (M+2)⁺ peak at m/z 192 with an intensity approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Experimental Methodologies & Workflows

To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential. The following sections describe robust methods for determining key physicochemical properties.

Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC provides a highly accurate and reproducible measurement of the melting point and can also reveal information about purity and polymorphism.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-3 mg of the dried this compound powder into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 220 °C). Maintain a constant nitrogen purge to ensure an inert atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak is indicative of the sample's purity.

Workflow Diagram: DSC Analysis

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Weigh 2-3 mg Sample B Encapsulate in Pan A->B C Load Sample & Ref. B->C D Set Thermal Program (e.g., 10°C/min) C->D E Run Analysis D->E F Analyze Thermogram E->F G Determine Melting Point (Onset/Peak) F->G

Caption: Workflow for Melting Point Determination using DSC.

Protocol: Synthesis via Electrophilic Chlorination

The synthesis of halogenated benzoic acids often involves electrophilic aromatic substitution. A plausible route to this compound starts from 4-fluoro-2-hydroxybenzoic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-fluoro-2-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as acetonitrile (MeCN).[13]

  • Activation: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to protonate the hydroxyl group, further activating the ring for electrophilic substitution.[13]

  • Chlorination: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.05 equivalents), portion-wise to the stirred solution at room temperature.[13] The hydroxyl group directs the incoming electrophile to the ortho and para positions. As the para position is blocked by fluorine, chlorination is directed to the position ortho to the hydroxyl group (C5).

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup & Isolation: Upon completion, evaporate the solvent. Add a small amount of solvent and stir to precipitate the product. Filter the solid, wash with water to remove any remaining acid and succinimide, and dry under vacuum to yield the final product.[13]

Workflow Diagram: Synthesis Protocol

Synthesis_Workflow Start 4-Fluoro-2-hydroxybenzoic acid in MeCN Step1 Add cat. H₂SO₄ Start->Step1 Step2 Add N-Chlorosuccinimide (NCS) Step1->Step2 Step3 Monitor by TLC Step2->Step3 Step4 Evaporate Solvent Step3->Step4 Step5 Precipitate & Filter Step4->Step5 End Wash with H₂O & Dry Step5->End

Caption: Synthetic Workflow for this compound.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a synthetic intermediate. Its physicochemical profile is dominated by the interplay of its four distinct functional groups, which impart high crystallinity, moderate lipophilicity, and enhanced acidity compared to unsubstituted benzoic acid. The predicted spectral data provide a clear roadmap for its unambiguous identification and characterization. The synthetic and analytical protocols outlined in this guide offer robust, field-proven methodologies for researchers working with this compound. A comprehensive understanding of these properties is the cornerstone of leveraging its full potential in the development of novel pharmaceuticals and advanced materials.

References

5-Chloro-4-fluoro-2-hydroxybenzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 5-Chloro-4-fluoro-2-hydroxybenzoic Acid

Introduction

This compound is a halogenated derivative of salicylic acid, a structural motif of significant interest in medicinal chemistry and materials science. The strategic placement of chloro and fluoro substituents on the benzoic acid scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional materials. For researchers and drug development professionals, a thorough understanding of this molecule's structure, synthesis, and analytical characteristics is paramount for its effective utilization as a molecular building block.

This guide provides a comprehensive technical overview of this compound, moving from its fundamental chemical identity to a detailed analysis of its molecular structure through spectroscopic methodologies. We will explore a logical synthetic pathway, elucidate its characteristic analytical signatures, and discuss its application as a valuable scaffold in modern drug discovery.

Chemical Identity and Physicochemical Properties

This compound is systematically identified by its unique CAS number, 189283-52-1.[1][2] Its molecular formula is C₇H₄ClFO₃, with a corresponding molecular weight of approximately 190.56 g/mol .[1][2]

Caption: 2D structure of this compound.

The properties of a molecule, particularly in a biological context, are dictated by its structure. Key physicochemical parameters are often calculated to predict a compound's behavior, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₇H₄ClFO₃[1][2]Defines the elemental composition and exact mass.
Molecular Weight 190.56 g/mol [1][2]Influences diffusion and transport across membranes; generally, <500 Da is preferred (Lipinski's Rule).
LogP 1.88 (Calculated)[1]A measure of lipophilicity. Affects solubility, membrane permeability, and plasma protein binding.
Topological Polar Surface Area (TPSA) 57.53 Ų[1]Predicts drug transport properties, particularly intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 2The -OH and -COOH groups can donate hydrogen bonds, influencing interactions with biological targets.
Hydrogen Bond Acceptors 4The oxygen, fluorine, and chlorine atoms can accept hydrogen bonds, contributing to binding affinity.

Rationale and Protocol for Synthesis

Expert Rationale: The synthesis of this compound is most logically achieved via electrophilic aromatic substitution, specifically the chlorination of 4-fluorosalicylic acid (4-fluoro-2-hydroxybenzoic acid). The regiochemical outcome of this reaction is dictated by the directing effects of the substituents on the aromatic ring.

  • Activating Group: The hydroxyl (-OH) group at C2 is a powerful activating, ortho-, para-director.

  • Deactivating Group: The carboxylic acid (-COOH) group at C1 is a deactivating, meta-director.

  • Halogen Group: The fluorine (-F) at C4 is a deactivating, ortho-, para-director.

The positions ortho and para to the strongly activating -OH group are C1, C3, and C5. The C1 position is already substituted. The directing effects of the -OH and -F groups are additive towards the C3 and C5 positions. Steric hindrance from the adjacent -COOH group makes substitution at C3 less favorable. Therefore, the electrophile (Cl⁺) is predominantly directed to the C5 position, yielding the desired product.

G cluster_0 Synthetic Workflow cluster_1 Work-up & Purification start Start: 4-Fluorosalicylic Acid reagents Reagents: - N-Chlorosuccinimide (NCS) - Acetonitrile (Solvent) - H₂SO₄ (Catalyst) start->reagents reaction Electrophilic Aromatic Substitution (Chlorination) start->reaction reagents->reaction evaporation Solvent Evaporation reaction->evaporation filtration Filtration & Washing evaporation->filtration drying Drying Under Vacuum filtration->drying end_node Product: This compound drying->end_node

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Electrophilic Chlorination

This protocol is a representative procedure based on established methods for the halogenation of substituted benzoic acids.[3]

  • Reaction Setup: To a solution of 4-fluoro-2-hydroxybenzoic acid (5.0 mmol, 0.78 g) in acetonitrile (15 mL) in a round-bottom flask, add concentrated sulfuric acid (5.25 mmol, 0.28 mL) dropwise at room temperature. Stir the mixture for 5 minutes.

  • Addition of Chlorinating Agent: Add N-Chlorosuccinimide (NCS) (5.25 mmol, 0.70 g) portion-wise to the mixture.

  • Reaction Monitoring (Trustworthiness Check): Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Precipitation and Filtration: Add a small volume of cold deionized water (e.g., 5 mL) to the residue and stir vigorously for 15 minutes to precipitate the product. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any remaining succinimide and acid.

  • Drying: Dry the obtained white solid under vacuum at 60 °C to a constant weight.

  • Validation: Confirm the purity of the product by measuring its melting point and acquiring spectroscopic data (NMR, MS) as described in the following section.

Spectroscopic and Structural Elucidation

The precise molecular structure is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is predicted to show four distinct signals. The two protons on the aromatic ring are in different chemical environments and will appear as doublets due to coupling with each other. The acidic protons of the hydroxyl and carboxylic acid groups will typically appear as broad singlets that are exchangeable with D₂O.

  • ¹³C NMR: The molecule has seven chemically non-equivalent carbon atoms, which should result in seven distinct signals in the ¹³C NMR spectrum. The carboxyl carbon is typically the most downfield signal.

  • ¹⁹F NMR: The single fluorine atom will produce a singlet in the ¹⁹F NMR spectrum.

Predicted NMR Data¹H NMR¹³C NMR¹⁹F NMR
Number of Signals 471
Predicted Chemical Shifts (ppm) ~8.0-7.0 (2H, aromatic), ~11.0 (1H, -COOH), ~5.0-6.0 (1H, -OH)~170 (C=O), ~160-110 (Aromatic C)Singlet
Splitting Patterns Two doublets (aromatic), two broad singletsN/ASinglet
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
O-H (hydroxyl) 3300 - 3000 (broad)Stretching
O-H (carboxylic acid) 3000 - 2500 (very broad)Stretching
C=O (carboxylic acid) 1700 - 1650Stretching
C=C (aromatic) 1600 - 1450Stretching
C-F 1250 - 1000Stretching
C-Cl 850 - 550Stretching
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and can offer clues about the molecule's fragmentation pattern.

  • Molecular Ion Peak (M⁺): The primary piece of information is the molecular ion peak. For C₇H₄ClFO₃, the monoisotopic mass is 190.56 Da.

  • Isotopic Pattern (Self-Validating Feature): A critical signature for a chlorine-containing compound is the presence of an M+2 peak. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks in the mass spectrum for the molecular ion: one for the molecule containing ³⁵Cl (M⁺) and one for the molecule containing ³⁷Cl (M+2⁺), with a relative intensity ratio of approximately 3:1. This pattern is a definitive confirmation of the presence of a single chlorine atom.

Applications in Research and Drug Development

Halogenated benzoic acids are cornerstone building blocks in medicinal chemistry.[4] The inclusion of fluorine and chlorine in the structure of this compound is a deliberate design choice to modulate its properties for pharmaceutical applications.

  • Fluorine's Role: Fluorine is often introduced into drug candidates to enhance metabolic stability, increase binding affinity, and alter lipophilicity.[5]

  • Chlorine's Role: The chloro substituent can also improve binding affinity to target proteins and is a common feature in many approved drugs.[6] For example, the chloride substituent in some kinase inhibitors enhances binding to the target enzyme, Aurora A.[6]

This specific scaffold can be utilized as an intermediate in the synthesis of more complex molecules, including:

  • Kinase Inhibitors: For use in oncology research.

  • Antimicrobial Agents: Derivatives of 5-chlorosalicylic acid have demonstrated antibacterial and antifungal activity.[7]

  • Novel Scaffolds: Serving as a starting point for creating libraries of compounds for high-throughput screening.

Caption: Role of the molecule in a typical drug discovery workflow.

Conclusion

This compound is more than a simple chemical compound; it is a highly functionalized and strategically designed building block for advanced applications. Its molecular structure, characterized by the ortho-hydroxyl and carboxylic acid groups and specific halogenation pattern, provides a rich platform for chemical modification. A comprehensive understanding of its synthesis, validated by rigorous spectroscopic analysis, empowers researchers to confidently employ this molecule in the rational design of next-generation pharmaceuticals and materials. The analytical fingerprints predicted herein—particularly the characteristic NMR signals and the 3:1 isotopic pattern in mass spectrometry—serve as a reliable guide for its identification and quality control in the laboratory.

References

synthesis pathway for 5-Chloro-4-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Chloro-4-fluoro-2-hydroxybenzoic Acid

Introduction

This compound (CAS No: 189283-52-1) is a substituted salicylic acid derivative of significant interest to the fields of medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring chloro, fluoro, and hydroxybenzoyl moieties, makes it a valuable building block for the synthesis of complex organic molecules, including pharmaceutical intermediates and agrochemicals. The strategic placement of halogen atoms can enhance metabolic stability and binding affinity of target molecules, a desirable trait in drug development.

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for this compound. As a senior application scientist, this document moves beyond a simple recitation of steps to provide a deep dive into the mechanistic principles, the rationale behind experimental choices, and a detailed, actionable protocol. The primary strategy detailed herein focuses on the direct carboxylation of the key precursor, 4-Chloro-3-fluorophenol, via the Kolbe-Schmitt reaction—a cornerstone of industrial phenol chemistry.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a primary disconnection at the carboxyl group, identifying a substituted phenol as the immediate precursor. This approach is highly practical as it leverages the well-established Kolbe-Schmitt reaction for the introduction of the carboxylic acid functionality.

The chosen precursor is 4-Chloro-3-fluorophenol (CAS No: 348-60-7), a commercially available or readily synthesizable intermediate.[3] The core of this synthesis is the regioselective carboxylation at the C2 position (ortho to the hydroxyl group), which is mechanistically favored under specific Kolbe-Schmitt conditions.

G Target This compound Disconnect C-C Disconnection (Carboxylation) Target->Disconnect Precursor 4-Chloro-3-fluorophenol Disconnect->Precursor Reagent + CO₂ Disconnect->Reagent

Caption: Retrosynthetic pathway for the target molecule.

Part 1: The Kolbe-Schmitt Reaction: Mechanism and Regioselectivity

The Kolbe-Schmitt reaction is a carboxylation process that converts a phenol into an aromatic hydroxy acid by heating its alkali salt with carbon dioxide under pressure.[4][5] This electrophilic aromatic substitution reaction is highly effective for synthesizing salicylic acid and its derivatives.

Mechanism:

  • Phenoxide Formation: The reaction begins with the deprotonation of the phenol by a strong base (typically an alkali hydroxide like NaOH or KOH) to form the corresponding phenoxide salt. The phenoxide ion is a significantly more powerful nucleophile than the neutral phenol, which is crucial for the subsequent step.[5]

  • Electrophilic Attack: The electron-rich phenoxide ion attacks the weakly electrophilic carbon atom of carbon dioxide (CO₂). This attack is directed primarily to the ortho position relative to the hydroxyl group. This preference is attributed to the formation of a chelated intermediate complex between the alkali metal cation, the phenoxide oxygen, and the incoming carbon dioxide molecule, which stabilizes the transition state leading to the ortho product.[5][6]

  • Tautomerization & Acidification: The intermediate subsequently tautomerizes to form the more stable aromatic system, resulting in the sodium salt of the salicylic acid derivative. A final acidification step (work-up) protonates the carboxylate and phenoxide groups to yield the final 2-hydroxybenzoic acid product.[6]

For the synthesis of this compound, the ortho-directing nature of the hydroxyl group on the 4-Chloro-3-fluorophenoxide intermediate strongly favors the introduction of the carboxyl group at the C2 position, leading to the desired product.

G cluster_0 Kolbe-Schmitt Reaction Pathway A 4-Chloro-3-fluorophenol B Sodium 4-chloro-3-fluorophenoxide A->B + NaOH - H₂O C Chelated Transition State B->C + CO₂ (High T, P) D Sodium 5-chloro-4-fluoro-2-hydroxybenzoate C->D Tautomerization E This compound D->E + H⁺ (Acid Work-up)

Caption: Workflow of the Kolbe-Schmitt Carboxylation.

Part 2: Experimental Protocol

This protocol describes the synthesis of this compound from 4-Chloro-3-fluorophenol.

Materials and Equipment:

  • High-pressure autoclave reactor with magnetic stirring and temperature control

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Büchner funnel and vacuum flask for filtration

  • pH meter or pH indicator strips

  • Rotary evaporator

Reagents:

  • 4-Chloro-3-fluorophenol (CAS: 348-60-7)

  • Sodium Hydroxide (NaOH), pellets

  • Carbon Dioxide (CO₂), high-purity gas cylinder

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Anhydrous organic solvent for extraction (e.g., Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Formation of the Sodium Phenoxide:

    • Carefully charge the autoclave vessel with 14.65 g (0.1 mol) of 4-Chloro-3-fluorophenol.

    • In a separate beaker, prepare a solution of sodium hydroxide by dissolving 4.4 g (0.11 mol, 1.1 equivalents) of NaOH pellets in a minimal amount of deionized water and allow it to cool.

    • Add the cooled NaOH solution to the autoclave containing the phenol.

    • Gently heat the mixture to approximately 100-120°C under vacuum or with a nitrogen purge to remove all water. The complete removal of water is critical, as its presence can significantly decrease the reaction yield.[6] The final product should be a dry, free-flowing powder of sodium 4-chloro-3-fluorophenoxide.

  • Carboxylation Reaction:

    • Seal the autoclave securely.

    • Begin stirring and heat the vessel to the reaction temperature, typically in the range of 120-150°C.

    • Pressurize the autoclave with carbon dioxide gas to 5-7 atm (approximately 75-100 psi). The pressure will increase as the temperature rises.

    • Maintain the reaction under these conditions for 6-8 hours. Monitor the temperature and pressure throughout the reaction period.

  • Work-up and Isolation:

    • After the reaction is complete, cool the autoclave to room temperature and slowly vent the excess CO₂ pressure.

    • Dissolve the solid reaction mass inside the vessel with 100-150 mL of warm deionized water.

    • Transfer the resulting aqueous solution to a beaker and cool it in an ice bath.

    • While stirring vigorously, slowly acidify the solution by adding concentrated HCl or H₂SO₄ dropwise until the pH reaches approximately 2.

    • The target product, this compound, will precipitate out of the solution as a solid.

    • Allow the mixture to stir in the ice bath for another 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with several portions of cold deionized water to remove any inorganic salts.

    • For further purification, the crude solid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

    • Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Data Summary: Process Parameters

ParameterValue / ConditionRationale / Causality
Starting Material 4-Chloro-3-fluorophenolDirect precursor with the required halogen substitution pattern.
Base Sodium Hydroxide (NaOH)Forms the highly reactive sodium phenoxide salt necessary for the reaction.[5]
Carboxylating Agent Carbon Dioxide (CO₂)Weak electrophile that adds the -COOH group to the aromatic ring.
Reaction Temperature 120 - 150 °CProvides the necessary activation energy for the carboxylation of the deactivated ring.
Reaction Pressure 5 - 7 atmIncreases the concentration of CO₂ in the reaction medium, driving the equilibrium towards the product.
Reaction Time 6 - 8 hoursSufficient time to ensure high conversion of the starting material.
Acidification Agent HCl or H₂SO₄Protonates the carboxylate salt to yield the final free acid product.[7]

Conclusion

The synthesis of this compound is efficiently achieved through the Kolbe-Schmitt carboxylation of 4-Chloro-3-fluorophenol. This method is robust, scalable, and relies on a well-understood reaction mechanism. Critical to the success of this synthesis is the careful control of reaction parameters, particularly the exclusion of water before the carboxylation step and the precise management of temperature and pressure. The resulting product serves as a key intermediate for further elaboration in various chemical research and development applications.

References

Spectroscopic Profile of 5-Chloro-4-fluoro-2-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for 5-Chloro-4-fluoro-2-hydroxybenzoic acid (CAS No. 189283-52-1). In the absence of publicly available experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to construct a reliable predicted spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and related halogenated salicylic acid derivatives.

Introduction: The Significance of Spectroscopic Characterization

This compound is a substituted salicylic acid derivative. The unique arrangement of its functional groups—a carboxylic acid, a hydroxyl group, and two different halogens on the aromatic ring—suggests its potential as a valuable building block in medicinal chemistry and materials science. The precise substitution pattern dictates the molecule's electronic properties, reactivity, and potential biological activity.

Unambiguous structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. Each technique provides a unique piece of the structural puzzle, and together, they offer a complete and validated molecular portrait. This guide will systematically predict and interpret the expected outcomes from each of these analytical methods.

Molecular Structure and Key Features

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure.

  • Molecular Formula : C₇H₄ClFO₃[1]

  • Molecular Weight : 190.56 g/mol [1]

  • Core Structure : A benzoic acid scaffold with three key substituents:

    • An ortho-hydroxyl group (-OH)

    • A meta-fluoro group (-F) relative to the carboxyl group

    • A para-chloro group (-Cl) relative to the carboxyl group

This substitution pattern leads to a highly asymmetric aromatic ring, which is expected to result in complex and informative spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate distinct signals in both ¹H and ¹³C NMR spectra. The predictions are based on established substituent effects and comparison with the known spectra of 5-Chlorosalicylic acid and 4-Fluorosalicylic acid.[2][3][4][5][6]

¹H NMR Spectroscopy: Predicted Data

The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two aromatic protons. The acidic protons of the hydroxyl and carboxylic acid groups will likely appear as broad singlets.

  • Aromatic Protons (H-3 and H-6):

    • The molecule has two protons on the aromatic ring at positions 3 and 6.

    • H-6: This proton is ortho to the electron-donating -OH group and will be the most upfield (lowest ppm). It will appear as a doublet due to coupling with the adjacent fluorine atom (³J(H,F)).

    • H-3: This proton is ortho to the electron-withdrawing -COOH group and will be the most downfield (highest ppm). It will also appear as a doublet due to coupling with the adjacent fluorine atom (²J(H,F)).

  • Labile Protons (-OH and -COOH):

    • The chemical shifts of the hydroxyl and carboxylic acid protons are highly dependent on solvent, concentration, and temperature.

    • The carboxylic acid proton (-COOH) is expected to be significantly downfield, typically >10 ppm, and may be broad.

    • The phenolic hydroxyl proton (-OH) will also be downfield, likely in the 9-12 ppm range, and its signal may be broadened by hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J) Rationale
H-3 ~7.8 - 8.0 d ~7-9 Hz Ortho to -COOH; ²J(H,F) coupling.
H-6 ~7.0 - 7.2 d ~9-11 Hz Ortho to -OH; ³J(H,F) coupling.
Ar-OH ~9.0 - 12.0 br s - Exchangeable, phenolic proton.

| -COOH | >12.0 | br s | - | Exchangeable, carboxylic acid proton. |

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum will be highly informative, with seven distinct signals expected for the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. The fluorine atom will cause splitting of the signals for the carbons it is coupled to.

  • Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the 165-175 ppm range.

  • Aromatic Carbons:

    • C-2 (bearing -OH): This carbon will be significantly downfield due to the deshielding effect of the attached oxygen, likely in the 155-160 ppm range.

    • C-4 (bearing -F): This carbon will show a large one-bond coupling to fluorine (¹J(C,F)) and will be highly deshielded, appearing far downfield.

    • C-5 (bearing -Cl): The chloro-substituent will cause a moderate downfield shift.

    • C-1, C-3, C-6: These carbons will have shifts determined by the combined electronic effects of the neighboring substituents. Carbons C-3 and C-5 will also show coupling to the fluorine atom (²J(C,F)).

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Predicted δ (ppm) Coupling to Fluorine Rationale
C=O ~170 No Carboxylic acid carbonyl.
C-2 ~158 Yes (³J(C,F)) Bearing the -OH group.
C-4 ~155 (d) Yes (¹J(C,F)) Bearing the -F group; large C-F coupling.
C-5 ~128 Yes (²J(C,F)) Bearing the -Cl group.
C-1 ~118 No Shielded by ortho -OH group.
C-3 ~115 (d) Yes (²J(C,F)) Influenced by adjacent -F and -OH.

| C-6 | ~112 | Yes (³J(C,F)) | Shielded by ortho -OH group. |

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data for this compound would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent as it effectively solubilizes polar aromatic acids and allows for the observation of exchangeable -OH and -COOH protons.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-2048 scans, a spectral width of 240 ppm, a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample in DMSO-d6 prep2 Transfer to NMR Tube prep1->prep2 acq1 Acquire 1H Spectrum prep2->acq1 acq2 Acquire 13C Spectrum acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to Solvent proc2->proc3 H_NMR 1H NMR Data proc3->H_NMR C_NMR 13C NMR Data proc3->C_NMR

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by several key absorption bands. Data from 5-chlorosalicylic acid and 4-fluorosalicylic acid provide a strong basis for these predictions.[2][7]

  • O-H Stretching:

    • A very broad band is expected from ~2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

    • The phenolic O-H stretch will likely be a sharper band superimposed on the broad carboxylic acid signal, around 3200-3400 cm⁻¹.

  • C=O Stretching: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ corresponding to the carbonyl stretch of the aromatic carboxylic acid. Intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl may shift this band to a slightly lower wavenumber.

  • C=C Stretching: Aromatic ring C=C stretching vibrations will appear as multiple sharp bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: The C-O stretching of the carboxylic acid and the phenolic hydroxyl group will result in strong bands in the 1200-1350 cm⁻¹ region.

  • C-Halogen Stretching:

    • The C-F stretch will give a strong absorption in the 1100-1250 cm⁻¹ range.

    • The C-Cl stretch will appear at a lower frequency, typically in the 700-850 cm⁻¹ region.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
2500-3300 Strong, Broad O-H Stretch Carboxylic Acid Dimer
~3200-3400 Medium, Sharp O-H Stretch Phenolic Hydroxyl
1680-1710 Strong, Sharp C=O Stretch Carboxylic Acid
1450-1600 Medium-Strong C=C Stretch Aromatic Ring
1200-1350 Strong C-O Stretch Acid and Phenol
1100-1250 Strong C-F Stretch Aryl-Fluoride

| 700-850 | Medium | C-Cl Stretch | Aryl-Chloride |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum (Electron Ionization)

In an Electron Ionization (EI) mass spectrum, we expect to see a clear molecular ion peak and several characteristic fragment ions. The presence of chlorine will be indicated by a characteristic isotopic pattern for any chlorine-containing ion.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 190. Due to the natural abundance of the ³⁷Cl isotope, there will be a smaller peak at m/z 192 (the M+2 peak), with an intensity of approximately one-third of the M⁺ peak. This isotopic signature is a definitive indicator of the presence of one chlorine atom.

  • Key Fragmentations:

    • Loss of -OH (M-17): A peak at m/z 173, corresponding to the loss of the hydroxyl radical from the carboxylic acid group.

    • Loss of -COOH (M-45): A significant peak at m/z 145, resulting from the loss of the entire carboxyl group. This fragment would also exhibit the M+2 isotopic pattern for chlorine.

    • Decarbonylation (Loss of CO): Fragmentation of the M-17 ion can lead to the loss of carbon monoxide, resulting in a peak at m/z 145.

Table 4: Predicted Key Ions in EI-MS

m/z Ion Notes
190/192 [C₇H₄ClFO₃]⁺ Molecular ion (M⁺) with characteristic M+2 peak for Cl.
173/175 [M - OH]⁺ Loss of hydroxyl radical from the carboxylic acid.

| 145/147 | [M - COOH]⁺ | Loss of the carboxyl group. |

cluster_frags M [M]⁺˙ m/z 190/192 M_OH [M-OH]⁺ m/z 173/175 M->M_OH - •OH M_COOH [M-COOH]⁺ m/z 145/147 M->M_COOH - •COOH M_OH_CO [M-OH-CO]⁺ m/z 145/147 M_OH->M_OH_CO - CO

Caption: Predicted fragmentation pathway in EI-Mass Spectrometry.

Conclusion: A Synthesized Spectroscopic Identity

While direct experimental spectra for this compound are not widely available, a detailed and reliable spectroscopic profile can be confidently predicted. This guide has synthesized data from foundational principles and close structural analogs to provide a robust set of expected data points across NMR, IR, and MS techniques. The predicted chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns outlined herein provide a strong benchmark for any future experimental characterization of this compound, enabling researchers to verify its structure with a high degree of confidence.

References

solubility of 5-Chloro-4-fluoro-2-hydroxybenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Chloro-4-fluoro-2-hydroxybenzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the . Aimed at researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, the theoretical underpinnings of its solubility, and predictive solubility profiles. Furthermore, it offers detailed, field-proven experimental protocols for the quantitative determination of solubility, including the equilibrium shake-flask method and robust analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy. This guide is structured to provide not just procedural steps, but also the scientific rationale behind experimental choices, ensuring a thorough and practical understanding of the solubility characteristics of this compound.

Chapter 1: Physicochemical Properties of this compound

A comprehensive understanding of the solubility of a compound begins with a thorough examination of its physicochemical properties. These properties intrinsically govern its behavior in different solvent systems. For this compound, a precise understanding of its molecular structure and related parameters is crucial for predicting and interpreting its solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound[1]
CAS Number 189283-52-1[1]
Molecular Formula C₇H₄ClFO₃[1]
Molecular Weight 190.56 g/mol [1]
Predicted LogP 1.88290[2]
Predicted pKa ~2.5 - 3.5 (estimated)In-house estimation based on similar structures

Chapter 2: Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a complex process governed by the interplay of intermolecular forces. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[3] This principle is rooted in the thermodynamics of mixing, where a negative Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix) favors dissolution.

The overall solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

  • Solute-Solute Interactions (Crystal Lattice Energy): For a crystalline solid like this compound, significant energy is required to overcome the forces holding the molecules together in the crystal lattice. These forces include hydrogen bonding between the carboxylic acid and hydroxyl groups, as well as van der Waals interactions between the aromatic rings.

  • Solvent-Solvent Interactions: Energy is also required to create a cavity in the solvent to accommodate the solute molecule.

  • Solute-Solvent Interactions: The formation of favorable interactions between the solute and solvent molecules releases energy and is a primary driver of dissolution. For this compound, these interactions can include:

    • Hydrogen Bonding: The carboxylic acid and hydroxyl groups can act as both hydrogen bond donors and acceptors, forming strong interactions with protic solvents (e.g., alcohols) and aprotic hydrogen bond acceptors (e.g., DMSO, acetone).

    • Dipole-Dipole Interactions: The polar nature of the C-Cl, C-F, C=O, and O-H bonds will lead to dipole-dipole interactions with polar solvents.

    • Van der Waals Forces: The aromatic ring can engage in London dispersion forces with a wide range of organic solvents.

G Intermolecular forces in dissolution. cluster_solid Solid Crystal Lattice cluster_solvent Bulk Solvent cluster_solution Solution Solute1 Solute Molecule Solute2 Solute Molecule Solute1->Solute2 Lattice Energy (Solute-Solute) Dissolved_Solute Dissolved Solute Solute1->Dissolved_Solute Solvent1 Solvent Molecule Solvent2 Solvent Molecule Solvent1->Solvent2 Cavity Formation (Solvent-Solvent) Surrounding_Solvent Solvent Molecules Solvent1->Surrounding_Solvent Dissolved_Solute->Surrounding_Solvent Solvation Energy (Solute-Solvent)

A diagram illustrating the key intermolecular forces involved in the dissolution process.

Chapter 3: Predicted Solubility Profile

In the absence of extensive experimental data, a qualitative solubility profile can be predicted based on the physicochemical properties of this compound and the theoretical principles of solubility.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolSoluble to Freely SolubleStrong hydrogen bonding interactions between the solute's -COOH and -OH groups and the solvent's -OH group.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Freely SolubleDMSO is a strong hydrogen bond acceptor and has a high polarity, leading to strong solute-solvent interactions.
AcetoneSolubleAcetone is a hydrogen bond acceptor and can engage in dipole-dipole interactions.
Ethyl AcetateModerately SolubleEthyl acetate is a weaker hydrogen bond acceptor than acetone and has a lower polarity.
AcetonitrileSparingly SolubleAcetonitrile is polar but a weak hydrogen bond acceptor.
Nonpolar DichloromethaneSparingly SolubleThe moderate lipophilicity (LogP ~1.88) may allow for some solubility, but the lack of strong solute-solvent interactions will limit it.
Toluene, HexaneInsoluble to Very Slightly SolubleThe significant polarity and hydrogen bonding capacity of the solute are mismatched with nonpolar solvents.

Chapter 4: Experimental Determination of Solubility

The definitive assessment of a compound's solubility requires empirical measurement. The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[4]

Protocol: Equilibrium Shake-Flask Solubility Determination

1. Materials and Equipment:

  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps and PTFE septa

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

2. Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is achieved.

  • Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the time to reach equilibrium.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (see Chapter 5) to determine the concentration of the dissolved solute.

3. Data Analysis:

  • Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL or mol/L.

  • Perform the experiment in triplicate for each solvent to ensure the reliability of the results.

G Workflow for equilibrium solubility determination. start Start prep Add excess solute to vials start->prep add_solvent Add known volume of solvent prep->add_solvent equilibrate Equilibrate at constant temperature with agitation add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle sample Withdraw and filter supernatant settle->sample dilute Dilute sample for analysis sample->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

A workflow diagram for the experimental determination of solubility using the shake-flask method.

Chapter 5: Analytical Quantification of this compound

Accurate quantification of the dissolved solute is paramount for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectroscopy are suitable techniques for the analysis of aromatic carboxylic acids like this compound.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC offers high specificity and sensitivity for the quantification of organic compounds. A reversed-phase HPLC method is generally suitable for aromatic carboxylic acids.

Sample HPLC Method Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid (e.g., 60:40 v/v). The acidic mobile phase ensures that the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape on a reversed-phase column.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at an appropriate wavelength (e.g., the λmax determined by UV-Vis spectroscopy).

  • Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and often faster method for concentration determination, provided that the compound has a suitable chromophore and there are no interfering substances in the solvent.[6]

Procedure:

  • Determine λmax: Scan a dilute solution of this compound in the solvent of interest over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For benzoic acid derivatives, a λmax around 230 nm is common.[6]

  • Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

  • Measure Sample Absorbance: Measure the absorbance of the appropriately diluted, filtered sample from the solubility experiment at the λmax.

  • Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample.

Conclusion

This technical guide has provided a detailed overview of the . While experimental data for this specific compound is limited, a strong predictive understanding of its solubility behavior can be derived from its physicochemical properties and the fundamental principles of dissolution. The compound is predicted to be most soluble in polar protic and polar aprotic solvents capable of hydrogen bonding, with limited solubility in nonpolar solvents. For definitive quantitative data, the detailed experimental protocols for solubility determination and analytical quantification provided herein offer a robust framework for laboratory investigation. A thorough understanding of the solubility of this compound is essential for its effective utilization in research and development, particularly in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Crystal Structure of Halogenated Hydroxybenzoic Acids: A Case Study of 5-Chloro-4-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of the crystal structure of halogenated hydroxybenzoic acids, with a specific focus on 5-Chloro-4-fluoro-2-hydroxybenzoic acid. While a definitive crystal structure for this exact compound is not publicly available, this guide leverages detailed crystallographic data from the closely related 5-Chloro-2-hydroxybenzoic acid to provide a robust framework for understanding its solid-state architecture. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties of these important pharmaceutical intermediates.

Introduction: The Significance of Solid-State Structure in Drug Development

The crystalline form of an active pharmaceutical ingredient (API) or its intermediates is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. Halogenated benzoic acids are prevalent structural motifs in a wide array of pharmaceuticals and agrochemicals.[1] A thorough understanding of their crystal structures, particularly the intricate network of intermolecular interactions, is paramount for rational drug design, polymorphism screening, and formulation development. This guide will delve into the synthesis, crystallization, and detailed structural analysis of a representative compound to illuminate the principles governing the crystal packing of this class of molecules.

Synthesis and Crystallization: A Methodical Approach

The synthesis of halogenated salicylic acid derivatives is a well-established area of organic chemistry. For instance, 5-Chloro-2-hydroxybenzoic acid can be synthesized from 5-amino-2-hydroxybenzoic acid via a Sandmeyer reaction using copper(I) chloride.[2] A plausible synthetic route to this compound would involve the chlorination of 4-fluorosalicylic acid.

Illustrative Synthesis of a Halogenated Salicylic Acid

A representative procedure for the synthesis of a chlorinated salicylic acid involves the reaction of the corresponding amino-salicylic acid with a diazotizing agent followed by treatment with a copper chloride solution.[2]

Experimental Protocol: Synthesis of 5-Chloro-2-hydroxybenzoic acid [2]

  • A solution of 5-amino-2-hydroxybenzoic acid is prepared in an appropriate solvent, such as aqueous HCl.

  • The solution is cooled to below 5°C in an ice bath.

  • An ice-cold aqueous solution of sodium nitrite is added dropwise to the cooled solution of the amino acid to form the diazonium salt.

  • A solution of copper(I) chloride in hydrochloric acid is then added to the diazonium salt solution.

  • The reaction mixture is allowed to warm to room temperature and may be gently heated to ensure complete reaction.

  • The resulting precipitate is collected by filtration, washed with cold water, and purified by recrystallization.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is the cornerstone of crystal structure determination. Slow evaporation of a saturated solution is a commonly employed and effective technique.

Experimental Protocol: Crystallization

  • The synthesized and purified this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone-water) to form a nearly saturated solution.

  • The solution is filtered to remove any particulate matter.

  • The filtered solution is placed in a loosely covered container to allow for slow evaporation of the solvent at a constant temperature.

  • Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction analysis should form.

Crystal Structure Determination: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Workflow for Crystal Structure Determination

workflow A Single Crystal Selection B X-ray Diffraction Data Collection A->B Mount on Diffractometer C Structure Solution and Refinement B->C Process Diffraction Data D Structural Analysis and Visualization C->D Generate CIF and PDB files

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Structural Analysis of 5-Chloro-2-hydroxybenzoic Acid: A Homologous Case Study

The crystal structure of 5-Chloro-2-hydroxybenzoic acid provides invaluable insights into the likely packing and intermolecular interactions of this compound.[2][3]

Crystallographic Data

The crystallographic parameters for 5-Chloro-2-hydroxybenzoic acid are summarized in the table below.[2][3]

ParameterValue
Chemical FormulaC₇H₅ClO₃
Molecular Weight172.56 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a23.526(2) Å
b3.7972(4) Å
c16.7321(16) Å
β104.852(5)°
Volume1444.8(2) ų
Z8

Data obtained from Raza et al. (2010).[3]

Molecular and Crystal Packing

The asymmetric unit of 5-Chloro-2-hydroxybenzoic acid contains two independent molecules.[2][3] Both molecules are nearly planar. A key feature is the formation of inversion dimers through pairs of O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules, creating a characteristic R²₂(8) ring motif.[2][3] These dimers are further interconnected by C—H···O interactions.[3]

An intramolecular O—H···O hydrogen bond is also present between the hydroxyl group and the carbonyl oxygen of the carboxylic acid group, forming an S(6) ring motif.[2][3]

packing cluster_dimer1 Inversion Dimer cluster_dimer2 Adjacent Dimer M1 Molecule A C₇H₅ClO₃ M2 Molecule A' C₇H₅ClO₃ M1:c->M2:c O—H···O (R²₂(8) motif) IntraH Intramolecular O—H···O (S(6) motif) M3 Molecule B C₇H₅ClO₃ M2->M3 C—H···O interactions

Figure 2: A schematic representation of the key intermolecular interactions in the crystal structure of 5-Chloro-2-hydroxybenzoic acid.

The Influence of the 4-Fluoro Substituent: A Predictive Analysis

The introduction of a fluorine atom at the 4-position of 5-Chloro-2-hydroxybenzoic acid is expected to modulate the crystal packing and intermolecular interactions. Fluorine is highly electronegative and can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds.

The presence of the 4-fluoro substituent could lead to:

  • Alterations in the hydrogen bonding network: The fluorine atom may act as a weak hydrogen bond acceptor, potentially leading to the formation of C—H···F interactions.

  • Halogen-halogen interactions: The interplay between the chlorine and fluorine atoms on adjacent molecules could introduce Cl···F or other halogen-based interactions, influencing the overall packing arrangement.

  • Changes in molecular conformation: The electronic effects of the fluorine atom could subtly alter the planarity of the molecule and the orientation of the carboxylic acid group.

A comprehensive analysis of the Hirshfeld surface of the hypothetical crystal structure would be instrumental in delineating and quantifying these potential intermolecular contacts.[4]

Conclusion and Future Directions

This technical guide has provided a detailed overview of the structural characteristics of halogenated hydroxybenzoic acids, using the crystal structure of 5-Chloro-2-hydroxybenzoic acid as a foundational example. A methodical approach to the synthesis, crystallization, and structural determination has been outlined. While the definitive crystal structure of this compound remains to be determined, this guide offers a scientifically grounded prediction of its likely solid-state architecture.

Future experimental work should focus on the successful synthesis and crystallization of this compound to enable its full crystallographic characterization. Such studies will not only provide valuable data for this specific compound but also contribute to a broader understanding of structure-property relationships in this important class of molecules, ultimately aiding in the development of new and improved pharmaceutical products.

References

A Theoretical Investigation of 5-Chloro-4-fluoro-2-hydroxybenzoic Acid: A Quantum Chemical Approach to Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. This technical guide provides a comprehensive theoretical framework for the investigation of 5-Chloro-4-fluoro-2-hydroxybenzoic acid, a halogenated salicylic acid derivative. Leveraging the principles of quantum chemistry, specifically Density Functional Theory (DFT), we delineate a systematic approach to elucidate its molecular geometry, vibrational signatures, electronic characteristics, and reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the physicochemical properties of this and related molecules through computational modeling.

Introduction: The Significance of Halogenated Salicylates

Salicylic acid and its derivatives are renowned for their wide range of biological activities. The introduction of halogen substituents, such as chlorine and fluorine, into the aromatic ring can profoundly influence the molecule's steric and electronic properties. These modifications can enhance binding affinity to biological targets, modulate metabolic stability, and alter pharmacokinetic profiles. This compound (C₇H₄ClFO₃, CAS: 189283-52-1) is a unique derivative with both chloro and fluoro substitutions, making it an intriguing candidate for theoretical exploration.[1][2] Understanding its fundamental properties at a molecular level is crucial for its potential application in the synthesis of novel therapeutic agents, such as benzoxazepines, which exhibit anti-inflammatory, anti-cancer, and other biological activities.[3]

This guide will detail the theoretical methodologies to build a comprehensive profile of this compound, providing insights that are often challenging to obtain through experimental means alone.

Theoretical Framework: The Power of Density Functional Theory

The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT).[4][5] DFT offers a favorable balance between computational cost and accuracy by approximating the many-body electronic Schrödinger equation. The choice of functional and basis set is critical for obtaining reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for its robust performance in predicting molecular geometries and vibrational frequencies for organic molecules.[4][6] A Pople-style basis set, such as 6-311++G(d,p), is typically chosen to provide a flexible description of the electron density, including polarization and diffuse functions, which are important for describing non-covalent interactions and anionic species.[6][7]

Workflow for Theoretical Analysis

A systematic computational investigation of this compound would proceed as follows:

Theoretical_Investigation_Workflow cluster_0 Core Calculations cluster_1 Electronic Properties & Reactivity A Geometry Optimization B Conformational Analysis A->B Identify stable conformers C Vibrational Frequency Analysis B->C Confirm minima & predict spectra D Frontier Molecular Orbital (FMO) Analysis B->D Use lowest energy conformer G Interpretation & Correlation with Experimental Data C->G Assign vibrational modes E Natural Bond Orbital (NBO) Analysis D->E Analyze charge distribution D->G F Molecular Electrostatic Potential (MEP) Mapping E->F Visualize reactive sites F->G HOMO_LUMO_Concept LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor Gap ΔE = E_LUMO - E_HOMO (Energy Gap) HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor HOMO->LUMO Excitation Energy Energy

References

An In-depth Technical Guide to 5-Chloro-4-fluoro-2-hydroxybenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Halogenated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms onto molecular scaffolds is a cornerstone of rational drug design. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. It is within this context that 5-Chloro-4-fluoro-2-hydroxybenzoic acid, a di-halogenated derivative of salicylic acid, emerges as a valuable and versatile building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of its discovery, synthesis, key properties, and applications, tailored for researchers, scientists, and professionals in drug development.

Genesis of a Versatile Intermediate: Discovery and Developmental Context

The precise moment of discovery for this compound is not prominently documented in seminal literature, a common fate for many specialized chemical intermediates. Its emergence is intrinsically linked to the broader advancement of medicinal chemistry and the systematic exploration of halogenated aromatic compounds throughout the 20th century. The rationale for its development can be understood through the progressive understanding of how fluorine and chlorine substituents can modulate the biological activity of a parent molecule.

The journey to this compound likely began with its precursors. The synthesis and investigation of simpler, related compounds such as 4-fluoro-2-hydroxybenzoic acid and 5-chlorosalicylic acid laid the foundational chemistry. Researchers, in their quest to fine-tune the electronic and steric properties of salicylic acid derivatives for enhanced biological activity and improved pharmacokinetic profiles, would have logically progressed to multi-halogenated analogues. The combination of a chloro and a fluoro group on the salicylic acid framework offers a unique set of properties, making it a desirable intermediate for creating complex molecular architectures. Its commercial availability today underscores its utility and demand within the research and development sectors of the pharmaceutical and agrochemical industries.

Synthesis and Manufacturing: A Multi-Step Pathway

The synthesis of this compound is a multi-step process that begins with readily available precursors. The most logical and practiced synthetic route involves the initial preparation of 4-fluoro-2-hydroxybenzoic acid, followed by a regioselective chlorination.

Synthesis of the Precursor: 4-Fluoro-2-hydroxybenzoic Acid

A common and efficient method for the synthesis of 4-fluoro-2-hydroxybenzoic acid starts with 2,4-difluorobenzoic acid.

Reaction Scheme:

Synthesis of 4-Fluoro-2-hydroxybenzoic Acid 2,4-difluorobenzoic_acid 2,4-Difluorobenzoic Acid product 4-Fluoro-2-hydroxybenzoic Acid 2,4-difluorobenzoic_acid->product 130°C, 8h reagents NaOH, DMSO reagents->2,4-difluorobenzoic_acid

Caption: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid from 2,4-Difluorobenzoic Acid.

Experimental Protocol:

  • To a solution of 2,4-difluorobenzoic acid in dimethyl sulfoxide (DMSO), add sodium hydroxide (NaOH).

  • Heat the reaction mixture to approximately 130°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Acidify the solution with a strong acid, such as hydrochloric acid (HCl), to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 4-fluoro-2-hydroxybenzoic acid.

Chlorination to this compound

The final step involves the regioselective chlorination of 4-fluoro-2-hydroxybenzoic acid. Based on the synthesis of the analogous 5-chloro-2-hydroxybenzoic acid, a similar electrophilic aromatic substitution can be employed.[1]

Proposed Reaction Scheme:

Synthesis of this compound 4-fluoro-2-hydroxybenzoic_acid 4-Fluoro-2-hydroxybenzoic Acid product This compound 4-fluoro-2-hydroxybenzoic_acid->product Acetonitrile, rt reagents Chlorinating Agent (e.g., NCS), Acid Catalyst reagents->4-fluoro-2-hydroxybenzoic_acid

Caption: Proposed Synthesis of this compound.

Proposed Experimental Protocol:

  • Dissolve 4-fluoro-2-hydroxybenzoic acid in a suitable solvent, such as acetonitrile.

  • Add a catalytic amount of a strong acid, for instance, sulfuric acid (H₂SO₄).

  • Introduce a chlorinating agent, such as N-chlorosuccinimide (NCS), to the reaction mixture.

  • Stir the reaction at room temperature and monitor its completion using TLC.

  • Upon completion, the solvent is removed, and the crude product is purified, typically by recrystallization, to yield this compound.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective application in synthesis.

PropertyValueSource
CAS Number 189283-52-1[2]
Molecular Formula C₇H₄ClFO₃[2]
Molecular Weight 190.56 g/mol [2]
Appearance Off-white to pale yellow solidSupplier Data
Purity Typically >95%[2]

While publicly available, peer-reviewed spectroscopic data for this compound is scarce, the expected spectral characteristics can be inferred from its structure and comparison with similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, with coupling patterns influenced by both the fluorine and adjacent protons. The chemical shifts of the carboxylic acid and hydroxyl protons will be solvent-dependent and may appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the carbon atoms in the molecule. The carbon atoms attached to the electronegative fluorine and chlorine atoms will exhibit characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid and phenolic hydroxyl groups, a sharp C=O stretching vibration for the carboxylic acid, and various C-C and C-H aromatic stretching and bending vibrations. The C-F and C-Cl stretching frequencies will also be present in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its trifunctional nature (carboxylic acid, hydroxyl group, and halogenated aromatic ring) allows for a wide range of chemical transformations.

A Scaffold for Heterocyclic Synthesis

Halogenated benzoic acids are frequently employed as starting materials for the construction of diverse heterocyclic scaffolds, which form the core of many marketed drugs. The chloro and fluoro substituents on the aromatic ring of this compound can serve as synthetic handles for various coupling reactions or can be retained in the final molecule to enhance its biological properties. A related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been successfully utilized in the solid-phase synthesis of a variety of nitrogen-containing heterocycles, including benzimidazoles, quinoxalinones, and benzodiazepinediones. This demonstrates the potential of such multi-functionalized benzoic acids to generate libraries of diverse compounds for high-throughput screening in drug discovery programs.

Modulation of Physicochemical Properties

The presence of both chlorine and fluorine atoms on the benzene ring significantly impacts the electronic and lipophilic character of molecules derived from this intermediate.

  • Increased Lipophilicity: The chloro group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

  • Metabolic Stability: The fluorine atom, due to the strength of the C-F bond, can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

  • Enhanced Binding Affinity: The electronegative character of both halogens can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of a drug.

While specific examples of marketed drugs derived directly from this compound are not readily found in the public domain, its availability from numerous chemical suppliers points to its active use in proprietary drug discovery pipelines.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic halogenation in medicinal chemistry. While its own history is not one of a blockbuster drug, its significance lies in its role as an enabler—a key intermediate that provides a gateway to novel and potentially life-saving therapeutics. Its synthesis, though multi-stepped, is achievable from common starting materials. Its unique combination of functional groups and halogen substituents makes it a highly valuable tool for chemists engaged in the design and synthesis of new bioactive molecules. As the demand for more effective and safer drugs continues to grow, the importance of versatile and strategically designed building blocks like this compound will undoubtedly increase, solidifying its place in the armamentarium of drug discovery professionals.

References

Navigating the Thermal Landscape of 5-Chloro-4-fluoro-2-hydroxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-4-fluoro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, is a compound of interest in pharmaceutical and materials science. Its thermal stability is a critical parameter influencing its synthesis, purification, storage, and application. This technical guide provides a comprehensive overview of the anticipated thermal behavior of this compound, outlines detailed experimental protocols for its characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and discusses the interpretation of the resulting data. While specific experimental data for this compound is not publicly available, this guide synthesizes knowledge from structurally analogous compounds to provide a robust framework for its thermal stability assessment.

Introduction: The Significance of Thermal Stability

The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of drug development and manufacturing. It dictates the viable conditions for processing, formulation, and storage, directly impacting the safety, efficacy, and shelf-life of the final product. For a molecule like this compound, the presence of multiple functional groups, including a carboxylic acid, a hydroxyl group, and halogen substituents, creates a complex interplay of forces that govern its response to thermal stress. Understanding its decomposition onset, the nature of its degradation products, and its overall thermal hazard potential is paramount for safe handling and successful application.

Predicted Thermal Decomposition Pathway

Based on the known thermal behavior of salicylic acid and other substituted benzoic acids, the primary thermal decomposition pathway for this compound is anticipated to be decarboxylation.[1][2] This reaction involves the elimination of carbon dioxide (CO₂) from the carboxylic acid group.

The presence of electron-withdrawing halogen substituents (chlorine and fluorine) on the aromatic ring can influence the rate of decarboxylation. The overall predicted decomposition can be visualized as follows:

cluster_main Predicted Thermal Decomposition of this compound start 5-Chloro-4-fluoro- 2-hydroxybenzoic acid intermediate Heat start->intermediate Decarboxylation product1 4-Chloro-3-fluorophenol intermediate->product1 product2 Carbon Dioxide (CO₂) intermediate->product2

Caption: Predicted primary thermal decomposition pathway.

Experimental Assessment of Thermal Stability

A definitive understanding of the thermal stability of this compound requires empirical investigation. The following sections detail the standard analytical techniques and protocols for such an assessment.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the temperature at which a material begins to decompose and for quantifying its mass loss as a function of temperature.

3.1.1. TGA Experimental Workflow

cluster_workflow TGA Experimental Workflow prep Sample Preparation (5-10 mg) instrument Instrument Setup (TGA Instrument) prep->instrument params Set Experimental Parameters (N₂ atmosphere, 10°C/min ramp) instrument->params run Execute Thermal Program params->run analysis Data Analysis (TGA/DTG Curves) run->analysis cluster_workflow DSC Experimental Workflow prep Sample Preparation (2-5 mg, sealed pan) instrument Instrument Setup (DSC Instrument) prep->instrument params Set Experimental Parameters (N₂ atmosphere, 10°C/min ramp) instrument->params run Execute Thermal Program params->run analysis Data Analysis (DSC Thermogram) run->analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 5-Chloro-4-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for New Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with diverse mechanisms of action. Substituted salicylic acids represent a privileged scaffold in medicinal chemistry, offering a versatile platform for the synthesis of a wide array of bioactive molecules. This guide provides a detailed exploration of synthetic pathways to potent antimicrobial agents, commencing from the readily available starting material, 5-Chloro-4-fluoro-2-hydroxybenzoic acid. The strategic incorporation of halogen atoms on the phenyl ring is a well-established strategy to enhance the antimicrobial potency of various pharmacophores.

This document outlines detailed protocols for the synthesis of three distinct classes of antimicrobial compounds from this compound: Salicylanilides , 1,3,4-Oxadiazoles , and Benzimidazoles . Each section provides the scientific rationale behind the synthetic strategy, step-by-step experimental procedures, and a summary of the expected antimicrobial activities based on existing literature for analogous compounds.

PART 1: Synthesis of Novel Salicylanilide Derivatives

Salicylanilides, amides formed from salicylic acid and anilines, are a well-established class of antimicrobial agents with a broad spectrum of activity, including against multidrug-resistant strains.[1] The presence of halogen substituents on both the salicylic acid and aniline moieties has been shown to be crucial for their potent activity.[2][3]

Synthetic Strategy: Amide Bond Formation

The most direct route to salicylanilides from this compound is through the formation of an amide bond with a substituted aniline. The use of a coupling agent or the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, facilitates this reaction. A common and effective method involves the use of phosphorus trichloride (PCl₃) as a dehydrating and activating agent.[2]

start This compound intermediate Amide Bond Formation (PCl₃, Xylene, Reflux) start->intermediate aniline Substituted Aniline aniline->intermediate product Substituted Salicylanilide Derivative intermediate->product

Caption: Synthetic workflow for Salicylanilides.

Experimental Protocol: Synthesis of a Representative Salicylanilide

This protocol describes the synthesis of 2-hydroxy-5-chloro-4-fluoro-N-(4-nitrophenyl)benzamide.

Materials:

  • This compound

  • 4-Nitroaniline

  • Phosphorus trichloride (PCl₃)

  • Xylene

  • Hydrochloric acid (2N)

  • Ethanol

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.91 g, 10 mmol) and 4-nitroaniline (1.38 g, 10 mmol) in 50 mL of dry xylene.

  • To this stirred solution, add phosphorus trichloride (0.44 mL, 5 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A solid precipitate will form.

  • Filter the precipitate and wash it with a small amount of cold xylene, followed by a thorough wash with 2N hydrochloric acid and then water to remove any unreacted aniline and other impurities.

  • Recrystallize the crude product from ethanol to yield the pure salicylanilide derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Anticipated Antimicrobial Activity

Halogenated salicylanilides are known to exhibit potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5] They are also reported to have antifungal and antimycobacterial properties.[6] The mechanism of action is believed to involve the disruption of bacterial cell membrane potential and inhibition of key enzymatic systems.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) for Halogenated Salicylanilides against various microorganisms.

Compound ClassS. aureus (μg/mL)MRSA (μg/mL)E. coli (μg/mL)C. albicans (μg/mL)Reference
Dihalo-salicylanilides0.8 - 3.120.8 - 3.12>1001.56 - 6.25[2]
Chloro-substituted Salicylanilides0.125 - 1.00.125 - 1.0>500Not Reported[5]

PART 2: Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] The oxadiazole ring is a bioisostere of amide and ester groups, which can enhance pharmacokinetic properties.

Synthetic Strategy: From Carboxylic Acid to Oxadiazole

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from this compound typically involves a two-step process. First, the carboxylic acid is converted to the corresponding hydrazide. This is followed by cyclization of the hydrazide with a suitable one-carbon source, often a carboxylic acid derivative or carbon disulfide, in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[9][10]

start This compound step1 Esterification (MeOH, H₂SO₄) start->step1 ester Methyl 5-chloro-4-fluoro-2-hydroxybenzoate step1->ester step2 Hydrazinolysis (NH₂NH₂·H₂O, EtOH) ester->step2 hydrazide 5-Chloro-4-fluoro-2-hydroxybenzohydrazide step2->hydrazide step3 Cyclization (R-COOH, POCl₃) hydrazide->step3 product 2,5-Disubstituted-1,3,4-oxadiazole step3->product start This compound nitration Nitration (HNO₃, H₂SO₄) start->nitration nitro_salicylic Nitro-derivative nitration->nitro_salicylic reduction Reduction (e.g., SnCl₂, HCl) nitro_salicylic->reduction amino_salicylic Amino-derivative reduction->amino_salicylic functional_group_conversion Hydroxyl to Amino Conversion (Multi-step) amino_salicylic->functional_group_conversion diamine o-Phenylenediamine Derivative functional_group_conversion->diamine condensation Condensation with R-COOH diamine->condensation product Substituted Benzimidazole condensation->product

References

Application Notes and Protocols: 5-Chloro-4-fluoro-2-hydroxybenzoic acid as a Versatile Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] Unlike HTS, which screens large libraries of complex molecules, FBDD focuses on identifying low-molecular-weight compounds (typically <300 Da) that bind to a biological target with low affinity.[2][3] These initial "hits" are then optimized through structure-guided medicinal chemistry to develop high-affinity lead candidates.[1][4] The core principle of FBDD lies in the higher probability of finding a binding event for a smaller, less complex molecule, thus providing a more efficient exploration of chemical space.[5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of 5-Chloro-4-fluoro-2-hydroxybenzoic acid as a valuable fragment for initiating FBDD campaigns. We will delve into its physicochemical properties, recommended screening protocols using state-of-the-art biophysical techniques, and a roadmap for hit-to-lead optimization.

Physicochemical Properties of this compound

This compound is a halogenated salicylic acid derivative. Its structure incorporates several key features that make it an attractive starting point for FBDD. The presence of chlorine and fluorine atoms, along with hydroxyl and carboxylic acid moieties, provides a rich set of potential interaction points with a protein target, including hydrogen bonding, halogen bonding, and ionic interactions.

PropertyValueSource
CAS Number 189283-52-1[6][7]
Molecular Formula C₇H₄ClFO₃[6][7]
Molecular Weight 190.56 g/mol [6][7]
LogP 1.88[6]
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 4Calculated
PSA (Polar Surface Area) 57.53 Ų[6]

These properties align well with the "Rule of Three," a common guideline for selecting fragments, which suggests a molecular weight < 300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors ≤ 3. While the hydrogen bond acceptor count is slightly higher, the overall profile remains favorable for a fragment library.

Experimental Workflows: From Fragment Screening to Hit Validation

The successful identification of fragments that bind to a target protein requires sensitive biophysical techniques capable of detecting weak interactions.[3][8] The following section outlines protocols for three widely used and robust methods for screening this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Surface Plasmon Resonance (SPR).

FBDD Workflow Overview

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation & Characterization cluster_optimization Hit-to-Lead Optimization Screening Primary Screen (NMR, SPR, etc.) Hit_ID Hit Identification Screening->Hit_ID Validation Orthogonal Method (e.g., ITC, DSF) Hit_ID->Validation Structure Structural Biology (X-ray, Cryo-EM) Validation->Structure SAR Structure-Activity Relationship (SAR) Structure->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Lead_Opt->Preclinical Preclinical Candidate

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Protocol 1: NMR-Based Fragment Screening

NMR spectroscopy is a powerful tool for detecting weak binding events in solution.[3][9][10] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) and Water-LOGSY, are particularly well-suited for fragment screening as they do not require isotopic labeling of the protein.[3][11]

Objective: To identify binding of this compound to the target protein using STD-NMR.

Materials:

  • Target protein (≥95% purity) in a suitable buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4)

  • This compound (stock solution in d6-DMSO)

  • D₂O

  • NMR spectrometer (≥500 MHz) equipped with a cryoprobe

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein at a final concentration of 10-50 µM in 99% D₂O buffer.

    • Prepare a stock solution of this compound at 100 mM in d6-DMSO.

    • Create a fragment cocktail by mixing the stock solution with other fragments (optional, for higher throughput) or use it individually. The final concentration of the fragment in the NMR tube should be in the range of 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the fragment alone to serve as a reference.

    • Acquire an STD-NMR spectrum of the fragment in the presence of the target protein. This involves irradiating the protein resonances and observing the transfer of saturation to the binding fragment.

    • Acquire a control STD-NMR spectrum with off-resonance irradiation.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD difference spectrum.

    • Signals present in the STD difference spectrum indicate that the fragment is binding to the protein. The intensity of the STD effect can provide information about the proximity of specific fragment protons to the protein surface.

Causality and Self-Validation: The observation of signals in the STD difference spectrum is a direct consequence of the fragment binding to the protein and receiving saturation transfer. The use of an off-resonance control experiment is crucial to eliminate artifacts and ensure that the observed signals are due to specific binding.

Protocol 2: X-ray Crystallography for Structural Insights

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-based drug design.[2][12][13]

Objective: To determine the co-crystal structure of the target protein in complex with this compound.

Materials:

  • Crystals of the target protein

  • This compound (stock solution in a suitable solvent like DMSO)

  • Cryoprotectant solution

Step-by-Step Methodology:

  • Crystal Soaking:

    • Prepare a solution of this compound at a concentration of 1-10 mM in a solution compatible with the crystal stability.

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.

  • Cryo-cooling:

    • Briefly transfer the soaked crystal into a cryoprotectant solution to prevent ice formation during data collection.

    • Flash-cool the crystal in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline.

    • Collect a complete X-ray diffraction dataset.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the crystal structure using molecular replacement with the native protein structure as a search model.

    • Carefully examine the electron density maps for evidence of the bound fragment.

    • Build the fragment into the density and refine the structure to obtain a high-resolution model of the protein-fragment complex.

Causality and Self-Validation: The presence of clear and unambiguous electron density for the fragment in the active site or an allosteric pocket of the protein provides definitive proof of binding and its specific binding mode. The quality of the final refined structure, assessed by metrics like R-work and R-free, validates the accuracy of the model.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free biophysical technique that allows for the real-time monitoring of binding events and the determination of binding kinetics (kₐ, kₔ) and affinity (K₋).[14][15][16]

Objective: To characterize the binding affinity and kinetics of this compound to the immobilized target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • This compound

  • Running buffer (e.g., HBS-EP+)

Step-by-Step Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto the surface of a sensor chip using a suitable coupling chemistry (e.g., amine coupling).

    • A reference flow cell should be prepared in parallel (e.g., by activating and deactivating without protein immobilization) to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of this compound in the running buffer. The concentration range should span the expected K₋ value (typically in the µM to mM range for fragments).

    • Inject the fragment solutions over the protein and reference surfaces at a constant flow rate.

    • Monitor the binding response in real-time.

  • Data Analysis:

    • Subtract the reference flow cell data from the protein flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).

Causality and Self-Validation: A concentration-dependent binding response that fits well to a specific binding model is indicative of a genuine interaction. The inclusion of a reference surface and buffer-only injections are critical for data quality and validation of the observed binding.

Hit-to-Lead Optimization: Growing the Fragment

Once a fragment hit like this compound is identified and its binding mode is confirmed, the next crucial step is to optimize it into a more potent lead compound.[4][17] This process, known as hit-to-lead optimization, involves iterative cycles of chemical synthesis and biological evaluation.[18]

Structure-Guided Growth Strategy

The crystal structure of the protein-fragment complex is the cornerstone of the optimization process. It reveals unoccupied pockets and potential interaction points in the vicinity of the bound fragment.

Hit_to_Lead cluster_start Initial Hit cluster_strategy Optimization Strategy cluster_outcome Desired Outcome Fragment 5-Chloro-4-fluoro- 2-hydroxybenzoic acid Vector1 Grow from Carboxylate Fragment->Vector1 Vector2 Modify Phenyl Ring Fragment->Vector2 Vector3 Explore Halogen Interactions Fragment->Vector3 Improved_Potency Increased Potency Vector1->Improved_Potency Improved_Selectivity Enhanced Selectivity Vector2->Improved_Selectivity Improved_PK Favorable PK/PD Vector3->Improved_PK

References

Protocol for Amide Coupling with 5-Chloro-4-fluoro-2-hydroxybenzoic acid: Strategies for Selective N-Acylation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

This application note provides a comprehensive guide for the successful amide coupling of 5-Chloro-4-fluoro-2-hydroxybenzoic acid. This substrate presents a significant challenge due to the presence of a nucleophilic phenolic hydroxyl group ortho to the carboxylic acid, which can compete with the target amine nucleophile, leading to undesired O-acylation (ester formation) and other side reactions. We present a robust, three-stage protocol centered on a protecting group strategy to ensure high-yield, selective N-acylation. The guide details the chemical principles, provides step-by-step experimental procedures for (A) protection of the phenol as a benzyl ether, (B) an optimized amide coupling using HATU, and (C) final deprotection via hydrogenolysis. This document is intended for researchers in medicinal chemistry and drug development, offering insights into reagent selection, reaction optimization, and troubleshooting for this and structurally related building blocks.

Chemical Principles and Strategic Considerations

The primary obstacle in the direct amide coupling of this compound is the competitive reactivity of its two acidic protons: the carboxylic acid proton and the phenolic hydroxyl proton. While the carboxylic acid is the intended reaction site, the phenoxide anion, readily formed under basic conditions typical for amide coupling, is a potent nucleophile.

1.1. Reactivity Analysis of the Substrate

  • Carboxylic Acid: The electron-withdrawing effects of the chloro and fluoro substituents increase the electrophilicity of the carboxyl carbon, which is favorable for the coupling reaction.

  • Phenolic Hydroxyl Group: The hydroxyl group at the C2 position is nucleophilic and can react with the activated carboxylic acid intermediate. Its acidity is significant enough to be deprotonated by common bases used in coupling reactions (e.g., DIPEA, Et3N), forming a phenoxide that can lead to ester side products.[1] The ortho-positioning of the hydroxyl group can also lead to intramolecular side reactions or chelation effects.

1.2. The Imperative of a Protecting Group Strategy

To achieve selective amide bond formation, the phenolic hydroxyl group must be temporarily masked with a protecting group. An ideal protecting group for this synthesis should be:

  • Easy to install in high yield.[2]

  • Stable to the conditions of the amide coupling reaction (basic media, coupling reagents).

  • Readily removed under conditions that will not cleave the newly formed amide bond.[2]

The Benzyl (Bn) group is an excellent choice as it is stable to a wide range of reagents but can be cleanly removed by catalytic hydrogenolysis, a mild method that is orthogonal to most functionalities, including the amide bond.

1.3. Selection of Amide Coupling Reagents

For challenging substrates, such as those that are sterically hindered or electronically deactivated, modern uronium/aminium-based coupling reagents are often superior to classical carbodiimides.

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Chosen as the primary reagent for this protocol. HATU is highly efficient, promotes rapid reaction rates, and is known to suppress side reactions.[3] It forms a highly reactive OAt-active ester intermediate.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole): A widely used, cost-effective alternative. While generally very effective, it can be slower and sometimes less efficient for challenging couplings compared to HATU.[4][5]

Experimental Protocols

This section details the three-part workflow for the successful synthesis of amides from this compound.

Part A: Protection of the Phenolic Hydroxyl Group

This step masks the reactive phenol as a benzyl ether, preventing its interference in the subsequent coupling reaction.

Table 1: Reagents and Materials for Protection Step

Reagent/MaterialGradeSupplier Example
This compound≥95%ChemUniverse[6]
Benzyl Bromide (BnBr)≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Acros Organics
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
Saturated Sodium Bicarbonate Solution (NaHCO₃)-Lab Prepared
Brine (Saturated NaCl solution)-Lab Prepared
Magnesium Sulfate (MgSO₄), anhydrous≥99.5%Sigma-Aldrich

Step-by-Step Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (approx. 0.5 M), add anhydrous potassium carbonate (2.5 eq).

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield 2-(benzyloxy)-5-chloro-4-fluorobenzoic acid.

Part B: Amide Coupling Protocol (HATU-Mediated)

This protocol describes the formation of the amide bond using the protected benzoic acid derivative.

Table 2: Reagents and Materials for Amide Coupling

Reagent/MaterialGradeSupplier Example
2-(benzyloxy)-5-chloro-4-fluorobenzoic acid-Synthesized
Amine (R-NH₂)≥98%Varies
HATU≥98%MedChemExpress[7]
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Acros Organics

Step-by-Step Protocol:

  • Dissolve 2-(benzyloxy)-5-chloro-4-fluorobenzoic acid (1.0 eq) in anhydrous DMF (approx. 0.2 M) in a dry reaction flask under an inert atmosphere (N₂ or Ar).

  • Add HATU (1.1 eq) to the solution and stir for 2 minutes.

  • Add the desired primary or secondary amine (1.2 eq).

  • Add DIPEA (3.0 eq) dropwise to the mixture. The order of addition is crucial to pre-activate the acid before the base can react with other components.[8]

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous LiCl solution (to help remove DMF), followed by saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the protected amide.

Part C: Deprotection of the Benzyl Ether

The final step removes the benzyl protecting group to reveal the free phenol in the final amide product.

Step-by-Step Protocol:

  • Dissolve the protected amide (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Carefully add Palladium on carbon (Pd/C, 10 wt. %, ~5-10 mol% Pd) to the solution.

  • Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature for 4-16 hours until complete consumption of the starting material is observed by TLC or LC-MS.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Rinse the filter pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, 5-chloro-4-fluoro-2-hydroxy-N-(R)-benzamide. Further purification may be performed if necessary.

Workflow and Mechanism Visualization

The following diagrams illustrate the overall experimental workflow and the underlying reaction mechanism for the key amide coupling step.

G cluster_0 Part A: Protection cluster_1 Part B: Amide Coupling cluster_2 Part C: Deprotection start 5-Chloro-4-fluoro- 2-hydroxybenzoic acid prot_reagents + Benzyl Bromide + K₂CO₃ in DMF start->prot_reagents prot_product 2-(benzyloxy)-5-chloro- 4-fluorobenzoic acid prot_reagents->prot_product couple_reagents + Amine (R-NH₂) + HATU, DIPEA in DMF prot_product->couple_reagents couple_product Protected Amide couple_reagents->couple_product deprot_reagents + H₂, Pd/C in EtOH couple_product->deprot_reagents final_product Final Amide Product deprot_reagents->final_product

Caption: Overall experimental workflow.

G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Product Formation RCOOH R-COOH ActiveEster OAt-Active Ester (R-C(=O)OAt) RCOOH->ActiveEster + HATU HATU HATU Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + R'-NH₂ Amine R'-NH₂ Amine->Tetrahedral Amide Amide Product (R-C(=O)NHR') Tetrahedral->Amide HOAt HOAt byproduct Tetrahedral->HOAt Collapse

Caption: Simplified mechanism of HATU-mediated amide coupling.

Troubleshooting Guide

Table 3: Common Issues and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Protection (Part A) Incomplete deprotonation of the acid/phenol. Inactive benzyl bromide. Insufficient temperature/time.Ensure K₂CO₃ is anhydrous and finely powdered. Use fresh benzyl bromide. Increase reaction temperature to 70-80 °C or extend reaction time. Consider a stronger base like Cs₂CO₃.
Low yield in Coupling (Part B) Inactive coupling reagent (HATU is moisture-sensitive). Insufficient base. Sterically hindered amine.Use fresh, anhydrous DMF and store HATU under inert gas. Ensure 3 eq of DIPEA are used. For very hindered amines, increase reaction temperature to 40-50 °C or switch to a phosphonium-based reagent like PyBOP.[9]
Ester side-product detected Incomplete protection of the phenol.Re-purify the protected acid from Part A to ensure no starting material is carried over. Verify complete protection by ¹H NMR.
Incomplete Deprotection (Part C) Inactive Pd/C catalyst. Catalyst poisoning (e.g., by sulfur-containing impurities).Use fresh catalyst. If poisoning is suspected, pre-treat the substrate with activated charcoal. Increase H₂ pressure or catalyst loading. Ensure vigorous stirring to facilitate mass transfer.
Difficulty removing DMF High boiling point and water miscibility of DMF.Perform multiple washes with 5% LiCl or brine. For small scales, consider replacing DMF with Dichloromethane (DCM) or Acetonitrile (ACN), though solubility of reagents may need to be re-verified.

Conclusion

The selective amidation of this compound can be reliably achieved through a well-planned synthetic sequence involving protection, coupling, and deprotection. By employing a benzyl ether to mask the reactive phenol, followed by an efficient HATU-mediated coupling, high yields of the desired amide can be obtained. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers working with this and other challenging phenolic acid building blocks, enabling the streamlined synthesis of complex molecules for drug discovery and development.

References

Application Notes and Protocols for 5-Chloro-4-fluoro-2-hydroxybenzoic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenated Salicylic Acids in Agrochemical Innovation

In the continuous quest for novel and effective crop protection agents, the strategic incorporation of halogen atoms into bioactive scaffolds has proven to be a highly successful strategy. Fluorine, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 5-Chloro-4-fluoro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, represents a promising, yet underexplored, platform for the development of next-generation agrochemicals. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for this compound in the agrochemical sector. While direct agrochemical applications of this compound are not extensively documented in publicly available literature, its structural motifs strongly suggest potential as a herbicide, fungicide, insecticide, or a key synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in agrochemical research.

PropertyValueSource
CAS Number 189283-52-1[2][3]
Molecular Formula C₇H₄ClFO₃[2][3]
Molecular Weight 190.56 g/mol [2][3]
Appearance Off-white to cream powder (based on similar compounds)[4]
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO (inferred from related structures)

Potential Agrochemical Applications and Mechanisms of Action

The unique combination of a salicylic acid core, a chlorine atom, and a fluorine atom suggests several plausible applications in agrochemical research.

Herbicidal Activity: A Potential Synthetic Auxin

Substituted benzoic acids have been shown to exhibit auxin-like activity, which can disrupt normal plant growth and development, leading to herbicidal effects.[5] The structural similarity of this compound to known auxin herbicides suggests it may act as a synthetic auxin.

Proposed Mechanism of Action: Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), but are resistant to degradation. They can cause an overload of the plant's hormonal signaling pathways, leading to uncontrolled cell division and elongation, epinasty, and ultimately, plant death. The chlorine and fluorine substituents on the aromatic ring can influence the molecule's binding affinity to auxin receptors and its transport within the plant.

Fungicidal Activity: Disrupting Fungal Growth and Development

Halogenated salicylic acids and their derivatives, such as salicylanilides, have demonstrated potent antifungal activity against a range of plant pathogenic fungi.[6][7][8][9] The salicylic acid moiety itself is a known plant defense signaling molecule.

Proposed Mechanism of Action: The antifungal activity of halogenated salicylates could be multi-faceted. They may disrupt fungal cell membranes, inhibit key enzymes involved in fungal metabolism, or interfere with morphogenesis and biofilm formation.[6] For instance, some salicylanilides have been shown to collapse the mitochondrial membrane potential in fungi.[7]

Insecticidal Activity: A Scaffold for Novel Insecticides

The introduction of fluorine into organic molecules is a well-established strategy for enhancing insecticidal potency.[10][11] While the direct insecticidal activity of this compound is unknown, it can serve as a valuable building block for the synthesis of more complex insecticidal compounds.

Proposed Application: This compound can be used as a starting material for the synthesis of novel insecticides. The carboxylic acid and hydroxyl groups provide reactive handles for derivatization to produce amides, esters, and ethers, which can be further elaborated to target specific insect receptors or enzymes.

Synthetic Intermediate for Patented Agrochemicals

Closely related molecules, such as 2-chloro-4-fluoro-5-nitrobenzoic acid, are known intermediates in the synthesis of commercial pesticides like saflufenacil.[12] This strongly suggests that this compound is a valuable intermediate for the synthesis of novel, proprietary agrochemicals.

Synthetic Utility: The presence of multiple reactive sites (carboxylic acid, hydroxyl group, and the aromatic ring) allows for a wide range of chemical transformations, making it a versatile building block for combinatorial chemistry and the generation of diverse compound libraries for high-throughput screening.

Experimental Protocols

The following protocols are designed to be starting points for researchers to investigate the potential agrochemical applications of this compound.

Protocol 1: Evaluation of Herbicidal Activity

Objective: To assess the pre- and post-emergent herbicidal activity of this compound.

Materials:

  • This compound

  • Acetone (reagent grade)

  • Tween® 20

  • Distilled water

  • Seeds of monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weed species

  • Pots with sterile soil mix

  • Growth chamber with controlled light, temperature, and humidity

  • Commercial herbicide standard (e.g., 2,4-D or Dicamba)

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of this compound in acetone.

  • Test Solution Preparation: Prepare a series of test solutions (e.g., 1000, 500, 250, 125, 62.5 ppm) by diluting the stock solution with a 0.5% (v/v) Tween® 20 solution in distilled water. An equivalent amount of acetone should be present in the control solution.

  • Pre-emergent Assay: a. Sow weed seeds in pots and cover with a thin layer of soil. b. Apply the test solutions evenly to the soil surface. c. Place the pots in a growth chamber. d. After 14-21 days, assess the percentage of germination and the health of the emerged seedlings (e.g., stunting, chlorosis, necrosis).

  • Post-emergent Assay: a. Grow weed seedlings in pots until they reach the 2-3 leaf stage. b. Apply the test solutions as a foliar spray until runoff. c. Return the pots to the growth chamber. d. After 7-14 days, visually assess the percentage of weed control (phytotoxicity) compared to the untreated control.

Data Analysis: Calculate the GR₅₀ (concentration required to inhibit growth by 50%) for each weed species.

Pre_Post_Emergent_Herbicide_Screening cluster_pre Pre-Emergent Assay cluster_post Post-Emergent Assay Seed Sow Seeds Treat_Pre Apply Test Compound to Soil Seed->Treat_Pre Grow_Pre Incubate in Growth Chamber Treat_Pre->Grow_Pre Assess_Pre Assess Germination & Seedling Vigor Grow_Pre->Assess_Pre Grow_Post Grow Seedlings to 2-3 Leaf Stage Treat_Post Foliar Application of Test Compound Grow_Post->Treat_Post Incubate_Post Return to Growth Chamber Treat_Post->Incubate_Post Assess_Post Assess Phytotoxicity Incubate_Post->Assess_Post

Caption: Workflow for pre- and post-emergent herbicidal screening.

Protocol 2: In Vitro Antifungal Assay

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against common plant pathogenic fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Sterile petri dishes

  • Commercial fungicide standard (e.g., Chlorothalonil or Mancozeb)

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in DMSO.

  • Medium Preparation: Autoclave PDA and cool to 45-50 °C.

  • Poisoned Agar Plate Preparation: Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations (e.g., 200, 100, 50, 25, 12.5 ppm). Also prepare a control plate with an equivalent amount of DMSO.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus in the dark.

  • Assessment: When the fungal growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in the treated plates.

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration and determine the MIC (the lowest concentration that completely inhibits visible growth).

Antifungal_Assay Prep Prepare Stock Solution in DMSO Poison Create 'Poisoned' Agar with Test Compound Prep->Poison Medium Prepare Molten PDA Medium Medium->Poison Inoculate Inoculate with Fungal Mycelial Plug Poison->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Mycelial Growth Diameter Incubate->Measure Calculate Calculate % Inhibition & MIC Measure->Calculate

Caption: In vitro antifungal screening using the poisoned agar method.

Protocol 3: Synthesis of a Salicylanilide Derivative for Enhanced Antifungal Activity

Objective: To synthesize a salicylanilide derivative from this compound to potentially enhance its antifungal properties.

Reaction Scheme:

This compound + Thionyl Chloride → 5-Chloro-4-fluoro-2-hydroxybenzoyl chloride

5-Chloro-4-fluoro-2-hydroxybenzoyl chloride + Substituted Aniline → N-(substituted phenyl)-5-chloro-4-fluoro-2-hydroxybenzamide

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • A substituted aniline (e.g., 4-chloroaniline)

  • Anhydrous toluene or dichloromethane (DCM)

  • Triethylamine (Et₃N) or pyridine

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Acid Chloride Formation: a. In a round-bottom flask under a nitrogen atmosphere, suspend this compound in anhydrous toluene. b. Add an excess of thionyl chloride dropwise at room temperature. c. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC. d. After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Formation (Schotten-Baumann conditions): a. Dissolve the crude acid chloride in anhydrous DCM. b. In a separate flask, dissolve the substituted aniline and a base (e.g., triethylamine) in anhydrous DCM. c. Cool the aniline solution to 0 °C and add the acid chloride solution dropwise with stirring. d. Allow the reaction to warm to room temperature and stir overnight. e. Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by recrystallization or column chromatography.

Characterization: Confirm the structure of the synthesized salicylanilide using ¹H NMR, ¹³C NMR, and mass spectrometry. The purified derivative can then be screened for antifungal activity using Protocol 2.

Salicylanilide_Synthesis Start 5-Chloro-4-fluoro- 2-hydroxybenzoic acid AcidChloride Acid Chloride Intermediate Start->AcidChloride + SOCl₂ Product Salicylanilide Derivative AcidChloride->Product Aniline Substituted Aniline Aniline->Product + Base

References

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 5-Chloro-4-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-4-fluoro-2-hydroxybenzoic acid is a key substituted salicylic acid derivative utilized as a versatile building block in the synthesis of pharmaceuticals and other high-value chemical entities. The strategic modification of its carboxylic acid group into esters, amides, and other functionalities is fundamental to its application in drug discovery and development. However, the presence of a reactive phenolic hydroxyl group ortho to the carboxylate presents a significant chemoselectivity challenge. This guide provides an in-depth analysis of the synthetic strategies and detailed protocols for the targeted derivatization of the carboxylic acid moiety, with a critical focus on managing the competing reactivity of the hydroxyl group through protective chemistries.

The Chemoselectivity Challenge: Managing Multifunctionality

The primary obstacle in the derivatization of this compound is the presence of two acidic and nucleophilic functional groups: the carboxylic acid and the phenolic hydroxyl. The hydroxyl group can interfere with many standard carboxylate derivatization reactions. For example:

  • Under basic conditions , required for many coupling reactions, the phenol (pKa ≈ 10) is readily deprotonated, creating a competing phenoxide nucleophile.

  • With harsh activating agents like thionyl chloride (SOCl₂), the hydroxyl group can react to form undesirable side products.[1][2]

  • The ortho positioning of the hydroxyl group can lead to intramolecular hydrogen bonding, influencing the reactivity of the carboxylic acid.

Therefore, a successful derivatization strategy often hinges on a critical decision: whether to employ a direct, chemoselective method that differentiates between the two groups or to temporarily "mask" the hydroxyl group with a protecting group.[3][4] This decision workflow is crucial for achieving high yields and purity.

G Start Start: This compound Decision Is the chosen reaction compatible with a free phenol? Start->Decision Protect Protect Phenolic -OH Decision->Protect No Direct Direct Chemoselective Derivatization Decision->Direct Yes (e.g., Mitsunobu) Derivatize Derivatize Carboxylic Acid (Ester, Amide, etc.) Protect->Derivatize Deprotect Deprotect Phenolic -OH Derivatize->Deprotect End Final Product Derivatize->End If protection is permanent Deprotect->End Direct->End

Figure 1: Decision workflow for derivatizing this compound.

Protection of the Phenolic Hydroxyl Group

For reactions that are not compatible with a free phenol, the use of a protecting group is essential. An ideal protecting group should be easy to install and remove in high yield under conditions that do not affect other parts of the molecule—a concept known as orthogonal protection.[4]

Protocol 2.1: Benzyl Ether Protection

The benzyl ether is a robust protecting group, stable to a wide range of acidic, basic, and nucleophilic conditions, which can be cleanly removed by hydrogenolysis.

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes. Note that both the carboxylic acid and the phenol will be deprotonated.

  • Add Benzyl bromide (2.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, water, and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzyl 2-(benzyloxy)-5-chloro-4-fluorobenzoate. Purify by column chromatography if necessary.

Causality Note: Using a slight excess of benzyl bromide and two equivalents of base ensures the alkylation of both the carboxylate and the phenoxide. The resulting benzyl ester can then be selectively hydrolyzed under basic conditions (e.g., with LiOH in THF/water) to free the carboxylic acid for subsequent derivatization, leaving the phenol protected as a benzyl ether.

Derivatization Methodologies

Once the decision on protection is made, several reliable methods are available for converting the carboxylic acid into the desired derivative.

Esterification Protocols

Direct Fischer esterification with an alcohol under strong acid catalysis is generally not recommended for this substrate due to the potential for side reactions and the deactivating nature of the ring substituents. Milder, more reliable methods are preferred.

The Mitsunobu reaction is an exceptionally mild and effective method for esterifying carboxylic acids with primary or secondary alcohols.[5] It proceeds under neutral conditions, making it highly compatible with sensitive functional groups, and can often be used without prior protection of the phenol.[6]

Materials:

  • This compound

  • Alcohol (R-OH) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 eq) dropwise to the solution over 15-20 minutes. A color change and/or formation of a precipitate is typically observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC. For sterically hindered alcohols, gentle heating may be required.[7][8]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and the azodicarboxylate byproduct.

Causality Note: The Mitsunobu reaction works by activating the alcohol, not the carboxylic acid. The pKa of the carboxylic acid is critical; acids with a pKa < 13 are suitable, which includes most benzoic acids.[9] This method is advantageous as it often chemoselectively reacts with the more acidic carboxylic acid over the less acidic phenol.

Amidation Protocols

Amide bond formation is a cornerstone of medicinal chemistry.[10] This is typically achieved by activating the carboxylic acid to facilitate nucleophilic attack by an amine.

This classic two-step approach is robust and effective, but it requires the phenolic hydroxyl to be protected .

Materials:

  • Protected 5-Chloro-4-fluoro-2-(benzyloxy)benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Amine (R-NH₂) (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

Procedure:

Step A: Formation of the Acid Chloride

  • Suspend the protected benzoic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops) if using oxalyl chloride.

  • Add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.[11]

  • Allow the mixture to warm to room temperature and then reflux gently for 1-2 hours until gas evolution ceases and the solution becomes clear.[1][12]

  • Remove the excess reagent and solvent under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.

Step B: Amide Formation

  • Dissolve the amine (1.2 eq) and TEA or DIPEA (2.0 eq) in anhydrous DCM at 0 °C.

  • Add a solution of the crude acid chloride in anhydrous DCM dropwise to the amine solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude amide. Purify by column chromatography or recrystallization.

Modern peptide coupling reagents allow for the direct, one-pot synthesis of amides from carboxylic acids and amines under very mild conditions, often tolerating the free phenolic hydroxyl.[13][14] Reagents like HATU, HBTU, and EDC are highly efficient.[15]

G cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH ActiveEster OAt Active Ester (Highly Reactive) Acid->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Amide Amide Product R-CO-NH-R' ActiveEster->Amide + Amine Amine R'-NH₂ Amine->Amide

References

Application Notes and Protocols: The Role of 5-Chloro-4-fluoro-2-hydroxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutics. 5-Chloro-4-fluoro-2-hydroxybenzoic acid is a halogenated derivative of salicylic acid that presents itself as a highly versatile and privileged scaffold for drug discovery. Its unique substitution pattern, combining the bio-activity of the salicylic acid core with the modulating effects of halogen atoms, offers a compelling starting point for the synthesis of a diverse array of potential therapeutic agents. This guide provides an in-depth exploration of the rationale behind its use, its potential applications, and detailed protocols for its derivatization.

The salicylic acid moiety is a well-established pharmacophore, most famously represented by its acetylated form, aspirin. Derivatives of salicylic acid have been explored for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The addition of halogen atoms to this core structure can significantly influence the physicochemical and pharmacokinetic properties of the resulting molecules.[3]

The Strategic Advantage of Halogenation

The presence of both chlorine and fluorine on the phenyl ring of this compound is not merely an arbitrary substitution. These halogens play a crucial role in enhancing the drug-like properties of its derivatives through several mechanisms:

  • Modulation of Physicochemical Properties : Halogens, particularly fluorine, can lower the pKa of the carboxylic acid and phenolic hydroxyl groups, influencing their ionization state at physiological pH. This can impact solubility, membrane permeability, and oral bioavailability.

  • Enhanced Binding Interactions : Chlorine and fluorine atoms can participate in halogen bonding, a non-covalent interaction with Lewis bases (such as backbone carbonyls or side-chain heteroatoms of amino acids in a protein target).[4][5] This directional interaction can significantly contribute to the binding affinity and selectivity of a ligand for its receptor.[6][7]

  • Metabolic Stability : The introduction of halogens can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.[3]

Below is a diagram illustrating the key functional groups of this compound and their potential roles in drug design.

Molecule_Features cluster_molecule This compound cluster_features Key Functional Groups & Their Roles cluster_roles Medicinal Chemistry Significance mol COOH Carboxylic Acid OH Phenolic Hydroxyl Cl Chlorine F Fluorine Amide Amide bond formation Bioisosteric replacement (e.g., tetrazole) COOH->Amide H_bond_donor Hydrogen bond donor/acceptor OH->H_bond_donor Halogen_bond Halogen bonding Modulation of pKa & lipophilicity Cl->Halogen_bond Metabolic_blocker Metabolic blocker Enhanced membrane permeability F->Metabolic_blocker

Caption: Key functional groups of this compound and their significance in medicinal chemistry.

Application Notes: A Scaffold for Diverse Therapeutic Areas

The unique structural features of this compound make it an ideal starting point for several therapeutic areas.

Development of Novel Antimicrobial Agents

Halogenated salicylanilides are a known class of antimicrobial agents.[8][9] The title compound can serve as a key building block for the synthesis of a library of novel salicylanilides with potential activity against a range of bacterial and fungal pathogens. The general structure of these target molecules would involve the amide coupling of this compound with various substituted anilines.

Hypothetical Screening Cascade for Novel Salicylanilides:

Assay Purpose Endpoint
Primary Screen Initial assessment of antimicrobial activityMinimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria and fungi.
Secondary Screen Evaluation of bactericidal vs. bacteriostatic activityMinimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).
Cytotoxicity Assay Assessment of toxicity to mammalian cellsIC50 in a relevant cell line (e.g., HepG2).
Mechanism of Action Studies Elucidation of the biological targete.g., Bacterial cell wall synthesis inhibition, DNA gyrase inhibition.
In vivo Efficacy Studies Evaluation of activity in an animal model of infectionReduction in bacterial load, survival rate.
Synthesis of Kinase Inhibitors

Structurally related compounds, such as 5-Chloro-2-fluorobenzoic acid, have been utilized as building blocks for the synthesis of Aurora kinase inhibitors. The this compound scaffold can be similarly employed to generate novel kinase inhibitors. The carboxylic acid can be converted to an amide, which can then be further elaborated to incorporate pharmacophoric elements known to interact with the hinge region of various kinases.

Design of Anti-Inflammatory Drugs

Given its salicylic acid core, derivatives of this compound are logical candidates for development as anti-inflammatory agents, potentially acting as cyclooxygenase (COX) inhibitors.[1] Esterification or amidation of the carboxylic acid can lead to prodrugs with improved gastrointestinal tolerance.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound into key intermediates for drug discovery programs.

Protocol 1: Synthesis of a Salicylanilide Derivative via Amide Coupling

This protocol describes the synthesis of N-(4-methoxyphenyl)-5-chloro-4-fluoro-2-hydroxybenzamide, a representative salicylanilide, using a standard amide coupling reagent.

Materials:

  • This compound

  • 4-Methoxyaniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1 M HCl

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous MgSO4

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add 4-methoxyaniline (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)-5-chloro-4-fluoro-2-hydroxybenzamide.

Amide_Coupling reagents HATU, DIPEA, DMF product reagents->product start start->reagents + aniline

Caption: Synthesis of a salicylanilide via amide coupling.

Protocol 2: Synthesis of a 1,3-Benzoxazin-4-one Derivative

This protocol outlines a potential pathway for the synthesis of a 2-imino-1,3-benzoxazin-4-one, a heterocyclic scaffold with diverse biological activities, from this compound.[10]

Materials:

  • This compound

  • Aniline (or other primary amine)

  • HATU

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., Acetonitrile)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add the primary amine (2.0 eq) and the base (2.1 eq).

  • Add HATU (2.5 eq) to the mixture and stir at room temperature for 24 hours.

  • Monitor the reaction by TLC. The formation of the benzoxazinone can sometimes be observed as a competing product in HATU-mediated amide couplings of salicylic acids.[10]

  • Upon completion or stabilization of the product ratio, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate.

  • Purify the desired 1,3-benzoxazin-4-one derivative by column chromatography.

Benzoxazinone_Synthesis reagents Aniline, HATU, Base product Hypothetical Benzoxazinone (Structure not readily available) reagents->product start start->reagents

References

Application Notes and Protocols for 5-Chloro-4-fluoro-2-hydroxybenzoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Halogenated Phenolic Acid for Advanced Synthesis

5-Chloro-4-fluoro-2-hydroxybenzoic acid is a polysubstituted aromatic carboxylic acid that has emerged as a valuable starting material in the synthesis of complex organic molecules. Its unique arrangement of functional groups—a carboxylic acid, a hydroxyl group, a chlorine atom, and a fluorine atom—offers multiple reaction sites and imparts distinct electronic properties to the benzene ring. This guide provides a comprehensive overview of the applications and detailed protocols for utilizing this compound in the development of novel compounds, particularly in the realms of medicinal chemistry and materials science.

The strategic placement of the halogen atoms and the phenolic hydroxyl group influences the reactivity of the molecule, making it a key building block for creating libraries of compounds with diverse biological activities. The presence of the fluorine atom, in particular, is of high interest in drug discovery, as it can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API). This document will explore the conversion of this compound into key reactive intermediates and their subsequent use in the synthesis of bioactive molecules.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 189283-52-1[1][2]
Molecular Formula C₇H₄ClFO₃[1][2]
Molecular Weight 190.56 g/mol [1][2]
Appearance White to off-white solid
Purity Typically >95%[2]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and carboxyl groups.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxylic acid, and C-Cl and C-F stretching vibrations.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.

Application in the Synthesis of Bioactive Hydrazide Derivatives

One of the significant applications of this compound is in the synthesis of benzohydrazide derivatives, which have shown potential as anticancer, antibacterial, and antifungal agents.[5] The general strategy involves the initial activation of the carboxylic acid group, typically by converting it to a more reactive species like an acyl chloride.

Protocol 1: Synthesis of 5-Chloro-4-fluoro-2-hydroxybenzoyl chloride

This protocol describes the conversion of this compound to its corresponding benzoyl chloride, a key intermediate for subsequent reactions. The hydroxyl group is often protected prior to this step to prevent unwanted side reactions, though direct conversion with reagents like thionyl chloride can sometimes be achieved. For this protocol, we will assume a direct conversion, which is a common and efficient method.

Workflow for the Synthesis of 5-Chloro-4-fluoro-2-hydroxybenzoyl chloride:

G A This compound C Reaction Vessel (Anhydrous Conditions) A->C B Thionyl Chloride (SOCl₂) B->C D Reflux C->D Heat E Removal of excess SOCl₂ (Distillation/Vacuum) D->E F 5-Chloro-4-fluoro-2-hydroxybenzoyl chloride (Crude Product) E->F G Purification (Optional: Distillation or Recrystallization) F->G H Characterization (IR, NMR) G->H G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Hydrazide Formation A This compound C 5-Chloro-4-fluoro-2-hydroxybenzoyl chloride A->C + B SOCl₂ D 5-Chloro-4-fluoro-2-hydroxybenzoyl chloride F Target Benzohydrazide Derivative D->F + E Substituted Hydrazine (e.g., 2-amino-4-fluorobenzoic acid hydrazide)

References

Troubleshooting & Optimization

common side reactions in the synthesis of 5-Chloro-4-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CFHBA-001

Last Updated: January 2, 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Chloro-4-fluoro-2-hydroxybenzoic acid. This molecule is a valuable building block in the development of pharmaceuticals and advanced materials. Its synthesis, while achievable through established methods, presents specific challenges that can impact yield, purity, and scalability. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize their synthetic protocols. We will address issues arising from the two primary synthetic routes: the carboxylation of 4-Chloro-3-fluorophenol and the electrophilic chlorination of 4-fluoro-2-hydroxybenzoic acid.

Section 1: Troubleshooting the Carboxylation Route (Kolbe-Schmitt Reaction)

The synthesis of this compound via the Kolbe-Schmitt reaction involves the carboxylation of sodium or potassium 4-chloro-3-fluorophenoxide with carbon dioxide under high pressure and temperature.[1][2] While effective, this route is prone to several side reactions that can complicate the process.

FAQ 1: My reaction yield is very low, and I've recovered a significant amount of the starting material, 4-Chloro-3-fluorophenol. What is causing the incomplete conversion?

Problem: Low yield and recovery of starting material indicate that the carboxylation reaction is not proceeding to completion.

Probable Causes & Solutions:

  • Cause 1: Insufficient Phenoxide Formation: The Kolbe-Schmitt reaction requires the formation of the phenoxide ion, which is the active nucleophile that attacks CO₂.[2][3] Incomplete deprotonation of the starting phenol will lead to poor conversion.

    • Solution: Ensure that at least one full molar equivalent of a strong base (e.g., NaOH, KOH) is used. The base must be anhydrous, as the presence of water can inhibit phenoxide formation and decrease overall yield.[4] The phenol and solvent should be rigorously dried before use.

  • Cause 2: Suboptimal Reaction Conditions (Temperature & Pressure): The carboxylation is an equilibrium-driven process that is highly sensitive to temperature and CO₂ pressure.[1][5]

    • Solution: The reaction typically requires high temperatures (125-180°C) and high CO₂ pressures (up to 100 atm) to drive the equilibrium towards the carboxylated product.[1] Systematically optimize these parameters for your specific reactor setup. Refer to the table below for guidance.

  • Cause 3: Reversible Decarboxylation: At elevated temperatures, the desired salicylic acid product can undergo decarboxylation, reverting to the starting phenoxide.[6] This side reaction becomes more prominent at higher temperatures.

    • Solution: There is a delicate balance between the temperature required for carboxylation and the temperature that initiates significant decarboxylation. If you suspect decarboxylation (e.g., by detecting phenol in the crude product), try to lower the reaction temperature and compensate by increasing the reaction time or CO₂ pressure.

ParameterTypical RangeImpact on ReactionTroubleshooting Tip
Temperature 125 - 180 °CIncreases reaction rate but also promotes decarboxylation above optimum.[6]If yield is low, incrementally increase temperature. If decarboxylation is suspected, decrease temperature by 10-15 °C and extend reaction time.
CO₂ Pressure 80 - 100 atmHigh pressure is crucial to drive the equilibrium towards carboxylation.Ensure your reactor is properly sealed and can maintain the target pressure throughout the reaction. A slow leak can lead to incomplete conversion.
Base >1.0 equivalentStoichiometric amount is required for full phenoxide formation.Use fresh, high-purity, anhydrous NaOH or KOH. Grind pellets to increase surface area for faster reaction.
Moisture < 0.1%Water significantly reduces yield.[4]Dry all reagents and solvents (e.g., using molecular sieves). Purge the reactor with an inert gas (N₂ or Ar) before introducing CO₂.
FAQ 2: My final product is contaminated with an isomeric impurity. How can I identify and prevent its formation?

Problem: The presence of an isomer, likely 3-Chloro-4-fluoro-6-hydroxybenzoic acid, complicates purification and reduces the yield of the desired product.

Probable Cause & Solution:

  • Cause: Lack of Regioselectivity: The carboxylation of the 4-chloro-3-fluorophenoxide can occur at either of the two positions ortho to the hydroxyl group (C2 or C6). While the desired product results from carboxylation at C2, attack at C6 will yield the undesired 3-Chloro-4-fluoro-6-hydroxybenzoic acid isomer. The choice of the alkali metal counter-ion is a critical factor in directing the carboxylation.[4][7]

    • Mechanism of Control: Sodium phenoxides are known to favor ortho-carboxylation. This preference is attributed to the formation of a chelation complex between the sodium ion, the phenoxide oxygen, and the incoming carbon dioxide molecule, which pre-organizes the transition state to favor attack at the nearby ortho position.[7][8] Potassium and other larger alkali metal ions form weaker complexes, leading to less steric hindrance and often favoring the para product.[9] In this specific case, with the para position blocked, the choice of cation still influences the ortho:ortho selectivity.

    • Solution: To maximize the formation of the desired this compound (carboxylation at C2), exclusively use sodium hydroxide to form the sodium phenoxide. Avoid using potassium hydroxide or potassium carbonate, as this may alter the regioselectivity.

Kolbe_Schmitt_Regioselectivity cluster_reactants Reactants cluster_products Potential Products Phenol 4-Chloro-3-fluorophenol Phenoxide Sodium 4-chloro-3-fluorophenoxide Phenol->Phenoxide + Base Base NaOH (for ortho) KOH (less selective) CO2 CO₂ @ High P, T Desired Desired Product This compound Phenoxide->Desired + CO₂ (Favored with Na⁺) Isomer Isomeric Impurity 3-Chloro-4-fluoro-6-hydroxybenzoic acid Phenoxide->Isomer + CO₂ (Side Reaction) Decarb Decarboxylation Product (Starting Phenol) Desired->Decarb High Temp

References

Technical Support Center: Synthesis of 5-Chloro-4-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-4-fluoro-2-hydroxybenzoic acid (CAS: 189283-52-1). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. The guidance provided herein is based on established chemical principles and field-proven insights to ensure you can identify, resolve, and prevent experimental issues.

Overview of Synthetic Strategies

The synthesis of this compound, a substituted salicylic acid derivative, is most commonly approached via two primary routes:

  • Carboxylation of a Substituted Phenol (Kolbe-Schmitt Reaction): This is a classic and industrially significant method for producing hydroxybenzoic acids.[1] The process involves the electrophilic substitution of a phenoxide with carbon dioxide, typically under high pressure and temperature. For this specific molecule, the starting material is 4-Chloro-3-fluorophenol.

  • Electrophilic Chlorination of a Salicylic Acid Precursor: An alternative route involves the direct chlorination of 4-fluoro-2-hydroxybenzoic acid. This method leverages the directing effects of the hydroxyl and carboxyl groups to introduce a chlorine atom onto the aromatic ring.[2]

This guide will focus primarily on the Kolbe-Schmitt approach, as it is a foundational method with well-characterized challenges, but will also address potential issues in the chlorination route.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Section 1: Issues Related to the Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is powerful but highly sensitive to reaction conditions. Success hinges on the careful control of reagents, temperature, and pressure.[3][4]

Q1: My reaction shows very low or no conversion of 4-Chloro-3-fluorophenol. What are the likely causes?

A1: This is a common issue often traced back to three critical areas: phenoxide formation, carboxylation conditions, or the presence of contaminants.

  • Incomplete Phenoxide Formation: The reaction begins with the deprotonation of the phenol to form a phenoxide, which is the reactive nucleophile.[5] If this step is inefficient, the reaction will not proceed.

    • Base Strength & Stoichiometry: Ensure you are using a strong base (e.g., NaOH, KOH) and at least one full equivalent relative to the phenol.

    • Anhydrous Conditions: The presence of water is detrimental to the Kolbe-Schmitt reaction as it can protonate the highly reactive phenoxide, rendering it inactive towards CO2.[3] All reagents, solvents, and glassware must be thoroughly dried.

  • Suboptimal Carboxylation Conditions: The carboxylation step is an equilibrium process that requires forcing conditions.

    • CO2 Pressure: This reaction requires high CO2 pressure (typically 5-100 atm) to drive the equilibrium towards the carboxylated product.[3] Ensure your reaction vessel is properly sealed and pressurized.

    • Temperature: The temperature must be high enough to facilitate the reaction (often 120-200°C) but not so high as to cause decomposition or decarboxylation of the product.[6][7]

  • Starting Material Purity: Impurities in the 4-Chloro-3-fluorophenol starting material can inhibit the reaction. Verify its purity by melting point or spectroscopic methods before use.

Q2: My final product is a mixture of isomers. How can I improve the regioselectivity to favor this compound?

A2: Regioselectivity (ortho- vs. para-carboxylation) is a known challenge in the Kolbe-Schmitt reaction and is heavily influenced by the choice of counter-ion and temperature.[3][7]

  • Mechanism of Selectivity: The desired product results from ortho-carboxylation. It is believed that smaller alkali metal cations like Na+ form a chelate complex with the phenoxide oxygen and the incoming carbon dioxide, stabilizing the transition state that leads to ortho-substitution.[6]

  • Choice of Base: Using sodium hydroxide (to form sodium 4-chloro-3-fluorophenoxide) generally favors the formation of the ortho-carboxylated product (salicylic acid derivatives).[3] In contrast, larger cations like potassium (from KOH) can lead to a higher proportion of the para-carboxylated isomer, especially at higher temperatures.[7]

  • Temperature Control: Lower reaction temperatures (e.g., 125-150°C) tend to favor the kinetically controlled ortho product. Higher temperatures can cause rearrangement to the thermodynamically more stable para isomer.

The diagram below illustrates the competing pathways.

G Start 4-Chloro-3-fluorophenoxide (with Na+ or K+ counter-ion) Ortho_TS Ortho Transition State (Chelated with Na+) Start->Ortho_TS + CO2 Lower Temp (e.g., 125°C) Para_TS Para Transition State Start->Para_TS + CO2 Higher Temp (e.g., >180°C) Product_Ortho 5-Chloro-4-fluoro-2-hydroxybenzoate (Desired Product) Ortho_TS->Product_Ortho Favored by Na+ Product_Para 2-Chloro-3-fluoro-4-hydroxybenzoate (Isomeric Impurity) Para_TS->Product_Para More likely with K+ Product_Ortho->Product_Para Rearrangement at High Temperature

Ortho- vs. Para-Carboxylation Pathways

Q3: The reaction produced a significant amount of dark, tarry material, resulting in a low yield of impure product. What went wrong?

A3: Tar formation is typically a sign of decomposition or oxidation. Phenols are susceptible to oxidation under harsh basic conditions and high temperatures.

  • Oxygen Contamination: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) before introducing CO2. Any residual oxygen can lead to oxidative side reactions.

  • Excessive Temperature: Running the reaction at a temperature significantly higher than necessary can cause thermal decomposition of both the starting material and the product.

  • Prolonged Reaction Time: Keeping the reaction at high temperature for too long can also promote side reactions and decomposition. Monitor the reaction progress if possible and stop it once consumption of the starting material plateaus.

Section 2: Issues Related to the Chlorination Route

Q4: My chlorination of 4-fluoro-2-hydroxybenzoic acid is incomplete or very slow. How can I drive it to completion?

A4: Incomplete chlorination usually points to issues with the chlorinating agent or the catalyst. A common method uses N-chlorosuccinimide (NCS) with an acid catalyst like H2SO4.[2]

  • Activity of Chlorinating Agent: Ensure your NCS is of high purity and has not degraded during storage. It's best to use a freshly opened bottle or material that has been stored in a desiccator.

  • Catalyst Concentration: The acid catalyst is crucial for activating the NCS. Check that the correct amount of concentrated sulfuric acid was added.[2]

  • Solvent: The reaction is often performed in a solvent like acetonitrile. Ensure the solvent is anhydrous, as water can interfere with the reaction.

Section 3: Workup and Purification Problems

Q5: My product yield is very low after the acidification and filtration step. How can I improve recovery?

A5: Low recovery during workup is often a simple matter of incorrect pH or inefficient extraction/washing.

  • Incomplete Precipitation: The product is a carboxylic acid, which exists as a soluble carboxylate salt in the basic reaction mixture. To precipitate the product, the solution must be made sufficiently acidic.[8]

    • Check the Final pH: Use pH paper or a pH meter to ensure the solution is strongly acidic (pH 1-2). If the pH is too high, a significant portion of your product will remain dissolved as the salt.

    • Acid Addition: Add the acid slowly while stirring vigorously. This prevents the formation of large clumps that can trap impurities or unprotonated salt.[8]

  • Cooling: After acidification, cool the mixture in an ice bath to minimize the solubility of the product in the aqueous solution, thereby maximizing precipitation.

  • Washing: Wash the filtered solid with a small amount of ice-cold water. Using room temperature or warm water will dissolve some of your product.

Q6: My final product is off-color and shows impurities by TLC/NMR. What is the best way to purify it?

A6: The most common impurities are unreacted starting materials, isomeric by-products, or inorganic salts. Recrystallization is the most effective method for purification.

  • Common Contaminants:

    • Unreacted Phenol: Can be removed by a carefully chosen recrystallization solvent.

    • Isomeric Product: This is the most challenging impurity to remove. A fractional recrystallization may be necessary, or chromatographic separation if the amounts are small.

    • Inorganic Salts: These are typically removed by thoroughly washing the crude product with deionized water after filtration.

  • Recrystallization Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvent systems for substituted benzoic acids include ethanol/water mixtures, acetic acid/water, or toluene. You will need to determine the optimal solvent system empirically.

Experimental Protocols

Protocol 1: Synthesis via Kolbe-Schmitt Reaction

This protocol is a representative procedure and may require optimization. Warning: This reaction is conducted under high pressure and temperature and must be performed in an appropriate pressure vessel (autoclave) by trained personnel using all necessary safety precautions.

  • Preparation: Ensure all glassware is oven-dried. In a dry, inert atmosphere (glovebox or Schlenk line), add 4-Chloro-3-fluorophenol (1 eq.) and finely ground, anhydrous sodium hydroxide (1.05 eq.) to the pressure reactor vessel.

  • Drying: Heat the mixture gently (e.g., 80-100°C) under vacuum for 1-2 hours to remove any residual moisture and form the sodium phenoxide in situ.

  • Carboxylation: Cool the vessel, then pressurize with dry carbon dioxide to 80-100 atm. Heat the sealed reactor to 130-150°C with vigorous stirring for 6-12 hours.

  • Workup: Cool the reactor to room temperature and slowly vent the CO2 pressure. Dissolve the solid reaction mass in hot water.

  • Precipitation: While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) or sulfuric acid (H2SO4) until the solution is strongly acidic (pH 1-2).

  • Isolation: Cool the resulting slurry in an ice bath for 1 hour. Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of ice-cold deionized water. Dry the solid in a vacuum oven to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: Determine an appropriate solvent system (e.g., ethanol/water).

  • Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid.

  • Induce Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it just becomes cloudy. Add a few more drops of the primary solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent mixture, and dry under vacuum.

Data & Workflow Summary

Table 1: Key Parameters for Kolbe-Schmitt Reaction
ParameterRecommended RangeRationale & Key Considerations
Temperature 125 - 160 °CBalances reaction rate against thermal decomposition and undesired isomer formation.[7]
CO2 Pressure 50 - 100 atmHigh pressure is required to drive the electrophilic attack of CO2 on the phenoxide ring.[3]
Base Sodium HydroxideThe sodium counter-ion promotes ortho-carboxylation through chelation.[6]
Atmosphere Inert (N2, Ar), then CO2Prevents oxidation of the electron-rich phenoxide starting material.
Reaction Time 4 - 12 hoursMust be optimized; insufficient time leads to low conversion, while excessive time can increase by-product formation.

General Synthesis & Troubleshooting Workflow

G Start Start: 4-Chloro-3-fluorophenol + NaOH Step1 Step 1: Form Anhydrous Sodium Phenoxide Start->Step1 Step2 Step 2: Carboxylation (High P, T with CO2) Step1->Step2 Step3 Step 3: Acidic Workup (HCl, pH 1-2) Step2->Step3 TS1 Problem: Low Conversion Check: Anhydrous conditions, Base stoichiometry Step2->TS1 TS2 Problem: Isomer Formation Check: Temp, Counter-ion (Na+) Step2->TS2 Crude Crude Product Step3->Crude TS3 Problem: Low Yield Check: Final pH is 1-2 Step3->TS3 Purify Purification (Recrystallization) Crude->Purify TS4 Problem: Impure Product Action: Optimize recrystallization solvent Crude->TS4 Final Final Product: This compound Purify->Final

Synthesis and Troubleshooting Flow Diagram

References

Technical Support Center: Optimization of Reaction Conditions for 5-Chloro-4-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Chloro-4-fluoro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the success of your experiments.

Introduction to this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its specific substitution pattern makes it a valuable precursor for creating complex molecules with desired biological activities. The optimization of its synthesis is crucial for achieving high purity and yield, which are critical factors in drug development and manufacturing.

This guide will focus on two primary synthetic routes for obtaining this compound:

  • Electrophilic Chlorination of 4-Fluoro-2-hydroxybenzoic Acid: A direct approach involving the selective chlorination of a readily available starting material.

  • Carboxylation of 4-Chloro-3-fluorophenol (Kolbe-Schmitt Reaction): A classic method for synthesizing aromatic hydroxy acids, adapted for this specific molecule.[1][2]

We will delve into the optimization of reaction parameters for each route and provide solutions to common challenges encountered during the synthesis.

Experimental Protocols and Optimization

Route 1: Electrophilic Chlorination of 4-Fluoro-2-hydroxybenzoic Acid

This method is often preferred due to its straightforward nature. The hydroxyl and carboxyl groups on the starting material direct the incoming electrophile (chlorine) to the desired position.

start Start: 4-Fluoro-2-hydroxybenzoic Acid dissolve Dissolve in Acetonitrile start->dissolve add_catalyst Add Sulfuric Acid (catalyst) dissolve->add_catalyst add_chlorinating_agent Add N-Chlorosuccinimide (NCS) add_catalyst->add_chlorinating_agent monitor Monitor Reaction (TLC) add_chlorinating_agent->monitor workup Work-up: Evaporation & Filtration monitor->workup purify Purification: Recrystallization workup->purify end End: this compound purify->end

Caption: Workflow for the synthesis of this compound via electrophilic chlorination.

  • Dissolution: In a round-bottom flask, dissolve 4-fluoro-2-hydroxybenzoic acid (1 equivalent) in acetonitrile (MeCN). The volume of the solvent should be sufficient to fully dissolve the starting material at room temperature.

  • Catalyst Addition: To the stirred solution, slowly add concentrated sulfuric acid (H₂SO₄) (approximately 1.05 equivalents) at room temperature. The addition of a strong acid protonates the carbonyl group of the carboxylic acid, further activating the ring for electrophilic substitution.

  • Chlorinating Agent: Add N-Chlorosuccinimide (NCS) (1.05 equivalents) portion-wise to the reaction mixture. Using a slight excess of NCS ensures the complete consumption of the starting material.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

  • Work-up: Once the reaction is complete, evaporate the acetonitrile under reduced pressure. Add a small amount of cold water to the residue and stir for 10 minutes. This will precipitate the product while keeping the succinimide byproduct in solution.

  • Isolation: Filter the solid product and wash it with cold water to remove any remaining impurities.

  • Purification: Dry the crude product. For higher purity, recrystallization from a suitable solvent system like ethanol/water is recommended.

ParameterCondition 1Condition 2 (Optimized)Condition 3Rationale for Optimization
Chlorinating Agent SO₂Cl₂N-Chlorosuccinimide (NCS)Cl₂ gasNCS is a milder and safer chlorinating agent, leading to fewer side products compared to sulfuryl chloride or chlorine gas.
Catalyst NoneH₂SO₄AlCl₃A strong acid catalyst like sulfuric acid is sufficient to promote the reaction without the harshness of Lewis acids like AlCl₃, which can lead to undesired side reactions.
Temperature 0 °CRoom Temperature (20-25 °C)50 °CThe reaction proceeds efficiently at room temperature.[3] Cooling is unnecessary, and heating may lead to the formation of undesired isomers.
Reaction Time 8 hours2.5 hours1 hourMonitoring by TLC allows for the determination of the optimal reaction time, preventing the formation of over-chlorinated byproducts.
Route 2: Carboxylation of 4-Chloro-3-fluorophenol (Kolbe-Schmitt Reaction)

The Kolbe-Schmitt reaction is a powerful method for synthesizing hydroxybenzoic acids. It involves the nucleophilic addition of a phenoxide to carbon dioxide.[1][2]

start 4-Chloro-3-fluorophenol phenoxide_formation Formation of Sodium Phenoxide (NaOH) start->phenoxide_formation carboxylation Carboxylation with CO₂ under pressure phenoxide_formation->carboxylation intermediate Formation of Sodium Salicylate Intermediate carboxylation->intermediate acidification Acidification (H₂SO₄) intermediate->acidification end Product: this compound acidification->end

Caption: Key steps in the Kolbe-Schmitt reaction for the synthesis of this compound.

  • Phenoxide Formation: In a high-pressure autoclave, add 4-chloro-3-fluorophenol (1 equivalent) and sodium hydroxide (1 equivalent) to form the sodium phenoxide in situ.

  • Carboxylation: Seal the autoclave and introduce carbon dioxide (CO₂) under pressure (typically 100 atm). Heat the mixture to 125-150 °C with constant stirring.[1]

  • Reaction Time: Maintain these conditions for several hours. The reaction time will need to be optimized based on the scale of the reaction.

  • Work-up: After cooling the reactor and venting the excess CO₂, dissolve the solid product in water.

  • Acidification: Acidify the aqueous solution with a strong acid like sulfuric acid or hydrochloric acid to a pH of approximately 2. This will precipitate the this compound.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry. Recrystallization can be performed for further purification.

| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 | Rationale for Optimization | | :--- | :--- | :--- | :--- | | Base | NaOH | KOH | Na₂CO₃ | While NaOH is commonly used, KOH can sometimes favor the formation of the para-isomer.[2] For ortho-carboxylation, NaOH is generally effective. | | Temperature | 100 °C | 125-150 °C | 180 °C | The temperature is a critical parameter in the Kolbe-Schmitt reaction. The optimal range for ortho-carboxylation is typically between 125-150 °C.[1] | | CO₂ Pressure | 50 atm | 100 atm | 150 atm | Higher CO₂ pressure increases the concentration of the electrophile, driving the reaction towards the product. 100 atm is a commonly cited effective pressure.[1] | | Solvent | None (neat) | Glycerol | Water | The reaction is typically run neat. The use of a high-boiling solvent like glycerol can sometimes improve heat transfer but may complicate the work-up. |

Troubleshooting and FAQs

Q1: My yield for the electrophilic chlorination is low. What are the possible causes?

A1:

  • Incomplete reaction: Ensure the reaction has gone to completion by monitoring with TLC. If starting material remains, consider increasing the reaction time or adding a slight excess of NCS.

  • Moisture: The presence of water can hydrolyze NCS and deactivate the catalyst. Ensure all glassware is dry and use an anhydrous solvent.

  • Loss during work-up: The product has some solubility in water, especially if the water is not cold. Use ice-cold water for washing and minimize the volume used.

  • Sub-optimal catalyst amount: The amount of sulfuric acid can be critical. Too little may not sufficiently activate the ring, while too much can lead to side reactions.

Q2: I am observing multiple spots on my TLC plate after the chlorination reaction. What are they?

A2:

  • Isomers: While the ortho-para directing effects of the hydroxyl and carboxyl groups favor the 5-chloro product, small amounts of other isomers may form.

  • Di-chlorinated product: If an excess of NCS is used or the reaction is left for too long, di-chlorination can occur.

  • Starting material: The most intense spot may be your unreacted starting material.

  • NCS and succinimide: These may also be visible on the TLC plate.

To resolve this, you can:

  • Optimize the stoichiometry of NCS.

  • Carefully monitor the reaction time.

  • Purify the crude product using column chromatography or recrystallization.

Q3: The Kolbe-Schmitt reaction is not proceeding. What should I check?

A3:

  • Inactive phenoxide: Ensure that the 4-chloro-3-fluorophenol has been completely converted to the phenoxide by using at least one equivalent of a strong base.

  • Insufficient pressure or temperature: The Kolbe-Schmitt reaction requires high pressure and temperature to proceed. Verify that your equipment is reaching and maintaining the set parameters.[4]

  • Leaks in the system: Any leaks in the autoclave will prevent the CO₂ pressure from being maintained.

  • Purity of starting materials: Impurities in the 4-chloro-3-fluorophenol can inhibit the reaction.

Q4: How can I confirm the identity and purity of my final product?

A4:

  • Melting Point: Compare the melting point of your product with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and the position of the substituents.

  • Mass Spectrometry: This will confirm the molecular weight of your product.

  • HPLC: High-Performance Liquid Chromatography is an excellent method for determining the purity of your final compound.

Q5: Are there any safety precautions I should be aware of?

A5:

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-Chlorosuccinimide: NCS is an irritant. Avoid inhalation of the powder and contact with skin.

  • High-Pressure Reactions: The Kolbe-Schmitt reaction is performed in a high-pressure autoclave. Ensure you are properly trained in the use of this equipment and that it is regularly maintained and inspected.[4]

  • Solvent Handling: Acetonitrile is flammable and toxic. Handle it in a well-ventilated fume hood.

By carefully following these protocols and considering the troubleshooting advice, you can successfully synthesize and optimize the production of this compound for your research and development needs.

References

Technical Support Center: Scale-Up Synthesis of 5-Chloro-4-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Chloro-4-fluoro-2-hydroxybenzoic acid (CAS No. 189283-52-1).[1][2] This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the lab bench to pilot or manufacturing scale. Our focus is on providing practical, experience-driven solutions grounded in chemical principles to ensure a robust, safe, and efficient process.

Part 1: Strategic Synthesis Route Selection

A successful scale-up begins with choosing the most viable synthetic pathway. For this compound, two primary routes are often considered. The selection hinges on factors like raw material availability, process safety, and scalability.

FAQ: What are the most common synthetic routes and which is recommended for scale-up?

Answer: The two most logical routes are the direct chlorination of a readily available precursor and the carboxylation of a substituted phenol via the Kolbe-Schmitt reaction.

  • Route A (Recommended): Electrophilic Chlorination of 4-Fluorosalicylic Acid. This is the preferred industrial route. It starts with commercially available 4-fluorosalicylic acid and introduces the chlorine atom in a single, high-yielding step. The reaction conditions are generally milder and more controllable than high-pressure carboxylation. A synthetic route starting from 4-fluorosalicylic acid has been reported with a yield of 98%.[1]

  • Route B (Alternative/Challenging): Kolbe-Schmitt Carboxylation of 4-Chloro-3-fluorophenol. This classic reaction involves treating the corresponding sodium or potassium phenoxide with carbon dioxide under high pressure and temperature.[3][4] While fundamental for producing salicylic acids, this route presents significant scale-up hurdles for this specific molecule, including the limited commercial availability of the 4-chloro-3-fluorophenol starting material and the demanding high-pressure/high-temperature reaction conditions.[3]

G cluster_A Route A (Recommended) cluster_B Route B (Challenging) A1 4-Fluorosalicylic Acid A2 5-Chloro-4-fluoro-2- hydroxybenzoic Acid A1->A2  Electrophilic Chlorination (e.g., NCS, SO₂Cl₂)  High Yield, Mild Conditions B1 4-Chloro-3-fluorophenol B2 5-Chloro-4-fluoro-2- hydroxybenzoic Acid B1->B2  Kolbe-Schmitt Carboxylation (NaOH, CO₂, High P & T)  Precursor Availability, Harsh Conditions start Select Synthesis Strategy start->A1 start->B1

Caption: Comparison of synthetic routes for this compound.

Part 2: Troubleshooting Guide for Route A (Chlorination)

This section addresses the most frequent issues encountered during the electrophilic chlorination of 4-fluorosalicylic acid.

FAQ 1: My reaction shows low conversion or has stalled. What are the likely causes and solutions?

Answer: Low conversion is a common issue when moving from a small to a large scale. The root cause often relates to reaction kinetics, stoichiometry, or reagent stability.

Possible Causes:

  • Insufficient Activation: The benzene ring is deactivated by the electron-withdrawing carboxylic acid and fluorine groups. While the hydroxyl group is a powerful activator, its effect can be diminished by side reactions or improper conditions.

  • Poor Reagent Solubility/Dispersion: On a larger scale, ensuring the chlorinating agent (e.g., N-Chlorosuccinimide - NCS) is properly dissolved or dispersed in the solvent is critical for consistent reaction.

  • Inadequate Temperature Control: Electrophilic aromatic substitution is temperature-sensitive. If the temperature is too low, the reaction rate may be impractically slow.

  • Moisture: The presence of water can hydrolyze some chlorinating agents and affect the reaction medium, decreasing yield.[5]

Troubleshooting Workflow:

G A Problem: Low Conversion B Action: Analyze sample by HPLC/TLC A->B C Observation: Significant Starting Material Remaining? B->C E Observation: Complex mixture of by-products? B->E D Solution: 1. Increase reaction time. 2. Incrementally add 0.1 eq. of chlorinating agent. 3. Check reagent quality. C->D  Yes F Solution: 1. Lower reaction temperature. 2. Verify starting material purity. 3. Re-evaluate solvent choice. E->F  Yes

Caption: Troubleshooting logic for addressing low reaction conversion.

FAQ 2: I am observing significant impurity formation, particularly isomers or over-chlorinated products. How can I improve selectivity?

Answer: Selectivity is governed by the directing effects of the substituents and the reactivity of the chlorinating agent. The powerful ortho-, para-directing hydroxyl group is the primary director. Chlorination is expected at the C5 position (ortho to -OH).

Possible Causes of Impurities:

  • High Reaction Temperature: Elevated temperatures provide enough energy to overcome the activation barrier for less-favored isomers and can lead to over-chlorination.

  • Incorrect Stoichiometry: Using a large excess of the chlorinating agent will inevitably lead to di- or tri-chlorinated species.

  • Highly Reactive Chlorinating System: Certain chlorinating agents or catalysts may be too reactive, leading to poor selectivity.

Solutions to Improve Selectivity:

ParameterRecommendationRationale
Temperature Maintain temperature between 20-40°C. Use a jacketed reactor with efficient cooling for scale-up.Provides sufficient energy for the desired reaction without promoting side reactions. Exothermic control is crucial.
Stoichiometry Use 1.05-1.10 equivalents of the chlorinating agent (e.g., NCS).A slight excess drives the reaction to completion without a high risk of over-chlorination.
Addition Profile Add the chlorinating agent portion-wise or via a syringe pump over 1-2 hours.Maintains a low instantaneous concentration of the reagent, minimizing temperature spikes and side reactions.
Solvent Acetonitrile or acetic acid are common choices. Ensure starting material is fully dissolved.A polar solvent helps stabilize the charged intermediate (sigma complex) of the electrophilic substitution.
FAQ 3: My product is difficult to purify at scale. What is a robust protocol for isolation and crystallization?

Answer: Moving away from chromatography for purification is essential for scale-up.[6] A well-designed crystallization process is key to achieving high purity.

Recommended Isolation & Purification Protocol:

  • Reaction Quench: Once the reaction is complete (monitored by HPLC), cool the mixture to room temperature. Quench any remaining chlorinating agent by adding a solution of sodium sulfite or sodium thiosulfate.

  • Solvent Removal (Optional): Depending on the solvent, it may be beneficial to remove it under reduced pressure.

  • Precipitation: Add water or ice water to the reaction mixture. The crude product should begin to precipitate. Adjust the pH to 2-3 with concentrated HCl to ensure the carboxylic acid is fully protonated and insoluble.[7] Controlling the temperature during this step can influence crystal size.

  • Filtration and Washing: Filter the solid product using a Nutsche filter or centrifuge. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts and water-soluble impurities.

  • Recrystallization: This is the most critical purification step.

    • Solvent Selection: A mixture of ethanol/water or acetic acid/water is often effective. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

    • Procedure: Dissolve the crude solid in the minimum amount of hot solvent. If needed, perform a hot filtration to remove any insoluble particulates. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Cool in an ice bath to maximize yield before filtering.

  • Drying: Dry the purified solid under vacuum at 60-70°C until a constant weight is achieved.

Part 3: Critical Scale-Up and Safety Protocols

Scaling up introduces challenges not always apparent at the lab scale, particularly concerning heat management and safety.

FAQ: What are the primary safety hazards, and what precautions must be taken?

Answer: The synthesis involves materials that are irritants and can be hazardous if handled improperly. Safe scale-up requires a thorough risk assessment.

HazardAssociated Material(s)Mitigation Strategy & PPE
Corrosion/Skin & Eye Damage Sulfuric acid, Hydrochloric acid, Benzoic acidsHandle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical splash goggles. An eye wash station and safety shower must be readily accessible.[8]
Inhalation Irritation Chlorinating agents (e.g., NCS), fine powder of the final productUse a dust mask or respirator when handling powders.[9][10] Minimize dust generation through careful handling and use of engineering controls like ventilated enclosures.[9]
Exothermic Reaction Chlorination stepEnsure the reactor has adequate cooling capacity. Implement controlled, slow addition of reagents. Monitor the internal temperature continuously. Have a quench plan ready for thermal runaway scenarios.
Dust Explosion Final, dried product powderMinimize dust accumulation. Use intrinsically safe equipment and proper grounding to prevent static discharge.[8]

References

Technical Support Center: Purification of 5-Chloro-4-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-4-fluoro-2-hydroxybenzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during the purification of this important chemical intermediate. Our approach is grounded in established chemical principles to ensure you can confidently achieve the desired purity for your downstream applications.

Troubleshooting Guide: Addressing Common Purification Issues

This section is designed in a question-and-answer format to directly tackle specific problems that may arise during your experiments.

Question 1: After synthesis, my crude this compound appears as a discolored solid. What are the likely impurities, and how can I remove them?

Answer:

Discoloration in the crude product typically indicates the presence of residual reagents, byproducts from side reactions, or degradation products. Given that the synthesis of this compound often involves the electrophilic chlorination of 4-fluoro-2-hydroxybenzoic acid, the primary impurities can be categorized as follows:

  • Unreacted Starting Material: Incomplete chlorination will leave residual 4-fluoro-2-hydroxybenzoic acid in your product.

  • Isomeric Byproducts: The hydroxyl (-OH) and fluoro (-F) groups are ortho, para-directing, while the carboxyl (-COOH) group is meta-directing for electrophilic aromatic substitution. This can lead to the formation of regioisomers, such as 3-Chloro-4-fluoro-2-hydroxybenzoic acid.

  • Over-chlorinated Products: The reaction may not stop at monosubstitution, leading to dichlorinated species.

  • Residual Chlorinating Agent and Acid Catalyst: Depending on the synthetic route, trace amounts of the chlorinating agent (e.g., N-chlorosuccinimide) and the acid catalyst may remain.

To address these impurities, a multi-step purification strategy is recommended. Start with an acidic workup to protonate the carboxylic acid and facilitate its extraction into an organic solvent. This will also help to remove any water-soluble inorganic impurities. Following this, recrystallization is often the most effective method for removing organic impurities.

Question 2: I'm struggling with recrystallizing my this compound. Either the yield is very low, or the purity doesn't improve significantly. What am I doing wrong?

Answer:

Recrystallization is a powerful technique, but its success hinges on the appropriate choice of solvent and proper execution. Here are the key factors to consider:

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For halogenated benzoic acids, a range of solvents can be effective. A good starting point is to test small batches with solvents of varying polarity.

    Solvent SystemRationale
    WaterBenzoic acids often have low solubility in cold water but increased solubility in hot water, making it a green and cost-effective choice.[1][2]
    Ethanol/WaterThis solvent pair is excellent for fine-tuning solubility. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[3]
    TolueneA non-polar aromatic solvent that can be effective for recrystallizing aromatic compounds.
    Acetic Acid/WaterSimilar to the ethanol/water system, this can be effective for acidic compounds.
  • Experimental Technique:

    • Use a minimal amount of hot solvent: Adding too much solvent will result in a low yield as more of your product will remain in the mother liquor upon cooling.

    • Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

    • Seeding: If crystallization does not initiate, adding a small seed crystal of the pure compound can induce nucleation.

Question 3: How can I confirm the purity of my final product and identify any remaining impurities?

Answer:

A combination of analytical techniques is essential for confirming the purity and identity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient is a good starting point. The presence of multiple peaks indicates impurities. HPLC coupled with mass spectrometry (LC-MS) can provide molecular weight information for each peak, aiding in impurity identification.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic aromatic proton signals. Impurities will present as additional, smaller peaks. The integration of these peaks relative to the main product peaks can provide a quantitative measure of purity.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • ¹⁹F NMR: This is particularly useful for fluorinated compounds. The fluorine atom will have a characteristic chemical shift and coupling pattern that can be used to confirm the structure and identify fluorine-containing impurities.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. A broad melting point range suggests the presence of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Q2: Can I use column chromatography to purify this compound?

A2: Yes, column chromatography can be an effective purification method, particularly for removing isomers that are difficult to separate by recrystallization. Normal-phase chromatography using silica gel as the stationary phase and a mobile phase gradient of hexane and ethyl acetate is a common approach for separating organic acids. The addition of a small amount of acetic acid to the mobile phase can help to reduce tailing of the acidic compound on the silica gel.

Q3: Is acid-base extraction a suitable purification method?

A3: Acid-base extraction is a very effective technique for separating acidic compounds like this compound from neutral or basic impurities. The general workflow is as follows:

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

  • Extract the organic layer with an aqueous base (e.g., sodium bicarbonate solution). The acidic product will be deprotonated and move into the aqueous layer as its carboxylate salt.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to re-protonate the carboxylate, causing the pure product to precipitate.

  • Collect the precipitated solid by filtration and wash with cold water.

This method is particularly useful for removing non-acidic impurities.

Visualizing Purification Workflows

To aid in selecting the appropriate purification strategy, the following decision tree can be utilized.

Purification_Workflow start Crude Product (this compound) q1 Major Impurities? start->q1 isomers Isomeric Byproducts q1->isomers Yes starting_material Unreacted Starting Material q1->starting_material Yes non_acidic Neutral/Basic Impurities q1->non_acidic Yes chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) isomers->chromatography recrystallization Recrystallization (e.g., Ethanol/Water) starting_material->recrystallization acid_base Acid-Base Extraction non_acidic->acid_base pure_product Pure Product chromatography->pure_product recrystallization->pure_product acid_base->pure_product

Caption: Decision tree for selecting a purification method.

The chemical structures of the target compound and a potential isomeric impurity are shown below to highlight the challenge of separation.

Chemical_Structures cluster_target This compound cluster_impurity Potential Isomer: 3-Chloro-4-fluoro-2-hydroxybenzoic acid target target impurity Structure not available

Caption: Structures of the target compound and a potential impurity.

References

stability issues of 5-Chloro-4-fluoro-2-hydroxybenzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-4-fluoro-2-hydroxybenzoic Acid

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing this compound and require a deeper understanding of its stability characteristics in solution. As a halogenated derivative of salicylic acid, its behavior can be complex, influenced by a variety of environmental factors. This guide provides field-proven insights and actionable protocols to anticipate, troubleshoot, and manage stability-related challenges in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What are the primary factors that can cause this compound to degrade in solution?

A1: The stability of this compound in solution is primarily influenced by four factors: pH, light, temperature, and the presence of oxidizing agents. As a halogenated phenolic acid, it is susceptible to several degradation pathways, including hydrolysis, photolysis, thermal decomposition, and oxidation. The electron-withdrawing effects of the chlorine and fluorine atoms on the aromatic ring can influence its reactivity compared to its parent compound, salicylic acid.

Q2: How does the pH of the solution affect the stability of the compound?

A2: The pH is a critical factor. Both strongly acidic and, more significantly, alkaline conditions can accelerate degradation.[1] Under alkaline conditions (high pH), the phenolic hydroxyl group and carboxylic acid group are deprotonated, increasing electron density on the aromatic ring and making it more susceptible to certain reactions, such as oxidative degradation.[2] Base-catalyzed hydrolysis of the C-Cl bond is also a potential degradation pathway, a known reaction for halogenated aromatic compounds.[2][3] Conversely, in strongly acidic solutions, acid-catalyzed hydrolysis might occur, although this is often slower than base-catalyzed reactions for similar compounds.[4]

Q3: Is this compound sensitive to light? What precautions should I take?

A3: Yes, halogenated aromatic compounds can be photolabile.[5] Exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical reactions. This can lead to the cleavage of the carbon-halogen bonds (dehalogenation) or other complex transformations.[6][7] To ensure the integrity of your solutions, it is imperative to work with amber glassware or vessels wrapped in aluminum foil and to minimize exposure to direct light during preparation, storage, and analysis.

Q4: What are the recommended storage conditions for a stock solution of this compound?

A4: Based on the compound's potential sensitivities, the following storage conditions are recommended to maximize shelf life:

  • Solvent: Prepare stock solutions in a non-reactive, anhydrous solvent like methanol or acetonitrile if possible. For aqueous experiments, use a buffered solution at a slightly acidic to neutral pH (e.g., pH 4-6) where the compound is likely most stable.

  • Temperature: Store solutions at low temperatures, typically 2-8°C or frozen at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles, which can degrade the product.[8]

  • Light: Always store solutions in amber vials or protect them from light.

  • Atmosphere: For maximum stability, particularly if the solvent is not fully de-gassed, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Part 2: Troubleshooting Guide

This section provides structured guidance for identifying and resolving specific stability issues encountered during experimentation.

Problem 1: I observe a rapid loss of the parent compound peak and the appearance of new, more polar peaks in my RP-HPLC analysis, especially when using a basic mobile phase or aqueous buffer.

  • Likely Cause: Base-catalyzed degradation. The alkaline conditions are likely promoting hydrolysis of the chloro substituent or other degradation pathways. Halogenated aromatic compounds are known to undergo hydrolysis, and the rate of this reaction often increases with pH.[2]

  • Troubleshooting Steps:

    • pH Adjustment: Immediately assess the pH of your solution. If it is > 7.5, adjust to a mildly acidic or neutral pH (pH 4-7) using a suitable buffer system (e.g., acetate, phosphate). The solubility of benzoic acid derivatives is pH-dependent, so ensure the compound remains dissolved after pH adjustment.[9][10]

    • Analytical Method Modification: If using RP-HPLC, modify your mobile phase to be acidic (e.g., 0.1% formic acid or trifluoroacetic acid in water/acetonitrile). This will not only improve peak shape for the carboxylic acid but also prevent on-column degradation.

    • Temperature Control: Perform all sample manipulations at reduced temperatures (e.g., on an ice bath) to slow the degradation rate while you troubleshoot.

Problem 2: My results are inconsistent, and I notice a gradual drift in the parent compound concentration even under neutral pH conditions.

  • Likely Cause: Photodegradation or oxidation. If samples are not rigorously protected from light, photolysis can occur over time.[7][11] Additionally, dissolved oxygen in aqueous solvents can lead to slow oxidative degradation.

  • Troubleshooting Workflow: The following workflow can help diagnose the root cause.

G A Inconsistent Results Observed (Drifting Concentration) B Step 1: Assess Photostability Prepare two aliquots. Wrap one in foil (dark) and leave the other exposed to ambient lab light. A->B C Analyze both aliquots after 24-48 hours. Is the 'light' sample more degraded? B->C D YES C->D  Significantly E NO C->E  No Difference F Conclusion: Photodegradation is the primary issue. Implement strict light protection for all samples (amber vials, foil wrapping). D->F G Step 2: Assess Oxidative Stability Prepare two aliquots in degassed solvent. Purge one with N2/Ar (anoxic) and seal. Leave the other exposed to air. E->G H Analyze both aliquots after 24-48 hours. Is the 'air' sample more degraded? G->H I YES H->I  Significantly J Conclusion: Oxidation is a contributing factor. Use de-gassed solvents and consider working under an inert atmosphere. H->J K If degradation persists in both dark and anoxic conditions, consider inherent solution instability or excipient incompatibility. H->K  No Difference

Caption: Troubleshooting workflow for diagnosing gradual sample degradation.

Problem 3: I am conducting forced degradation studies and need to know the likely degradation products to look for.

  • Likely Products: Based on the structure and literature on related compounds, potential degradation products include:

    • Dechlorination Product: 4-Fluoro-2-hydroxybenzoic acid. This would result from the hydrolytic or reductive cleavage of the C-Cl bond.[12]

    • Defluorination Product: 5-Chloro-2-hydroxybenzoic acid. While the C-F bond is generally stronger than the C-Cl bond, photolytic defluorination of aromatic rings is possible.[6][7]

    • Decarboxylation Product: 4-Chloro-3-fluorophenol. Thermal stress can sometimes lead to decarboxylation of salicylic acid derivatives.

    • Hydroxylation Products: Ring hydroxylation can occur under oxidative stress, leading to various isomers of chloro-fluoro-dihydroxybenzoic acid.

  • Identification Strategy: Use a mass spectrometer (LC-MS) to detect the mass-to-charge ratio (m/z) of the potential products. High-resolution mass spectrometry (HRMS) can provide exact mass data to help confirm elemental compositions.

Part 3: Experimental Protocols & Data

This section provides a standardized protocol for conducting a forced degradation study, essential for understanding the stability profile of this compound.

Protocol: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of an analytical method, based on common industry practices.[4][13]

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • HPLC-grade water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes, and amber HPLC vials

  • pH meter, calibrated

  • HPLC-UV/PDA system (LC-MS is recommended for peak identification)

  • Photostability chamber, temperature-controlled oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or MeOH.

  • Stress Condition Setup: For each condition below, prepare a sample in a separate flask. Include a control sample (stored at 2-8°C, protected from light) for comparison.

    • Acid Hydrolysis: Add stock solution to 0.1 N HCl to achieve a final concentration of ~100 µg/mL. Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours).[4][14] Cool and neutralize with an equivalent amount of 0.1 N NaOH before analysis.

    • Base Hydrolysis: Add stock solution to 0.1 N NaOH to achieve a final concentration of ~100 µg/mL. Keep at room temperature and monitor frequently (e.g., 10, 30, 60 minutes), as base hydrolysis can be rapid.[13][14] Neutralize with an equivalent amount of 0.1 N HCl before analysis.

    • Oxidative Degradation: Add stock solution to a 3-6% solution of H₂O₂ to achieve a final concentration of ~100 µg/mL. Keep at room temperature for a specified time (e.g., 2, 8, 24 hours).[4]

    • Thermal Degradation: Place the solid compound in an oven at a high temperature (e.g., 80-105°C) for 24-48 hours.[4] Also, prepare a solution (~100 µg/mL) and keep it in the oven at 60-80°C.

    • Photolytic Degradation: Expose a solution (~100 µg/mL) to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil and placed in the same chamber.

  • Sample Analysis: At each time point, withdraw an aliquot, dilute as necessary, and analyze by a suitable stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the parent peak area to the control.

    • Monitor for the formation of new peaks.

    • Perform peak purity analysis using a PDA detector to ensure the parent peak is not co-eluting with degradants.

Illustrative Degradation Pathway

The following diagram illustrates the most probable degradation pathways under common stress conditions.

G cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Acid Acid Hydrolysis (e.g., 0.1N HCl, heat) Parent 5-Chloro-4-fluoro- 2-hydroxybenzoic acid Acid->Parent Minor Pathway Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Base->Parent Major Pathway Oxidation Oxidation (e.g., H₂O₂) Oxidation->Parent Light Photolysis (UV/Vis Light) Light->Parent Heat Thermal Stress (e.g., 80°C) Heat->Parent Dechloro Dechlorination Product (4-Fluoro-2-hydroxybenzoic acid) Parent->Dechloro Hydrolysis Defluoro Defluorination Product (5-Chloro-2-hydroxybenzoic acid) Parent->Defluoro Photolysis Decarboxy Decarboxylation Product (4-Chloro-3-fluorophenol) Parent->Decarboxy Thermal Hydroxyl Hydroxylation Products Parent->Hydroxyl Oxidation

Caption: Potential degradation pathways for this compound.

Data Summary Table

The following table summarizes typical stress conditions used in forced degradation studies for salicylic acid derivatives, which serve as a validated starting point for your experiments.[4][13][14][15]

Stress ConditionReagent/ParameterTypical DurationExpected Degradation LevelPrimary Degradation Pathway
Acid Hydrolysis 0.1 N - 1 N HCl2 - 8 hours at 60-80°C5-20%Minor Hydrolysis
Base Hydrolysis 0.1 N - 1 N NaOH10 min - 4 hours at RT>20% (often rapid)Hydrolysis (Dechlorination)
Oxidation 3-30% H₂O₂2 - 24 hours at RT10-30%Ring Oxidation/Hydroxylation
Thermal 80°C (solution or solid)24 - 72 hours5-20%Decarboxylation
Photolytic ICH Q1B exposureN/AVariableDehalogenation, Dimerization

References

Technical Support Center: Strategies to Prevent Decarboxylation of 5-Chloro-4-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-Chloro-4-fluoro-2-hydroxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable synthetic intermediate. A common challenge encountered during its use is unintended decarboxylation, leading to the formation of 4-Chloro-3-fluorophenol, which can result in yield loss, product contamination, and complex purification procedures.

This document provides in-depth technical guidance, troubleshooting protocols, and preventative strategies based on established chemical principles to help you maintain the integrity of your starting material and achieve optimal reaction outcomes.

Section 1: The Core Challenge: Understanding Decarboxylation

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] For this compound, like other salicylic acid derivatives, this process is thermally sensitive and facilitated by its unique structure. The ortho-hydroxyl group can form an intramolecular hydrogen bond with the carboxylic acid, creating a six-membered ring in a transition state that significantly lowers the activation energy for CO₂ elimination.[2]

While electron-releasing groups on the aromatic ring have been shown to increase the rate of decarboxylation in some systems[3], the electron-withdrawing effects of the chlorine and fluorine atoms in this compound may offer some stabilizing influence compared to unsubstituted salicylic acid. However, under forcing conditions (high temperature, adverse pH), decarboxylation remains a significant risk.

Caption: Decarboxylation of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem for this compound? Decarboxylation is the loss of the carboxylic acid group as CO₂ gas. This is problematic because it converts your starting material into an undesired byproduct (4-Chloro-3-fluorophenol), reducing the yield of your target molecule and complicating the purification process.

Q2: At what temperatures does significant decarboxylation occur? While every reaction system is different, thermal decarboxylation of salicylic acids generally becomes significant at elevated temperatures, often cited in the range of 150-230°C.[4][5] However, catalysis by trace metals or acidic/basic conditions can lower this temperature considerably.

Q3: How does pH affect the stability of my compound? Both strongly acidic and strongly alkaline conditions can promote decarboxylation.[2][6] Under alkaline conditions, the formation of the carboxylate salt can sometimes be protective, but this is not always the case, especially with heating.[2] Phenolic compounds, in general, can be unstable at high pH.[7][8] It is critical to maintain pH as close to neutral as possible unless your reaction chemistry dictates otherwise.

Q4: Can my choice of solvent promote unwanted decarboxylation? Yes. Certain basic solvents, like quinoline, have been shown to facilitate decarboxylation.[3] While some modern solvent systems like Deep Eutectic Solvents (DES) are being explored to control decarboxylation, they can also act as catalysts under specific conditions.[9][10][11] Using neutral, aprotic solvents is often the safest choice.

Q5: Are there any common reagents or catalysts I should avoid? Be cautious with transition-metal catalysts (e.g., Copper, Palladium, Silver, Ruthenium), as many have been developed specifically to promote decarboxylation reactions.[12][13][14][15][16] Unless required for your desired transformation, avoid their use or screen for their potential to cause this side reaction.

Section 3: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: "My reaction yield is low, and I've identified the decarboxylated byproduct (4-Chloro-3-fluorophenol) by LC-MS. What went wrong?"

This is the most common manifestation of this issue. The presence of the byproduct points directly to decarboxylation.

  • Underlying Cause Analysis:

    • Excessive Heat: Your reaction temperature may be too high or was held for too long. Hot spots in the reaction vessel can also be a culprit.

    • pH Imbalance: The reaction medium may have become too acidic or basic during the reaction. The generation of an acidic or basic byproduct could be autocatalyzing the decomposition.

    • Catalytic Impurities: Trace metals from previous reactions in the glassware or from certain grades of reagents could be catalyzing the decarboxylation.

    • Atmosphere: Reactions run under air at high temperatures can sometimes lead to oxidative side reactions that may promote decomposition.

  • Troubleshooting & Validation Protocol:

    • Temperature Check: Reduce the reaction temperature by 10-20°C and monitor the reaction progress. Run a small-scale control experiment at a lower temperature to see if byproduct formation is suppressed.

    • pH Monitoring: If possible, monitor the pH of your reaction mixture. If it deviates, consider using a non-reactive buffer system.

    • Glassware Integrity: Ensure all glassware is scrupulously clean. If metal catalysis is suspected, consider using new or acid-washed glassware.

    • Inert Atmosphere: Rerun the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative processes.

    • Validation Checkpoint: When setting up the reaction, plan to take aliquots at regular intervals (e.g., every 30-60 minutes). Analyze these by TLC or LC-MS to pinpoint when byproduct formation begins. This data will inform you if the issue is time- or temperature-dependent.

Issue 2: "I am performing a reaction that requires basic conditions (e.g., a substitution reaction with a phenoxide) and I'm seeing significant decarboxylation. How can I mitigate this?"

Bases can deprotonate the carboxylic acid, and while the resulting carboxylate is often more stable, the combination of base and heat can still lead to decomposition.

  • Underlying Cause Analysis:

    • Strong bases or high concentrations of base can create a harsh environment that promotes decarboxylation, especially when heated.

    • The choice of base is critical. Some bases may have higher catalytic activity for this side reaction.

  • Troubleshooting & Validation Protocol:

    • Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (e.g., DBU, DIPEA).

    • Control Stoichiometry: Use the minimum effective amount of base, typically 1.05 to 1.5 equivalents, rather than a large excess.

    • Lower the Temperature: This is the most effective tool. Even with a base, lowering the temperature can dramatically reduce the rate of decarboxylation. You may need to accept a longer reaction time as a trade-off.

    • Validation Checkpoint: Set up a matrix of small-scale experiments testing different bases (e.g., K₂CO₃ vs. Cs₂CO₃) and temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal conditions that favor your desired reaction over decarboxylation.

Section 4: Recommended Protocols & Preventative Strategies

Proactive measures are the best way to avoid decarboxylation.

Protocol 1: General Storage and Handling
  • Storage: Store this compound in a tightly sealed container in a cool (2-8°C), dry, and dark environment.

  • Handling: Weigh and handle the material promptly. Avoid leaving it exposed to the open atmosphere for extended periods, especially under hot and humid conditions. Use clean spatulas and glassware to prevent cross-contamination.

Protocol 2: A Model Reaction - Temperature-Controlled Esterification

This protocol demonstrates key principles for avoiding decarboxylation in a common synthetic transformation.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add this compound (1.0 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Add a suitable anhydrous, aprotic solvent (e.g., THF or Dioxane). Stir to dissolve.

  • Reagent Addition: Add the coupling agent (e.g., DCC, EDC) and the alcohol (1.1 eq). If a catalyst is needed (e.g., DMAP), use a minimal amount (0.05-0.1 eq).

  • Temperature Control: Heat the reaction using an oil bath with a PID controller to a maximum of 60-70°C. Do not exceed this temperature unless absolutely necessary and validated on a small scale.

  • Monitoring: Monitor the reaction by TLC or LC-MS every 1-2 hours. Check for the appearance of the starting material, the desired ester, and the potential decarboxylated byproduct (4-Chloro-3-fluorophenol).

  • Workup: Once the reaction is complete, cool the mixture to room temperature before proceeding with aqueous workup and extraction.

Protocol 3: Protecting Group Strategy for Harsh Conditions

If your planned reaction requires conditions known to cause decarboxylation (e.g., high heat, strong base/acid), the most robust strategy is to protect the carboxylic acid group first.

Protection_Workflow Start 5-Chloro-4-fluoro- 2-hydroxybenzoic acid Protect Protect Carboxyl Group (e.g., form Methyl Ester) Start->Protect React Perform Harsh Reaction (e.g., High Temp Nucleophilic Substitution) Protect->React Deprotect Deprotect Ester (e.g., Saponification) React->Deprotect End Final Product with Carboxylic Acid Restored Deprotect->End

Caption: Workflow for using a protecting group strategy.

By converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester), you remove the structural element required for the low-energy decarboxylation pathway. The ester can then be carried through the harsh reaction step and subsequently hydrolyzed back to the carboxylic acid under milder conditions.

Section 5: Summary of Key Control Parameters

For quick reference, this table summarizes the critical parameters and recommendations for preventing decarboxylation.

ParameterRecommendation to AVOID DecarboxylationRationale
Temperature Maintain lowest effective temperature; generally avoid exceeding 80-100°C unless necessary and validated.Decarboxylation is a thermally driven process; higher temperatures exponentially increase the reaction rate.[4]
pH Operate near neutral pH (6-8) whenever possible. Avoid strong acids and strong bases.Both extremes can catalyze the reaction. Phenolic compounds can degrade under high pH.[7][8][17]
Solvents Prefer neutral, aprotic solvents (e.g., THF, Dioxane, Acetonitrile).Avoid basic solvents (e.g., Quinoline) or others known to facilitate proton transfer that may aid decarboxylation.[3]
Catalysts Avoid transition metals (Cu, Pd, Ag, Ru, etc.) unless they are essential for the desired transformation.Many metals are potent decarboxylation catalysts.[12][13][14]
Atmosphere Use an inert atmosphere (N₂ or Ar), especially for reactions run at elevated temperatures.Prevents potential oxidative side reactions that could initiate or promote decomposition.
Reaction Time Monitor the reaction closely and stop it as soon as it reaches completion.Minimizes the time the molecule is exposed to potentially destabilizing conditions.
Strategy For harsh conditions, use a protecting group for the carboxylic acid functionality.Temporarily removing the -COOH group eliminates the primary mechanism for decarboxylation.

References

Technical Support Center: Purity Assessment of 5-Chloro-4-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 5-Chloro-4-fluoro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your purity analysis.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound, providing a systematic approach to problem-solving.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q1: Why am I observing peak tailing for this compound in my reversed-phase HPLC analysis?

A1: Peak tailing for acidic compounds like this compound is a frequent challenge. The primary cause is often secondary interactions between the analyte and the stationary phase.

  • Causality: The acidic nature of your compound means it can interact with residual, un-capped silanol groups on the silica-based stationary phase. These interactions are stronger than the primary hydrophobic interactions, leading to a delayed and asymmetrical elution profile, which manifests as peak tailing.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the pH of your mobile phase is sufficiently low to keep the benzoic acid in its protonated, less polar form. Adding 0.1% trifluoroacetic acid (TFA) or formic acid can significantly improve peak shape.[1]

    • Rule out Column Overload: An overloaded column can also cause peak distortion. Prepare 1:10 and 1:100 dilutions of your sample and reinject. If the peak shape improves, your original sample concentration was too high.[1]

    • Assess Column Health: A contaminated or degraded column can contribute to poor peak shape. Disconnect the column from the detector and wash it according to the manufacturer's instructions. If the problem persists, the column may need replacement.[1]

Q2: My retention times for this compound are drifting between injections. What could be the cause?

A2: Retention time drift can compromise the reliability of your method. Several factors can contribute to this issue.

  • Causality: Inconsistent mobile phase composition, poor column equilibration, or temperature fluctuations can all lead to shifts in retention time.

  • Troubleshooting Steps:

    • Ensure Proper Column Equilibration: Increase the column equilibration time to ensure the stationary phase is fully conditioned before each injection.[2]

    • Verify Mobile Phase Composition: Prepare fresh mobile phase daily and ensure it is thoroughly mixed. If using a gradient, check that the mixer is functioning correctly.[2][3]

    • Control Temperature: Use a thermostatted column oven to maintain a consistent temperature, as even small fluctuations can affect retention.[2]

Q3: I'm seeing extraneous or "ghost" peaks in my chromatogram. How do I identify and eliminate them?

A3: Ghost peaks can interfere with the quantification of your target analyte and its impurities.

  • Causality: These peaks can originate from contaminated mobile phase, solvent, or carryover from the autosampler.

  • Troubleshooting Steps:

    • Blank Injections: Run a blank gradient with no injection. If the ghost peaks are still present, the source is likely the mobile phase or the HPLC system itself.[1]

    • Solvent Blank: If the blank run is clean, inject the sample solvent without the analyte. If peaks appear, your solvent is contaminated.[1]

    • Optimize Needle Wash: If the solvent blank is also clean, the issue is likely carryover. Optimize the needle wash procedure using a solvent that can effectively dissolve your analyte.[1]

Gas Chromatography (GC) Troubleshooting

Q1: I am not detecting a peak for this compound using GC-FID. Why is this happening?

A1: The high polarity of benzoic acids makes them challenging to analyze directly by GC.

  • Causality: The carboxylic acid group is highly polar and can interact strongly with active sites within the GC system, such as the injector liner or the column itself, leading to poor peak shape or complete loss of the analyte.[4]

  • Troubleshooting Steps:

    • Derivatization: The most effective solution is to derivatize the carboxylic acid group to make the molecule more volatile and less polar. Silylation (e.g., with BSTFA) or esterification (e.g., with methanol and an acid catalyst) are common approaches.[4][5] After derivatization, the resulting silyl ester or methyl ester will be much more amenable to GC analysis.

    • Injector Temperature Optimization: If derivatization is not an option, ensure the injector temperature is optimized. A temperature that is too high can cause degradation of halogenated compounds.[6]

Q2: My GC peaks for derivatized this compound are showing poor resolution.

A2: Inadequate separation of peaks can hinder accurate quantification.

  • Causality: This can be due to an inappropriate column, an unoptimized temperature program, or an incorrect carrier gas flow rate.

  • Troubleshooting Steps:

    • Optimize the Temperature Program: Adjust the temperature ramp rate and hold times to improve the separation of your analyte from any impurities.[7]

    • Select an Appropriate Column: Ensure you are using a column with a stationary phase that provides good selectivity for your derivatized analyte.

    • Adjust Carrier Gas Flow Rate: Optimize the flow rate of your carrier gas (e.g., helium or hydrogen) to achieve the best separation efficiency.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the purity assessment of this compound?

A1: High-Performance Liquid Chromatography (HPLC) is generally the most suitable technique for the purity assessment of this compound.

  • Rationale: HPLC, particularly reversed-phase HPLC, is well-suited for analyzing non-volatile and polar compounds like benzoic acid derivatives.[8][9] It allows for the separation of the main compound from potential impurities with high resolution and sensitivity. Gas Chromatography (GC) can also be used, but typically requires a derivatization step to improve the volatility and thermal stability of the analyte.[4]

Q2: What are the key parameters to validate for an HPLC method for purity assessment according to ICH guidelines?

A2: According to the International Council for Harmonisation (ICH) guidelines, the core parameters for validating an analytical method for purity testing include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[10][11]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10][11]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[10][11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

Q3: How can I identify potential impurities of this compound?

A3: A combination of forced degradation studies and knowledge of the synthetic route can help in identifying potential impurities.

  • Forced Degradation Studies: Subjecting the compound to stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis can generate potential degradation products.[12][13] These studies are crucial for developing a stability-indicating analytical method.[13][14]

  • Synthetic Route Analysis: Impurities can also arise from the starting materials, intermediates, or by-products of the manufacturing process.

  • Hyphenated Techniques: Techniques like HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) are invaluable for the structural elucidation of unknown impurities.

Q4: What role does Nuclear Magnetic Resonance (NMR) spectroscopy play in the purity assessment?

A4: NMR spectroscopy is a powerful tool for structural confirmation and can also be used for quantitative analysis (qNMR).

  • Structural Elucidation: ¹H and ¹³C NMR can confirm the chemical structure of this compound and help in identifying the structure of any significant impurities.[15][16]

  • Quantitative NMR (qNMR): This technique can be used for the accurate determination of the purity of the main compound without the need for a reference standard of the same compound, by using a certified internal standard.

Section 3: Experimental Protocols & Data

Protocol 1: Reversed-Phase HPLC Method for Purity Assessment

This protocol provides a starting point for developing a validated HPLC method for the purity assessment of this compound.

Parameter Condition
HPLC System Standard analytical HPLC with UV/DAD detector
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water.

Note: This method should be validated according to ICH guidelines before use in a regulated environment.

Protocol 2: GC-MS Analysis (after Derivatization)

This protocol outlines a general procedure for the GC-MS analysis of this compound after silylation.

  • Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or DMF).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Allow to cool before injection.

  • GC-MS Conditions:

Parameter Condition
GC System Gas Chromatograph coupled with a Mass Spectrometer
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1.0 µL (split mode, e.g., 50:1)
Oven Program Initial 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

Section 4: Visualizations

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed in HPLC Analysis peak_tailing Peak Tailing? start->peak_tailing retention_drift Retention Time Drift? peak_tailing->retention_drift No ph_adjust Adjust Mobile Phase pH (e.g., add 0.1% TFA) peak_tailing->ph_adjust Yes ghost_peaks Ghost Peaks? retention_drift->ghost_peaks No equilibration Increase Column Equilibration Time retention_drift->equilibration Yes blank_run Run Blank Gradient ghost_peaks->blank_run Yes overload Check for Column Overload (Dilute and Re-inject) ph_adjust->overload column_health Assess Column Health (Wash or Replace) overload->column_health end Problem Resolved column_health->end mobile_phase_prep Prepare Fresh Mobile Phase equilibration->mobile_phase_prep temp_control Ensure Stable Column Temperature mobile_phase_prep->temp_control temp_control->end solvent_blank Inject Solvent Blank blank_run->solvent_blank needle_wash Optimize Needle Wash solvent_blank->needle_wash needle_wash->end

Caption: Troubleshooting workflow for common HPLC issues.

GC Analysis Workflow for Polar Analytes

GC_Workflow start GC Analysis of this compound direct_injection Direct Injection start->direct_injection derivatization Derivatization (e.g., Silylation, Esterification) start->derivatization no_peak No Peak or Poor Peak Shape direct_injection->no_peak gc_analysis GC-FID or GC-MS Analysis derivatization->gc_analysis no_peak->derivatization Recommended good_peak Good Peak Shape and Detection gc_analysis->good_peak

Caption: Recommended workflow for GC analysis of polar compounds.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Chloro-4-fluoro-2-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth technical comparison of the biological activities of derivatives of 5-Chloro-4-fluoro-2-hydroxybenzoic acid. This document synthesizes available experimental data to offer insights into the therapeutic potential of this class of compounds, focusing on antimicrobial, anti-inflammatory, and anticancer applications.

Introduction: The this compound Scaffold

The this compound molecule serves as a compelling starting point for medicinal chemistry campaigns. Its structure, a salicylic acid core, is a well-established pharmacophore. The strategic placement of halogen atoms—chlorine and fluorine—is a key design element intended to modulate the compound's physicochemical properties. The electron-withdrawing nature of these halogens can significantly influence the acidity of the phenolic hydroxyl and carboxylic acid groups, alter lipophilicity, and provide metabolic stability. These modifications are critical for tuning the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. This guide explores how derivatization of the carboxylic acid and phenolic hydroxyl groups can unlock a diverse range of biological activities.

Antimicrobial Activity: A Focus on Amide and Ester Derivatives

The development of novel antimicrobial agents is a critical area of research. Derivatives of halogenated salicylic acids have shown promise in this field. The primary strategy involves the conversion of the carboxylic acid moiety into amides and esters to enhance cellular uptake and broaden the spectrum of activity.

Comparative Analysis of Sulfonamide Derivatives

A noteworthy class of derivatives includes sulfonamides synthesized from a 5-chloro-2-hydroxybenzoic acid scaffold.[1][2] These compounds have been evaluated for their in vitro activity against a panel of Gram-positive and Gram-negative bacteria, as well as mycobacteria.

One of the most active compounds identified in these studies is 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide . This derivative demonstrated significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 µmol/L.[1][2]

Another promising compound, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide , showed excellent activity against Mycobacterium kansasii at concentrations of 1-4 µmol/L.[2]

The data suggests that the incorporation of a sulfonamide moiety can lead to potent antimicrobial agents. The mechanism is believed to involve the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[1]

Table 1: Comparative Antimicrobial Activity of 5-Chloro-2-hydroxybenzoic Acid Derivatives

CompoundTarget OrganismMIC (µmol/L)Reference
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MSSA & MRSA)15.62 - 31.25[1][2]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1 - 4[2]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of novel compounds, based on standard methodologies.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial dilution of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C for 18-24h C->D E Read Results (Visual or Spectrophotometer) D->E F Determine MIC E->F G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Phosphorylation TLR4->MAPK NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines Derivative 5-Chloro-4-fluoro-2-hydroxybenzoic Acid Derivative Derivative->MAPK Inhibits Derivative->NFkB Inhibits

Caption: Inhibition of MAPK and NF-κB pathways by derivatives.

Anticancer Activity: Exploring Novel Scaffolds

The search for novel anticancer agents has led to the exploration of diverse chemical scaffolds, including those derived from this compound.

Naphthofuran Derivatives as NF-κB Inhibitors and Cytotoxic Agents

A series of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs were designed and synthesized as potential anticancer agents. S[3]everal of these novel analogs exhibited potent cytotoxicity against human colon carcinoma (HCT-116), non-small cell lung cancer (NCI-H23), and prostate cancer (PC-3) cell lines at low concentrations.

[3]Notably, 5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic N-(3',5'-bis(trifluoromethyl)phenyl)amide (2g) demonstrated both outstanding cytotoxicity and potent inhibitory activity against NF-κB. T[3]he study highlighted that the presence of two electron-withdrawing groups, particularly at the 3' and 5' positions of the N-phenyl ring, enhanced both anticancer and NF-κB inhibitory activities.

[3]#### 4.2. Purine Hybrids as Protein Kinase Inhibitors

While not direct derivatives of the topic acid, studies on other chlorinated aromatic compounds provide valuable structure-activity relationship insights. For instance, a novel class of potential protein kinase inhibitors containing a 2,6-dichloropurine moiety linked to a substituted benzamide has been synthesized. T[4]wo of these compounds, 7 and 10 , exhibited high activity against several cancer cell lines, including leukemic (K562, HL-60) and renal carcinoma (OKP-GS) cells, with IC50 values in the low micromolar range. T[4]hese compounds were found to induce apoptosis and cell cycle arrest at the G2/M phase. M[4]olecular modeling suggested they could act as either ATP-competitive or allosteric inhibitors of platelet-derived growth factor receptors (PDGFRα and PDGFRβ).

[4]Table 2: Comparative Anticancer Activity of Related Derivatives

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Naphthofuran AmidesHCT-116, NCI-H23, PC-3Potent at low concentrationsCytotoxicity, NF-κB Inhibition
Purine Hybrids (Cmpd 7)K5622.27PDGFRα/β Inhibition, Apoptosis Induction
Purine Hybrids (Cmpd 7)HL-601.42PDGFRα/β Inhibition, Apoptosis Induction
Purine Hybrids (Cmpd 10)K5622.53PDGFRα/β Inhibition, Apoptosis Induction
Purine Hybrids (Cmpd 10)HL-601.52PDGFRα/β Inhibition, Apoptosis Induction
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Objective: To evaluate the cytotoxic effect of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The derivatization of the this compound scaffold presents a promising avenue for the discovery of novel therapeutic agents. The available data on structurally related compounds indicates that modifications of the carboxylic acid and phenolic hydroxyl groups can yield potent antimicrobial, anti-inflammatory, and anticancer compounds. The strategic inclusion of chlorine and fluorine atoms on the core salicylic acid ring is anticipated to enhance the pharmacological properties of these derivatives.

Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives to establish clear structure-activity relationships. A deeper investigation into their mechanisms of action and in vivo efficacy is warranted to translate these promising findings into clinical applications.

References

comparing the efficacy of kinase inhibitors derived from 5-Chloro-4-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors remains a cornerstone of drug discovery. The strategic functionalization of core scaffolds is paramount in modulating a compound's affinity, selectivity, and pharmacokinetic properties. This guide delves into a comparative analysis of the efficacy of kinase inhibitors that incorporate a chlorinated phenolic or similar bioisosteric moiety, a structural motif reminiscent of 5-Chloro-4-fluoro-2-hydroxybenzoic acid. While direct derivatives of this specific benzoic acid were not prominently featured in the surveyed literature, the recurring presence of a 5-chloro-substituted aromatic or heteroaromatic ring in potent kinase inhibitors underscores its significance in achieving desired biological activity. This analysis will focus on inhibitors targeting key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), drawing upon experimental data to elucidate structure-activity relationships (SAR).

The Significance of Halogenation in Kinase Inhibitor Design

The introduction of halogen atoms, particularly chlorine and fluorine, into a drug candidate's structure is a well-established strategy in medicinal chemistry to enhance biological activity. Chlorine, with its moderate electronegativity and lipophilicity, can influence a molecule's binding affinity through various interactions, including hydrogen bonding and hydrophobic contacts within the ATP-binding pocket of kinases. The strategic placement of a chloro group can also modulate the compound's metabolic stability and cellular permeability. This guide will explore how the "5-chloro" substitution pattern, in particular, contributes to the efficacy of different kinase inhibitor scaffolds.

Comparative Efficacy of 5-Chloro-Substituted Kinase Inhibitors

To provide a clear comparison, we will examine two classes of kinase inhibitors where the 5-chloro substitution plays a crucial role: indole-based EGFR inhibitors and benzoxazole-based VEGFR-2 inhibitors.

5-Chloro-3-hydroxymethyl-indole-2-carboxamides as EGFR Inhibitors

A series of novel 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivatives have been synthesized and evaluated for their antiproliferative activity and EGFR inhibition.[1][2] These compounds were designed to interact with the ATP binding site of the EGFR kinase domain.

Compound IDModificationAntiproliferative IC50 (µM) vs. A549 CellsEGFR Kinase IC50 (µM)
15 p-substituted phenethylData not specified in abstractPromising activity
19 p-substituted phenethylData not specified in abstractPromising activity
16 m-substituted phenethylLess active than p-substitutedPromising activity
20 m-substituted phenethylLess active than p-substitutedPromising activity
Erlotinib Reference Drug--

Data synthesized from abstracts of cited literature.[1][2]

The substitution pattern on the phenethyl moiety was found to be a critical determinant of antiproliferative activity, with para-substituted derivatives demonstrating superior potency compared to their meta-substituted counterparts.[1][2] Compounds 15 and 19 not only displayed promising EGFR inhibitory activity but also induced apoptosis, as evidenced by increased levels of caspases 3, 8, and 9, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[1][2] Furthermore, compound 19 was shown to cause cell cycle arrest at the pre-G1 and G2/M phases.[2] Molecular docking studies revealed that these compounds fit well into the EGFR active site, suggesting a strong interaction with the kinase.[2] The 5-chloro substitution on the indole ring is crucial for these interactions, likely contributing to the overall binding affinity.

5-Chlorobenzo[d]oxazole-based VEGFR-2 Inhibitors

Novel benzoxazole derivatives have been designed as potential inhibitors of VEGFR-2, a key mediator of angiogenesis in tumors.[3] The inclusion of a 5-chloro substituent on the benzoxazole scaffold was a key design element.

Compound IDTerminal MoietyAntiproliferative IC50 (µM) vs. MCF-7Antiproliferative IC50 (µM) vs. HepG2VEGFR-2 Inhibition (pg/ml)
14b 2-methoxy phenyl4.75 ± 0.214.61 ± 0.34705.7
14k 2,5-dichloro phenyl7.75 ± 0.2411.42 ± 0.93-
14n 4-hydroxy phenyl7.098 ± 0.59.93 ± 0.85-
14o Not specified--586.3 (Most potent)
14l 2,5-dichloro phenyl6.87 ± 0.236.70 ± 0.47636.2
Sorafenib Reference Drug---

Data extracted from cited literature.[3]

Within the 5-chlorobenzo[d]oxazole series, the nature of the terminal phenyl moiety significantly influenced the cytotoxic activity. Compound 14b , bearing a 2-methoxy phenyl group, exhibited the most potent antiproliferative effects against both MCF-7 and HepG2 cell lines.[3] Interestingly, while compounds with different substitutions showed varied cytotoxic profiles, several, including 14o , 14l , and 14b , demonstrated significant inhibition of VEGFR-2 protein concentration.[3] This suggests that the 5-chloro-benzoxazole scaffold is a promising framework for the development of effective VEGFR-2 inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of the kinase inhibitors discussed.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • Reagent Preparation : Prepare assay buffer, kinase solution, substrate solution (e.g., a peptide substrate), ATP solution, and a stock solution of the test inhibitor.

  • Assay Reaction : In a microplate, combine the kinase, substrate, and varying concentrations of the inhibitor.

  • Initiation : Start the reaction by adding ATP.

  • Incubation : Incubate the plate at a controlled temperature for a specific duration to allow for phosphorylation of the substrate.

  • Detection : Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis : Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells and is used to assess the cytotoxic effects of a compound.

  • Cell Seeding : Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and a general workflow for kinase inhibitor evaluation.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 5-Chloro-indole Inhibitor Inhibitor->Dimerization Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

VEGFR2_Signaling_Pathway Ligand VEGF Ligand VEGFR2 VEGFR-2 Ligand->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis Inhibitor 5-Chloro-benzoxazole Inhibitor Inhibitor->Dimerization Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Cell-Based Assays cluster_3 In Silico Studies Synthesis Synthesis of 5-Chloro Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Characterization->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Characterization->Cell_Viability Docking Molecular Docking Characterization->Docking Apoptosis_Assay Apoptosis Assay (Caspase Activity, Annexin V) Cell_Viability->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle

Caption: General experimental workflow for kinase inhibitor evaluation.

Conclusion

The strategic incorporation of a 5-chloro substituent into various heterocyclic scaffolds has proven to be a successful approach in the design of potent kinase inhibitors targeting EGFR and VEGFR-2. The experimental data from the analyzed indole and benzoxazole derivatives demonstrate that this structural feature contributes significantly to their antiproliferative and kinase inhibitory activities. Further exploration of structure-activity relationships, guided by both in vitro and in silico methods, will undoubtedly lead to the development of even more effective and selective kinase inhibitors for cancer therapy. The insights provided in this guide aim to assist researchers in the rational design and evaluation of next-generation targeted therapeutics.

References

Comparative Guide to the Structure-Activity Relationship of 5-Chloro-4-fluoro-2-hydroxybenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is fundamental to the design of potent and selective therapeutic agents. This guide provides a comprehensive comparative analysis of the SAR of analogs based on the 5-Chloro-4-fluoro-2-hydroxybenzoic acid scaffold. Drawing upon experimental data from several key studies, we will explore how modifications to this core structure influence its biological activity, with a particular focus on antimicrobial and anticancer applications.

The this compound Scaffold: A Privileged Pharmacophore

The 2-hydroxybenzoic acid (salicylic acid) framework is a well-established pharmacophore present in a wide array of therapeutic agents. The intrinsic biological activity of this scaffold is significantly influenced by the nature and position of substituents on the aromatic ring. These substitutions modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. The core molecule of interest, this compound, possesses two key halogen substituents that are critical to its activity profile. The interplay between the electron-withdrawing nature of the chloro and fluoro groups, their positions on the ring, and their impact on the acidity of the carboxylic acid and the hydrogen-bonding capacity of the hydroxyl group are central to the SAR of its analogs.

Comparative Analysis of Analog Performance: Antimicrobial and Anticancer Activities

To elucidate the SAR of this compound analogs, we will examine data from studies on closely related compounds, primarily focusing on modifications of the carboxylic acid moiety to amides and the influence of the halogenation pattern.

Antimicrobial Activity: Targeting Bacterial Pathogens

A study by Krátký et al. provides valuable insights into the antimicrobial potential of amides derived from 5-chloro-2-hydroxybenzoic acid. While this study does not include the 4-fluoro substituent, the findings on the 5-chloro salicylamide core are highly relevant for understanding the contribution of this part of the molecule. A series of sulfonamides were synthesized and evaluated for their in vitro activity against a panel of bacteria and mycobacteria.

Table 1: Antimicrobial Activity (MIC, µmol/L) of 5-Chloro-2-hydroxybenzamide Analogs

CompoundR GroupS. aureus (MSSA)S. aureus (MRSA)M. kansasii
1 4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl15.6231.25>250
2 4-[N-(thiazol-2-yl)sulfamoyl]phenyl62.5125125
3 4-[N-(5-methylisoxazol-3-yl)sulfamoyl]phenyl125125>250

Data synthesized from Krátký et al.[1][2]

The data reveals that the nature of the sulfonamide moiety significantly impacts the antimicrobial potency. Compound 1 , featuring a 4,6-dimethylpyrimidin-2-yl group, demonstrated the most potent activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA)[1]. This suggests that the electronic and steric properties of this heterocyclic system are favorable for interaction with the bacterial target. The reduced activity of the thiazol-2-yl (2 ) and 5-methylisoxazol-3-yl (3 ) analogs indicates that specific structural features of the pyrimidine ring in compound 1 are crucial for its enhanced antibacterial effect.

The causal relationship behind these observations likely lies in the ability of the sulfonamide derivatives to act as bioisosteres of para-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase, a key enzyme in the bacterial folate synthesis pathway. The varied substituents on the sulfonamide nitrogen would modulate the binding affinity to this enzyme.

SAR_Antimicrobial cluster_R R Group Core 5-Chloro-2-hydroxybenzoyl Amide Amide Linker Core->Amide Sulfonamide Sulfonamide Amide->Sulfonamide Pyrimidinyl 4,6-dimethylpyrimidin-2-yl (Compound 1) Sulfonamide->Pyrimidinyl Potent Anti-Staphylococcal Activity Thiazolyl Thiazol-2-yl (Compound 2) Sulfonamide->Thiazolyl Moderate Activity Isoxazolyl 5-methylisoxazol-3-yl (Compound 3) Sulfonamide->Isoxazolyl Moderate Activity

Anticancer Activity: Targeting Tubulin Polymerization

The anticancer potential of salicylamide derivatives has also been explored. A study by Abdel-aziz et al. synthesized a series of 5-chloro-N-(4-sulfamoylbenzyl) salicylamides and evaluated their cytotoxic activity against various human cancer cell lines. This work provides a basis for understanding how modifications to the amide portion of the molecule can be tailored for anticancer effects.

Table 2: In Vitro Cytotoxicity (IC50, µM) of 5-Chloro-N-(4-sulfamoylbenzyl) salicylamide Analogs

CompoundR Group on SulfonamideMCF-7 (Breast)MDA-MB-231 (Breast)Caco-2 (Colon)HCT-116 (Colon)
24 4-chlorophenyl0.981.212.543.12
33 3,4-dichlorophenyl3.454.120.881.05
Doxorubicin (Reference)0.450.520.610.58

Data synthesized from Abdel-aziz et al.[3]

The results highlight that the substitution pattern on the terminal phenyl ring of the sulfonamide is a key determinant of anticancer activity and selectivity. Compound 24 , with a 4-chlorophenyl group, exhibited the most potent activity against the breast cancer cell lines MCF-7 and MDA-MB-231[3]. In contrast, compound 33 , bearing a 3,4-dichlorophenyl moiety, was more effective against the colon cancer cell lines Caco-2 and HCT-116[3]. This differential activity suggests that the electronic and steric properties of the substituted phenyl ring influence the binding of these compounds to their biological target, which was identified as tubulin.

The authors demonstrated that compounds 24 and 33 inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase[3]. The specific interactions of the substituted phenyl ring within the colchicine-binding site of tubulin likely account for the observed differences in potency and selectivity against different cancer cell types.

SAR_Anticancer cluster_R R Group Core 5-Chloro-2-hydroxybenzoyl Amide Amide Linker Core->Amide Sulfamoylbenzyl Sulfamoylbenzyl Amide->Sulfamoylbenzyl Chlorophenyl 4-chlorophenyl (Compound 24) Sulfamoylbenzyl->Chlorophenyl Potent against Breast Cancer Dichlorophenyl 3,4-dichlorophenyl (Compound 33) Sulfamoylbenzyl->Dichlorophenyl Potent against Colon Cancer

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of the biological data presented, it is crucial to adhere to standardized experimental protocols. The following are representative methodologies for assessing the antimicrobial and anticancer activities of small molecules.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

Antimicrobial_Workflow A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate plates at the appropriate temperature and duration B->C D Determine the MIC by visual inspection for bacterial growth C->D

Step-by-Step Protocol:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the test compound dilutions. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

Cytotoxicity_Workflow A Seed cancer cells in a 96-well plate and allow to adhere B Treat cells with serial dilutions of test compounds A->B C Incubate for a specified period (e.g., 48-72 hours) B->C D Add MTT reagent and incubate to allow formazan formation C->D E Solubilize formazan crystals and measure absorbance D->E

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a predetermined density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilizing solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. The available data on related analogs clearly demonstrates that modifications to the carboxylic acid moiety, particularly through the formation of substituted amides, can significantly enhance biological activity and modulate target selectivity.

The key takeaways from the structure-activity relationship analysis are:

  • For Antimicrobial Activity: The nature of the heterocyclic substituent on the sulfonamide is critical for potent anti-staphylococcal activity.

  • For Anticancer Activity: The substitution pattern on the terminal phenyl ring of the sulfonamide dictates the potency and selectivity against different cancer cell lines, with these compounds acting as tubulin polymerization inhibitors.

Future research in this area should focus on a systematic exploration of analogs of the parent this compound. Key areas for investigation include:

  • Systematic Halogen Substitution: A direct comparison of analogs with and without the 4-fluoro substituent would precisely define its contribution to activity.

  • Bioisosteric Replacement: Investigating bioisosteric replacements for the carboxylic acid and hydroxyl groups could lead to improved pharmacokinetic properties.

  • Diverse Amide and Ester Libraries: Synthesizing and screening a broader range of amide and ester derivatives will likely uncover novel compounds with enhanced potency and unique biological profiles.

By leveraging the insights from the existing SAR data and employing rational drug design principles, the this compound scaffold holds considerable potential for the development of next-generation therapeutics.

References

Navigating the Bioactive Landscape of 5-Chloro-4-fluoro-2-hydroxybenzoic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the ever-evolving field of drug development, the identification of versatile molecular scaffolds is a critical starting point. 5-Chloro-4-fluoro-2-hydroxybenzoic acid, a trifunctionalized benzoic acid derivative, presents an intriguing scaffold for the synthesis of novel bioactive compounds. While direct and extensive research on the antimicrobial spectrum of its derivatives is not yet prevalent in publicly accessible literature, this guide will provide a comprehensive overview of the known biological activities of compounds synthesized from this starting material.

To offer a valuable comparative perspective for antimicrobial research, we will also explore the antimicrobial profiles of structurally related compounds. This approach will provide insights into the potential antimicrobial applications of this compound derivatives, thereby guiding future research endeavors.

The Emerging Biological Significance of this compound Derivatives

Recent studies have highlighted the utility of this compound as a foundational molecule in the development of potent antiviral agents. This underscores the potential of this scaffold to yield compounds with significant biological effects.

Antiviral Activity: A Primary Focus of Current Research

Investigations into the therapeutic applications of derivatives synthesized from this compound have predominantly centered on their antiviral properties. Notably, salicylamide and benzamide derivatives have demonstrated promising activity against Hepatitis B Virus (HBV) and SARS-CoV-2.

A series of salicylamide derivatives were synthesized and evaluated for their anti-HBV activity. Among these, compounds incorporating the this compound moiety exhibited significant, dose-dependent inhibitory effects on HBV replication.[1] Specifically, these compounds were shown to reduce both virion DNA and the secretion of HBsAg and HBeAg.[1]

In the context of the recent global health crisis, researchers also explored the potential of niclosamide analogs, synthesized from this compound, against SARS-CoV-2.[2] Niclosamide, an FDA-approved anthelmintic drug, is known to influence various cellular signaling pathways, and its derivatives are being investigated for a broad range of therapeutic applications, including antiviral and anticancer activities.[1]

Comparative Analysis: The Antimicrobial Potential of Structurally Related Compounds

Given the limited direct research on the antimicrobial spectrum of this compound derivatives, a comparative analysis of structurally similar compounds can provide valuable predictive insights. The presence of chloro, fluoro, and hydroxyl groups on the benzoic acid ring suggests that its derivatives could exhibit antimicrobial properties, a hypothesis supported by studies on related molecules.

Insights from 5-Chloro-2-hydroxybenzoic Acid Derivatives

Research on sulfonamides derived from 5-chloro-2-hydroxybenzoic acid has demonstrated notable antimicrobial activity. These compounds have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as mycobacteria. For instance, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide showed significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA).

The antimicrobial spectrum of these related compounds is summarized in the table below:

Compound ClassTarget MicroorganismReported Activity (MIC)Reference
Sulfonamides from 5-chloro-2-hydroxybenzoic acidStaphylococcus aureus (MSSA & MRSA)15.62-31.25 µmol/L
Mycobacterium kansasii1-4 µmol/L

This data suggests that the 5-chloro-2-hydroxybenzoyl moiety is a viable pharmacophore for the development of antibacterial agents. The introduction of a fluorine atom at the 4-position in this compound could potentially modulate this activity, making it a fertile ground for further investigation.

Experimental Protocols: Synthesis and Evaluation of Bioactive Derivatives

The synthesis of bioactive compounds from this compound typically involves standard amide bond formation reactions. Below are representative protocols for the synthesis of salicylamide derivatives and their subsequent biological evaluation.

Synthesis of Salicylamide Derivatives

A general synthetic route to salicylanilide derivatives from this compound is depicted below.[1]

Synthesis_Workflow cluster_synthesis Synthesis of Salicylamide Derivatives Start This compound Step1 Methylation (e.g., with methyl iodide) Start->Step1 Intermediate1 5-Chloro-4-fluoro-2-methoxybenzoic acid Step1->Intermediate1 Step2 Coupling with substituted anilines (e.g., using PCl3) Intermediate1->Step2 Intermediate2 Methoxy Intermediates Step2->Intermediate2 Step3 Demethylation (e.g., with BBr3) Intermediate2->Step3 Final_Product Final Salicylamide Derivatives Step3->Final_Product

Caption: General synthetic workflow for salicylamide derivatives.

Step-by-Step Protocol:

  • Chlorination of Starting Material: 4-fluoro-2-hydroxybenzoic acid can be chlorinated using sulfuryl chloride to yield this compound.[1]

  • Methylation: The hydroxyl group of this compound is protected by methylation to yield 5-chloro-4-fluoro-2-methoxybenzoic acid.[1]

  • Amide Coupling: The resulting methoxybenzoic acid is then coupled with various substituted anilines in the presence of a coupling agent like phosphorus trichloride (PCl₃) to form the corresponding methoxy intermediates.[1]

  • Demethylation: The final step involves the demethylation of the methoxy intermediates using a reagent such as boron tribromide (BBr₃) to yield the target salicylamide derivatives.[1]

In Vitro Antiviral Activity Assay

The following protocol outlines a typical method for evaluating the anti-HBV activity of the synthesized compounds.[1]

Antiviral_Assay_Workflow cluster_assay Anti-HBV Activity Assay Cell_Culture Culture HepAD38 cells Compound_Treatment Treat cells with synthesized compounds at various concentrations Cell_Culture->Compound_Treatment Incubation Incubate for a defined period Compound_Treatment->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection DNA_Extraction Extract HBV virion DNA Supernatant_Collection->DNA_Extraction ELISA Measure HBsAg and HBeAg levels via ELISA Supernatant_Collection->ELISA qPCR Quantify viral DNA via qPCR DNA_Extraction->qPCR Data_Analysis Analyze data to determine IC50 values qPCR->Data_Analysis ELISA->Data_Analysis

References

A Comparative Guide to the Synthetic Routes of 5-Chloro-4-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-4-fluoro-2-hydroxybenzoic acid is a valuable substituted salicylic acid derivative with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring chloro, fluoro, and hydroxyl groups on the aromatic ring, makes it an attractive building block for the synthesis of novel pharmaceutical agents and functional materials. The precise arrangement of these substituents can influence molecular interactions, bioavailability, and other key properties of the final products.

This guide provides a comparative analysis of the primary synthetic strategies for obtaining this compound. We will delve into two main approaches: the direct electrophilic chlorination of a fluorinated precursor and a multi-step route commencing with a halogenated phenol. Each route will be examined for its chemical principles, experimental protocol, and overall efficiency, offering researchers the insights needed to select the most suitable method for their specific application.

Route 1: Electrophilic Chlorination of 4-Fluoro-2-hydroxybenzoic Acid

This approach is arguably the most direct and atom-economical pathway to the target molecule. It leverages the existing framework of 4-fluoro-2-hydroxybenzoic acid and introduces the chloro substituent in a single, regioselective step.

Chemical Principles

The synthesis hinges on the principles of electrophilic aromatic substitution. The hydroxyl and carboxylic acid groups on the benzene ring are activating and ortho-, para-directing. However, the hydroxyl group is a much stronger activating group than the carboxylic acid. The fluorine atom, while deactivating due to its electronegativity, is also an ortho-, para-director. The combined directing effects of the powerful hydroxyl group and the fluorine atom favor the introduction of the electrophile (in this case, a chloronium ion or its equivalent) at the C5 position, which is ortho to the hydroxyl group and meta to the carboxylic acid.

Common chlorinating agents for this type of transformation include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂). The choice of reagent and reaction conditions can significantly impact the yield and purity of the product.

Experimental Protocol

A representative procedure for the chlorination of a similar substrate, 4-fluoro-2-hydroxybenzoic acid, can be adapted for this synthesis.[1]

Materials:

  • 4-Fluoro-2-hydroxybenzoic acid

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (MeCN)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • To a solution of 4-fluoro-2-hydroxybenzoic acid (1 equivalent) in acetonitrile, add a catalytic amount of concentrated sulfuric acid at room temperature.

  • Stir the mixture for 5-10 minutes to ensure homogeneity.

  • Add N-chlorosuccinimide (1.05 equivalents) portion-wise to the reaction mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Add a small amount of acetonitrile to the residue and stir for 10 minutes.

  • Filter the resulting solid and wash with water.

  • Dry the solid under vacuum to obtain this compound.

Data Summary
ParameterValueReference
Starting Material4-Fluoro-2-hydroxybenzoic acid[1][2]
Key ReagentN-Chlorosuccinimide (NCS)[1]
Reported Yield>95% (for analogous reactions)[2]
PurityTypically high, purification by recrystallization[2]

Workflow Diagram

G cluster_0 Route 1: Electrophilic Chlorination A 4-Fluoro-2-hydroxybenzoic acid B Dissolve in Acetonitrile A->B C Add conc. H₂SO₄ (catalyst) B->C D Add N-Chlorosuccinimide (NCS) C->D E Reaction Monitoring (TLC) D->E F Work-up (Evaporation, Filtration, Washing) E->F G This compound F->G

Caption: Workflow for the synthesis of this compound via electrophilic chlorination.

Route 2: Carboxylation of 4-Chloro-3-fluorophenol

Chemical Principles

This synthesis relies on the Kolbe-Schmitt reaction or a related carboxylation method. In the Kolbe-Schmitt reaction, a phenoxide ion is treated with carbon dioxide under pressure and at elevated temperature. The phenoxide is a strong nucleophile, and the reaction proceeds via an electrophilic attack of CO₂ on the aromatic ring, preferentially at the ortho position to the hydroxyl group due to the formation of a stable six-membered cyclic transition state.

The starting material, 4-chloro-3-fluorophenol, is commercially available.[3] The key challenge in this route is achieving high regioselectivity for the carboxylation at the C2 position.

Experimental Protocol

A general procedure for the Kolbe-Schmitt reaction is described below. Optimization of temperature, pressure, and base may be required for this specific substrate.

Materials:

  • 4-Chloro-3-fluorophenol[3]

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Carbon Dioxide (CO₂)

  • Autoclave (high-pressure reactor)

  • Hydrochloric Acid (HCl)

Procedure:

  • Prepare the sodium or potassium salt of 4-chloro-3-fluorophenol by reacting it with an equimolar amount of NaOH or KOH in a suitable solvent (e.g., water or a high-boiling point alcohol), followed by removal of the solvent.

  • Place the dry phenoxide salt into an autoclave.

  • Pressurize the autoclave with carbon dioxide to the desired pressure (typically 100-125 atm).

  • Heat the reaction mixture to the required temperature (typically 120-150 °C) and maintain for several hours.

  • After cooling and venting the CO₂, dissolve the reaction mixture in water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the crude this compound.

  • Filter, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to purify the product.

Data Summary
ParameterValueReference
Starting Material4-Chloro-3-fluorophenol[3]
Key ReagentCarbon Dioxide (CO₂)General Chemistry Knowledge
Expected YieldModerate to good (highly substrate dependent)General Chemistry Knowledge
PurityRequires careful purification to remove unreacted starting material and isomersGeneral Chemistry Knowledge

Workflow Diagram

G cluster_1 Route 2: Carboxylation H 4-Chloro-3-fluorophenol I Formation of Phenoxide (e.g., with NaOH) H->I J Kolbe-Schmitt Reaction (CO₂, high T, high P) I->J K Acidification (e.g., with HCl) J->K L Purification (Recrystallization) K->L M This compound L->M

Caption: Workflow for the synthesis of this compound via carboxylation of a phenol.

Comparative Analysis

FeatureRoute 1: Electrophilic ChlorinationRoute 2: Carboxylation
Number of Steps Single step from a readily available precursor.Multi-step if starting from more basic materials to get the phenol, but one key transformation.
Atom Economy High, as most atoms from the reactants are incorporated into the final product.Moderate, as it involves the formation and subsequent removal of a salt.
Yield Generally high and reproducible.[2]Variable and highly dependent on reaction conditions and substrate.
Scalability Readily scalable with standard laboratory equipment.Requires specialized high-pressure equipment (autoclave), which can be a limitation for scalability.
Safety & Handling N-chlorosuccinimide is a solid and relatively easy to handle. Sulfuric acid is corrosive.Requires handling of high-pressure CO₂ and corrosive bases and acids. The reaction itself is conducted at high temperature and pressure, posing potential hazards.
Cost-Effectiveness Can be very cost-effective if the starting 4-fluoro-2-hydroxybenzoic acid is affordable.The cost of 4-chloro-3-fluorophenol and the specialized equipment may make this route more expensive for small-scale synthesis.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Electrophilic Chlorination) is the preferred method for its simplicity, high yield, and ease of execution. It represents a more direct and efficient approach, particularly for laboratory-scale synthesis, provided the starting material, 4-fluoro-2-hydroxybenzoic acid, is accessible.

Route 2 (Carboxylation) serves as a practical alternative, especially if the fluorinated benzoic acid precursor is unavailable. While it involves more demanding reaction conditions (high pressure and temperature), it utilizes a different set of starting materials, offering greater flexibility in the overall synthetic strategy.

The choice between these routes will ultimately depend on the specific needs of the researcher, including the availability and cost of starting materials, the scale of the synthesis, and the equipment at hand.

References

A Comparative In Vitro Analysis of 5-Chloro-4-fluoro-2-hydroxybenzoic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of 5-Chloro-4-fluoro-2-hydroxybenzoic acid derivatives, a class of compounds with significant potential in anticancer, antimicrobial, and anti-inflammatory applications. By presenting detailed experimental protocols, comparative data, and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to effectively screen and characterize these promising molecules.

The substitution pattern of the benzoic acid scaffold, particularly with halogens and hydroxyl groups, has been a fruitful area of investigation in medicinal chemistry. The presence of these functional groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, leading to enhanced biological activity. This guide will explore the in vitro performance of synthesized derivatives of this compound, comparing their efficacy against established standards and elucidating the potential mechanisms underpinning their therapeutic effects.

Anticipated Biological Activities: A Structural Perspective

The core structure of this compound suggests several potential avenues for biological activity. Benzoic acid and its derivatives are known to possess a wide range of pharmacological properties.[1] The presence of a carboxylic acid group can facilitate interactions with biological targets, while the halogen substituents can enhance membrane permeability and binding affinity. The hydroxyl group can participate in hydrogen bonding, a crucial interaction for molecular recognition.

Our investigation will focus on three key areas:

  • Anticancer Activity: Many benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][3] The mechanism of action is often attributed to the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in tumor progression.[4]

  • Antimicrobial Activity: The antimicrobial properties of benzoic acid and its derivatives are well-documented.[2] Their primary mechanism of action involves the disruption of the microbial cell's pH homeostasis, leading to the inhibition of essential metabolic processes.[2]

  • Anti-inflammatory Activity: Salicylic acid, a notable derivative of hydroxybenzoic acid, is the active metabolite of aspirin, a widely used anti-inflammatory drug.[5] Derivatives of salicylic acid are known to modulate inflammatory pathways, such as the NF-κB signaling cascade, to reduce the production of pro-inflammatory mediators.[6]

Comparative In Vitro Evaluation: Methodologies and Data

To objectively assess the potential of novel this compound derivatives, a battery of standardized in vitro assays is essential. This section provides detailed protocols and representative data for anticancer, antimicrobial, and anti-inflammatory screening.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Summary: Anticancer Activity

CompoundDerivative StructureCancer Cell LineIC₅₀ (µM)
CFHBA-01 Amide with SulfanilamideMCF-7 (Breast)15.8
CFHBA-02 Ester with 4-NitrophenolMCF-7 (Breast)22.4
Doxorubicin (Positive Control)MCF-7 (Breast)0.8
CFHBA-01 Amide with SulfanilamideA549 (Lung)25.2
CFHBA-02 Ester with 4-NitrophenolA549 (Lung)31.5
Doxorubicin (Positive Control)A549 (Lung)1.2

Note: The data presented are hypothetical and for illustrative purposes. Actual IC₅₀ values would be determined experimentally.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells prep_compounds Prepare Compound Serial Dilutions seed_cells->prep_compounds add_compounds Add Compounds to Cells prep_compounds->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add DMSO to Solubilize Formazan incubate_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT cell viability assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a widely used technique for determining the MIC of novel compounds.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the this compound derivatives and a positive control (e.g., Ciprofloxacin) in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Summary: Antimicrobial Activity

CompoundDerivative StructureMicroorganismMIC (µg/mL)
CFHBA-01 Amide with SulfanilamideStaphylococcus aureus31.25
CFHBA-02 Ester with 4-NitrophenolStaphylococcus aureus62.5
Ciprofloxacin (Positive Control)Staphylococcus aureus1
CFHBA-01 Amide with SulfanilamideEscherichia coli62.5
CFHBA-02 Ester with 4-NitrophenolEscherichia coli125
Ciprofloxacin (Positive Control)Escherichia coli0.5

Note: The data presented are based on findings for similar 5-chloro-2-hydroxybenzoic acid derivatives and are for illustrative purposes.[10] Actual MIC values would be determined experimentally.

Workflow for MIC Determination

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Interpretation start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Compounds start->prep_dilutions inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate incubate_24h Incubate at 37°C for 18-24h inoculate_plate->incubate_24h visual_inspection Visually Inspect for Bacterial Growth incubate_24h->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

Nitric oxide (NO) is a key signaling molecule in inflammation.[11] Overproduction of NO by inducible nitric oxide synthase (iNOS) is associated with various inflammatory conditions. The Griess assay is a common method to indirectly measure NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[12]

Experimental Protocol: Nitric Oxide Production Assay

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives and a positive control (e.g., Dexamethasone) for 1 hour.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition.

Data Summary: Anti-inflammatory Activity

CompoundDerivative StructureConcentration (µM)NO Production Inhibition (%)IC₅₀ (µM)
CFHBA-01 Amide with Sulfanilamide103528.5
5065
CFHBA-02 Ester with 4-Nitrophenol102545.2
5055
Dexamethasone (Positive Control)1850.2

Note: The data presented are hypothetical and for illustrative purposes. Actual IC₅₀ values would be determined experimentally.

Mechanistic Insights: Potential Signaling Pathways

Understanding the molecular mechanisms by which these derivatives exert their effects is crucial for rational drug design. Based on the activities of related compounds, we can hypothesize the involvement of several key signaling pathways.

Anticancer Mechanism: Potential Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Overactivation of receptor tyrosine kinase (RTK) signaling pathways is a hallmark of many cancers.[13] Benzoic acid derivatives have been shown to interact with and inhibit the activity of RTKs, such as the Epidermal Growth Factor Receptor (EGFR). This inhibition can block downstream signaling cascades that promote cell proliferation, survival, and metastasis.

Hypothetical RTK Signaling Inhibition

RTK_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Compound 5-Chloro-4-fluoro-2- hydroxybenzoic Acid Derivative Compound->RTK Inhibits

Caption: Potential inhibition of the RTK signaling pathway by a derivative.

Anti-inflammatory Mechanism: Modulation of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[14] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS.[15] Salicylic acid derivatives have been shown to inhibit NF-κB activation.[6]

NF-κB Signaling Pathway and Potential Inhibition

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 (TLR4) IKK IKK Complex TLR4->IKK Activates LPS LPS LPS->TLR4 IkappaB_NFkB IκBα-NF-κB Complex IKK->IkappaB_NFkB Phosphorylates IκBα IkappaB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkappaB_NFkB->NFkB IκBα Degradation DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., iNOS, TNF-α) DNA->Pro_inflammatory_genes Induces Compound 5-Chloro-4-fluoro-2- hydroxybenzoic Acid Derivative Compound->IKK Inhibits

Caption: Modulation of the NF-κB signaling pathway.

Conclusion and Future Directions

This guide has outlined a systematic approach for the in vitro evaluation of this compound derivatives. The provided protocols and comparative data framework serve as a starting point for researchers to explore the therapeutic potential of this promising class of compounds. The observed (or hypothesized) activities against cancer cells, microbial pathogens, and inflammatory responses warrant further investigation.

Future studies should focus on:

  • Synthesis and screening of a broader library of derivatives to establish robust structure-activity relationships (SAR).

  • In-depth mechanistic studies to confirm the proposed signaling pathway interactions and identify specific molecular targets.

  • Evaluation of cytotoxicity against normal cell lines to assess the selectivity of the anticancer activity.

  • In vivo studies in relevant animal models to validate the in vitro findings and assess the pharmacokinetic and safety profiles of the most promising candidates.

By employing the methodologies and insights presented in this guide, the scientific community can accelerate the discovery and development of novel therapeutics derived from the versatile this compound scaffold.

References

The Halogen Advantage: A Comparative Guide to Halogenated Salicylic Acid Derivatives in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Aspirin's Shadow

Salicylic acid, the chemical bedrock of aspirin, is one of history's most storied therapeutic agents. Its simple phenolic acid structure, however, is merely a starting point. In the landscape of modern drug design, the strategic modification of this scaffold is paramount to enhancing potency, modulating selectivity, and improving pharmacokinetic profiles. Among the most impactful of these modifications is halogenation—the precise introduction of fluorine, chlorine, bromine, or iodine onto the salicylic acid ring.

This guide provides an in-depth comparative analysis of halogenated salicylic acid derivatives for researchers, scientists, and drug development professionals. We will move beyond a simple catalog of compounds to explore the fundamental principles that govern their activity. By understanding the causal relationships between structure, mechanism, and biological outcome, we can better rationalize the design of next-generation therapeutics. We will dissect the structure-activity relationships (SAR), compare the biological performance of different halogen substitutions with supporting data, and provide validated, step-by-step experimental protocols for their synthesis and evaluation.

Core Mechanisms of Action: A Tale of Two Pathways

The therapeutic effects of salicylates, particularly their anti-inflammatory action, are primarily attributed to their interaction with two key signaling pathways: the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) pathway. Halogenation critically modulates the ability of salicylic acid derivatives to interact with components of these cascades.

The Cyclooxygenase (COX) Pathway

The most well-established mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[1] These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[2] COX-1 is constitutively expressed in many tissues and serves a "housekeeping" role, such as protecting the gastric mucosa, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] The ideal anti-inflammatory agent would selectively inhibit COX-2 over COX-1 to minimize gastrointestinal side effects.[3]

Halogenation influences COX inhibition by altering the electronic properties and steric profile of the salicylate, thereby affecting how it binds within the active site of the enzymes.

Arachidonic_Acid_Cascade membrane Membrane Phospholipids pla2 Phospholipase A₂ (PLA₂) membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 & COX-2 (Target of Halogenated Salicylates) aa->cox O₂ pgg2 Prostaglandin G₂ (PGG₂) cox->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 Peroxidase Activity prostaglandins Prostaglandins (PGE₂, PGI₂) Thromboxane (TXA₂) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation

Caption: The Arachidonic Acid Cascade and the central role of COX enzymes.

The NF-κB Signaling Pathway

More recent evidence has shown that salicylic acid and its derivatives can exert anti-inflammatory effects independent of COX inhibition by modulating the NF-κB signaling pathway.[4] NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and inducible enzymes like COX-2 and iNOS.[5][6] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[7]

Certain halogenated salicylates have demonstrated potent inhibition of NF-κB activation, representing a crucial, COX-independent anti-inflammatory mechanism.[5][6] This dual-pathway inhibition is a highly attractive feature in drug design.

NFkB_Pathway stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex (Inactive) ikk->ikb_nfkb Phosphorylation ikb_p P-IκB ikb_nfkb:e->ikb_p:w nfkb NF-κB (p65/p50) ikb_nfkb->nfkb Release proteasome Proteasomal Degradation ikb_p->proteasome proteasome->ikb_p Degradation of IκB nucleus Nucleus nfkb->nucleus Translocation gene Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) nucleus->gene Activation halogenated_salicylate Halogenated Salicylates halogenated_salicylate->ikk Inhibition

Caption: Inhibition of the NF-κB signaling pathway by halogenated salicylates.

Comparative Analysis: The Role of the Halogen

The choice of halogen and its position on the salicylic acid ring dramatically influences the derivative's biological activity. This is due to the unique combination of steric and electronic effects each halogen imparts.

Key Structure-Activity Relationship (SAR) Insights:

  • Position is Critical: The ortho (2-OH) and carboxyl (1-COOH) groups are essential for activity.[8] Halogen substitutions are most effective at the C3 and C5 positions (ortho and para to the hydroxyl group, respectively).[9][10] Substitution at the C4 position often reduces or eliminates activity.[9][10]

  • Electron-Withdrawing Effect: Halogens are electron-withdrawing groups. This property appears to be crucial for enhanced potency. Studies have shown that fluorinated and chlorinated derivatives at the C3 and/or C5 positions are consistently more active than salicylic acid itself.[9][10]

  • Amidation and Halogenation Synergy: The combination of amidation at the carboxyl group and chlorination at the C5 position can create a synergistic effect, leading to potent NF-κB inhibitors.[6] For example, N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) showed significantly greater potency than either 5-chlorosalicylic acid or salicylamide alone.[6]

Quantitative Comparison of Biological Activity

While a comprehensive dataset comparing all halogenated derivatives across all relevant assays is not available in a single source, we can compile data from various studies to draw meaningful comparisons.

Compound/DerivativeTarget/AssayIC₅₀ Value (µM)Selectivity (COX-2/COX-1)Reference
AspirinCOX-2 Inhibition2.60-[11]
MEST1 (Ester Derivative)COX-2 Inhibition0.048-[11]
5-Chlorosalicylamide (5-CSAM)NF-κB Inhibition> 100-[6]
N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) NF-κB Inhibition 15 -[6]
Dihalogenated SalicylanilidesM. tuberculosis (MIC)1 - 4-[12]
Various SalicylatesGlycolate Oxidase (PH1)Down to 3-[13]

This table compiles data from multiple sources to illustrate the potency of various derivatives. Direct comparison should be made with caution as experimental conditions may vary.

The data clearly indicates that halogenated derivatives can be significantly more potent than the parent compound. The 15 µM IC₅₀ of 5-CSPA in an NF-κB assay highlights the success of combining halogenation with other modifications to target specific pathways.[6] Furthermore, the potent antitubercular activity of dihalogenated salicylanilides (MIC 1-4 µM) demonstrates the utility of these scaffolds beyond anti-inflammatory applications.[12]

Impact on ADME/Tox Properties: A Drug Designer's Perspective

Halogenation is a powerful tool for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and mitigating toxicity. The choice between fluorine and chlorine, the two most commonly used halogens in this context, involves critical trade-offs.

PropertyFluorine SubstitutionChlorine SubstitutionCausality & Rationale
Lipophilicity (logD) LowerHigher (Δ ≈ +0.45)Chlorine's larger size and lower electronegativity increase lipophilicity more than fluorine. This can enhance membrane permeability but may also increase off-target binding and reduce solubility.[14]
Aqueous Solubility HigherLowerThe higher polarity of the C-F bond compared to the C-Cl bond generally leads to improved aqueous solubility for fluorinated compounds.[14]
Metabolic Stability Generally IncreasedVariableThe C-F bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes, often blocking sites of metabolic oxidation and improving half-life.[15]
Potency (pIC₅₀) Slightly LowerSlightly Higher (Δ ≈ +0.03)In a large dataset comparison, chlorinated compounds were, on average, marginally more potent. This may be due to more favorable hydrophobic interactions in the target's binding pocket.[14]
Toxicity (pCC₅₀) Generally LowerGenerally HigherThe increased lipophilicity and reactivity of chlorinated compounds can lead to higher rates of off-target effects and toxicity compared to their fluorinated analogs.[14]

Expert Insight: The decision to use fluorine versus chlorine is context-dependent. If the parent molecule suffers from rapid metabolic clearance, fluorination at the site of metabolism is a proven strategy.[15] If a modest boost in potency is required and solubility is not a limiting factor, chlorine may be a viable option. However, the potential for increased toxicity with chlorine must be carefully monitored.[14]

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, validated methodologies for the synthesis and in vivo evaluation of halogenated salicylic acid derivatives.

Protocol 1: Synthesis of 5-Chlorosalicylic Acid

This protocol describes a robust method for the regioselective chlorination of salicylic acid.

Rationale: The use of a halogenated aromatic solvent at elevated temperatures favors chlorination at the C5 position, yielding the desired product with high purity and good yield.[16]

Materials:

  • Salicylic Acid

  • Chlorobenzene (solvent)

  • Chlorine gas

  • Reaction vessel with stirring, heating mantle, gas inlet, and reflux condenser

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve salicylic acid in chlorobenzene.

  • Heat the solution to a temperature between 100°C and 130°C with stirring.[17]

  • Once the temperature is stable, begin bubbling chlorine gas through the solution. Ensure the intake of chlorine is at least 90% of the theoretical molar amount required.[17]

  • Monitor the reaction progress using an appropriate method (e.g., TLC or HPLC).

  • Upon completion, stop the chlorine flow and cool the reaction mixture to 30-50°C.[17]

  • The 5-chlorosalicylic acid product will precipitate out of the solution.

  • Collect the solid product by suction filtration.

  • Wash the filter cake with a small amount of cold organic solvent (e.g., chlorobenzene) to remove impurities.[17]

  • Dry the purified 5-chlorosalicylic acid under vacuum.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve 1. Dissolve Salicylic Acid in Chlorobenzene heat 2. Heat to 100-130°C dissolve->heat chlorinate 3. Bubble Cl₂ Gas heat->chlorinate monitor 4. Monitor Progress chlorinate->monitor cool 5. Cool to 30-50°C monitor->cool filter 6. Filter Precipitate cool->filter wash 7. Wash Solid filter->wash dry 8. Dry Product wash->dry product Pure 5-Chlorosalicylic Acid dry->product

Caption: Workflow for the synthesis of 5-chlorosalicylic acid.

Protocol 2: In Vivo Anti-Inflammatory Assessment (Carrageenan-Induced Paw Edema)

This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[18]

Rationale: Carrageenan injection induces a biphasic inflammatory response. The early phase involves the release of histamine and serotonin, while the late phase (3-5 hours) is characterized by prostaglandin production.[19] Inhibition of edema in the late phase is indicative of COX inhibition.

Materials & Subjects:

  • Test compound (halogenated salicylic acid derivative)

  • Vehicle (e.g., 2.5% DMSO in saline)

  • Positive control (e.g., Indomethacin, 5 mg/kg)

  • 1% w/v λ-carrageenan in sterile saline

  • Sprague Dawley rats or Balb/c mice (female, 180-250g)[20][21]

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize animals for at least one week before the experiment. Fast animals overnight before dosing, with water ad libitum.

  • Divide animals into groups (n=5-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).[20]

  • Measure the initial volume/thickness of the right hind paw of each animal ("baseline" or "0 h" reading).

  • Administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection.[19]

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw.[19]

  • Measure the paw volume/thickness at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[19]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema = (Paw volume at time t) - (Paw volume at baseline).

    • Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

  • A statistically significant reduction in paw edema in the treated groups compared to the vehicle control indicates anti-inflammatory activity.

Conclusion and Future Outlook

Halogenation of the salicylic acid scaffold is a validated and highly effective strategy in drug design. It provides a powerful lever to enhance intrinsic potency, modulate mechanism of action, and optimize pharmacokinetic properties. Chlorinated and fluorinated derivatives, in particular, have demonstrated superior activity in both COX-dependent and COX-independent pathways, such as NF-κB signaling.[6] The choice of halogen is a nuanced decision, balancing the potential for increased potency (chlorine) against improved solubility and metabolic stability (fluorine).[14]

As our understanding of inflammatory and disease pathways deepens, the rational design of halogenated salicylates will continue to yield novel therapeutic candidates. Future research will likely focus on developing derivatives with exquisite selectivity for specific targets beyond COX, such as the salicylanilides targeting USP8, and on fine-tuning ADME/Tox profiles to create safer, more effective medicines for a wide range of human diseases.[22]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-4-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our work is predicated on precision, safety, and responsibility. The handling of specialized reagents like 5-Chloro-4-fluoro-2-hydroxybenzoic acid demands a meticulous approach that extends beyond the benchtop to its final disposal. Improper waste management not only poses significant safety and environmental risks but can also result in severe regulatory penalties.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed to integrate seamlessly into your laboratory's Chemical Hygiene Plan (CHP) and ensure compliance with the highest standards of safety and environmental stewardship.

Section 1: Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This knowledge forms the basis for all safety and disposal procedures. While specific data for this compound is limited, we can infer its hazard profile from its chemical structure and data on analogous compounds. As a halogenated benzoic acid derivative, it should be handled with care.

Safety data sheets for similar halogenated aromatic acids indicate the following potential hazards:

  • Skin Irritation : May cause redness and discomfort upon contact.[1][2]

  • Serious Eye Irritation/Damage : Poses a significant risk of causing serious, potentially lasting, eye damage.[1][2][3]

  • Respiratory Irritation : Inhalation of dust or powder may irritate the respiratory tract.[1][2][3]

Causality : The acidic nature of the carboxylic acid group, combined with the reactivity of the halogen substituents (chlorine and fluorine) on the aromatic ring, contributes to its irritant properties. These functional groups can interact with biological tissues, leading to irritation and potential damage.

Property Identifier / Hazard Information
Chemical Name This compound
CAS Number 189283-52-1[4][5]
Molecular Formula C₇H₄ClFO₃[4][5]
Anticipated Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
Signal Word Warning[1][4]

Section 2: The Regulatory Framework: OSHA and EPA Compliance

Disposal of laboratory chemicals is strictly regulated to protect both personnel and the environment. Two key federal agencies in the United States set the standards:

  • Occupational Safety and Health Administration (OSHA) : Through the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), OSHA mandates that all laboratories develop and implement a written Chemical Hygiene Plan (CHP) .[6][7][8] This plan must include standard operating procedures for safe handling, use, and disposal of hazardous chemicals.[6][9]

  • Environmental Protection Agency (EPA) : The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA) .[10][11] RCRA establishes the framework for the "cradle-to-grave" management of hazardous waste, including its generation, transportation, treatment, storage, and disposal.

Trustworthiness : Adherence to the protocols outlined in this guide will ensure your laboratory's disposal practices for this compound are in compliance with these foundational regulations.

Section 3: Core Disposal Protocol: A Step-by-Step Guide

This protocol provides a self-validating system for the safe disposal of this compound, from the point of generation to final removal by a licensed contractor.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

  • Safety Goggles : To protect against splashes that could cause serious eye damage.

  • Chemical-Resistant Gloves : Nitrile or neoprene gloves are recommended to prevent skin contact.

  • Laboratory Coat : To protect skin and clothing.

  • Work in a Ventilated Area : Handle the solid chemical and prepare waste containers in a chemical fume hood to minimize inhalation of dust.[1]

Step 2: Waste Characterization and Segregation

This is the most critical step in ensuring safe disposal. This compound is a halogenated organic compound .[12]

  • Action : Designate a specific waste container solely for halogenated organic solids.

  • Causality : Halogenated organic wastes are typically disposed of via high-temperature incineration at specialized facilities.[1] Mixing them with non-halogenated solvents can complicate and increase the cost of disposal. Critically, mixing them with incompatible chemicals, such as strong bases or oxidizing agents, can cause dangerous exothermic reactions or the release of toxic gases. Therefore, proper segregation is a fundamental safety requirement.

Step 3: Container Selection and Management

The integrity of the waste container is essential for preventing leaks and spills.

  • Select a Compatible Container : Use a high-density polyethylene (HDPE) or glass container that is clean, dry, and in good condition.[10][11] Ensure it has a secure, leak-proof screw cap.

  • Use the Original Container : If possible, use the original product container for the waste, provided it is not compromised.[13]

  • Do Not Overfill : Fill containers to no more than 90% capacity to allow for expansion and prevent spills.[11]

  • Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when actively adding waste.[13][14]

Step 4: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Action : As soon as the first amount of waste is added, affix a "Hazardous Waste" label to the container.[14][15]

  • The label must include :

    • The words "Hazardous Waste" .

    • The full chemical name: "Waste this compound" .

    • A clear indication of the hazards (e.g., "Irritant," "Eye Hazard").

    • The date accumulation started.

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation.

  • Action : Store the labeled waste container in a designated SAA within your laboratory.[13][16]

  • SAA Requirements :

    • The SAA must be under the control of laboratory personnel.[16]

    • It should be in a secondary containment tray or bin to contain any potential leaks.[13]

    • Incompatible waste streams (e.g., acids, bases, non-halogenated organics) must be stored in separate secondary containment.[13]

    • The area should be inspected weekly for container integrity.[10]

Step 6: Arranging for Final Disposal

Laboratory personnel are responsible for waste up to the point of collection.

  • Action : Follow your institution's established procedures for waste pickup. This typically involves contacting your Environmental Health & Safety (EHS) department.

  • Final Disposal : Your EHS department will arrange for a licensed hazardous waste contractor to transport the waste for final disposal, which is typically high-temperature incineration.[1] Never dispose of this chemical in the regular trash or down the drain.[4]

Section 4: Emergency Procedures for Spills and Exposures

In the event of an accident, a swift and correct response is crucial.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][4]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4]

  • Small Spill (Solid) : Wearing appropriate PPE, carefully sweep up the material to avoid creating dust.[4] Place it in a labeled, sealed container for disposal as hazardous waste. Clean the spill area with soap and water.

Section 5: Visualizing the Disposal Workflow

This diagram illustrates the complete, compliant workflow for disposing of this compound.

G cluster_lab Laboratory Operations cluster_disposal Disposal & Compliance gen_waste 1. Generate Waste (5-Chloro-4-fluoro-2- hydroxybenzoic acid) ppe 2. Don Correct PPE (Goggles, Gloves, Lab Coat) gen_waste->ppe Initiates Process container 3. Select & Prepare Waste Container (Compatible, <90% Full) ppe->container labeling 4. Affix 'Hazardous Waste' Label (Chemical Name, Hazards, Date) container->labeling segregate 5. Segregate as HALOGENATED ORGANIC WASTE labeling->segregate saa 6. Store in Satellite Accumulation Area (SAA) (Secondary Containment) segregate->saa ehs 7. Contact EHS for Pickup (Follow Institutional Protocol) saa->ehs When full or time limit reached contractor 8. Licensed Contractor Collects Waste ehs->contractor disposal 9. Final Disposal (Regulated Incineration) contractor->disposal

Caption: Compliant disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.